Product packaging for MMA-NODAGA(Cat. No.:)

MMA-NODAGA

Cat. No.: B6297667
M. Wt: 497.5 g/mol
InChI Key: SJUXYJQNMNJVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maleimide-NODA-GA is a bifunctional chelator critical for developing targeted radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. Its structure features a NODA-GA moiety, a macrocyclic chelator known to form highly stable complexes with radiometals such as Gallium-68 (⁶⁸Ga) under mild conditions, which is advantageous for labeling sensitive biomolecules . The maleimide functional group enables site-specific conjugation to thiol groups (-SH) on cysteine residues of proteins, peptides, and antibodies, ensuring well-defined conjugates that preserve the biological activity of the targeting molecule . This site-specificity is a key advantage over amine-reactive linkers, which can lead to heterogeneous products. This reagent is extensively used in preclinical research for antibody and peptide labeling . A prominent application is in immuno-oncology, where it has been successfully used to develop probes for imaging Programmed Death-Ligand 1 (PD-L1) expression, a major target in cancer immunotherapy . Studies have shown that NODAGA-based conjugates can offer improved performance over other chelators like DOTA, often resulting in better radiolabeling efficiency, higher in vivo stability, and more favorable tumor-to-background contrast in imaging studies due to faster clearance from non-target tissues . Maleimide-NODA-GA is supplied as a white to light yellow powder or crystal and should be stored frozen (-20°C), protected from light, moisture, and under inert gas due to its sensitivity . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H31N5O9 B6297667 MMA-NODAGA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXYJQNMNJVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Maleimide-NODA-GA: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Maleimide-NODA-GA is a heterobifunctional chelator of significant interest in the fields of radiochemistry and drug development. It serves as a critical linker molecule, enabling the site-specific conjugation of proteins, peptides, and other biomolecules to radioactive metal ions, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. This guide provides a comprehensive technical overview of Maleimide-NODA-GA, including its synthesis, bioconjugation, and radiolabeling methodologies, intended for researchers, scientists, and professionals in drug development.

Core Components and Mechanism of Action

Maleimide-NODA-GA is comprised of two key functional moieties:

  • Maleimide Group: This chemical entity is highly reactive towards thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This specificity allows for the site-specific attachment of the chelator to a biomolecule, which is crucial for preserving its biological activity.

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) Chelator: This macrocyclic ligand exhibits a high affinity and selectivity for trivalent metal ions, most notably ⁶⁸Ga. NODA-GA forms a stable coordination complex with ⁶⁸Ga under mild conditions, a critical feature for handling sensitive biomolecules. The resulting radiolabeled conjugate can then be used as a probe for PET imaging.

The strategic combination of these two components in a single molecule provides a powerful tool for the development of targeted radiopharmaceuticals.

Physicochemical Properties and Supplier Information

Quantitative data for Maleimide-NODA-GA is summarized in the table below.

PropertyValueSource
Chemical Formula C₂₁H₃₁N₅O₉--INVALID-LINK--
Molecular Weight 497.51 g/mol --INVALID-LINK--
Purity >90% to >96%--INVALID-LINK--, --INVALID-LINK--
Storage Conditions -20°C, protected from light and moisture--INVALID-LINK--
Stability 1 year at recommended storage--INVALID-LINK--

Experimental Protocols

Synthesis of Maleimide-NODA-GA

General Synthetic Workflow:

cluster_synthesis Synthesis of Maleimide-NODA-GA Protected_NODA_GA Protected NODA-GA Precursor Linker_Addition Coupling with Maleimide-containing Linker Protected_NODA_GA->Linker_Addition Deprotection Deprotection of Carboxylic Acids Linker_Addition->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Maleimide-NODA-GA Purification->Final_Product cluster_conjugation Bioconjugation Workflow Biomolecule Thiol-containing Biomolecule Reduction Reduction of Disulfides (optional) Biomolecule->Reduction Conjugation Addition of Maleimide-NODA-GA Reduction->Conjugation Incubation Incubation Conjugation->Incubation Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Conjugate Biomolecule-NODA-GA Conjugate Purification->Conjugate cluster_radiolabeling Radiolabeling and Imaging Workflow Conjugate Biomolecule-NODA-GA Conjugate Radiolabeling Radiolabeling with ⁶⁸Ga Conjugate->Radiolabeling Purification Purification Radiolabeling->Purification QC Quality Control Purification->QC Injection Administration to Subject QC->Injection PET_Scan PET Imaging Injection->PET_Scan

A Technical Guide to the Synthesis and Characterization of Maleimide-NODA-GA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Maleimide-NODA-GA, a bifunctional chelator with significant applications in the labeling of peptides and antibodies. This document details the chemical properties, a generalized synthesis protocol, characterization methods, and its primary application in bioconjugation.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a chemical compound that combines the functionalities of a maleimide group and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelator. The maleimide group provides a reactive site for covalent attachment to thiol groups present in molecules such as cysteine residues in proteins and peptides. The NODA-GA component is a powerful chelating agent, capable of stably binding with various metal ions, which is particularly useful in imaging and radiotherapy applications. This dual functionality makes Maleimide-NODA-GA a valuable tool in the development of targeted diagnostics and therapeutics.[1][2]

Physicochemical Properties

The key physicochemical properties of Maleimide-NODA-GA are summarized in the table below. These values are compiled from various commercial suppliers and provide a baseline for the handling and characterization of this compound.

PropertyValueReference
Chemical Name 2,2'-(7-(1-carboxy-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acid[2]
Molecular Formula C21H31N5O9[3]
Molecular Weight 497.51 g/mol [3]
Appearance White powder[2]
Purity >90% to >96% (as specified by supplier)[1][3]
Storage Conditions -20°C, protected from light and moisture[1]
Solubility Soluble in DMSO or DMF

Synthesis of Maleimide-NODA-GA

A plausible synthetic pathway is outlined below:

  • Protection of NODA-GA: The carboxylic acid groups of the NODA-GA precursor are typically protected to prevent side reactions.

  • Activation of the Glutaric Acid Arm: The free carboxylic acid on the glutaric acid arm of the NODA-GA derivative is activated, often by converting it to an active ester (e.g., N-hydroxysuccinimide ester).

  • Coupling with a Maleimide-Containing Amine: The activated NODA-GA is then reacted with an amine-containing maleimide derivative, such as N-(2-aminoethyl)maleimide, to form an amide bond.

  • Deprotection: The protecting groups on the NODA-GA chelator are removed to yield the final Maleimide-NODA-GA product.

  • Purification: The final product is purified, typically using high-performance liquid chromatography (HPLC).[4]

Synthesis_Workflow cluster_synthesis Generalized Synthesis of Maleimide-NODA-GA NODA_GA NODA-GA Precursor Protected_NODA_GA Protected NODA-GA NODA_GA->Protected_NODA_GA Protection Activated_NODA_GA Activated NODA-GA Protected_NODA_GA->Activated_NODA_GA Activation Coupled_Product Coupled Product Activated_NODA_GA->Coupled_Product Coupling with Maleimide-Amine Final_Product Maleimide-NODA-GA Coupled_Product->Final_Product Deprotection Purified_Product Purified Maleimide-NODA-GA Final_Product->Purified_Product HPLC Purification

A generalized workflow for the synthesis of Maleimide-NODA-GA.

Characterization of Maleimide-NODA-GA

The characterization of Maleimide-NODA-GA is crucial to confirm its identity and purity. Standard analytical techniques that would be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure of the final product.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound and confirm its identity.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Experimental Protocol: Conjugation to Thiol-Containing Molecules

The primary application of Maleimide-NODA-GA is its conjugation to thiol-containing molecules, such as proteins and peptides. The following is a general protocol for this conjugation process.

Materials:

  • Maleimide-NODA-GA

  • Thiol-containing protein or peptide

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare Maleimide-NODA-GA Stock Solution: Dissolve Maleimide-NODA-GA in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Prepare Protein/Peptide Solution: Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the thiol groups are in the form of disulfide bonds, they may need to be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the protein/peptide solution at a molar ratio of 10:1 to 20:1 (Maleimide-NODA-GA:protein). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.

  • Purification: Remove the excess, unreacted Maleimide-NODA-GA and byproducts by size-exclusion chromatography or dialysis.

Conjugation_Workflow cluster_conjugation Bioconjugation Workflow Prepare_Reagents Prepare Maleimide-NODA-GA and Protein/Peptide Solutions Reduction Optional: Reduce Disulfide Bonds Prepare_Reagents->Reduction Conjugation Conjugation Reaction Prepare_Reagents->Conjugation Reduction->Conjugation Incubation Incubation Conjugation->Incubation Purification Purification of Conjugate Incubation->Purification Final_Conjugate Final Bioconjugate Purification->Final_Conjugate

A typical workflow for the conjugation of Maleimide-NODA-GA.

Applications in Drug Development

The ability of Maleimide-NODA-GA to specifically react with thiol groups makes it a valuable linker for attaching payloads to antibodies or other targeting proteins.[2] This has significant implications in the development of:

  • Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is chelated by the NODA-GA moiety and the entire construct is attached to a tumor-targeting antibody via the maleimide group.

  • Radiopharmaceuticals: The NODA-GA can chelate a radioisotope for use in diagnostic imaging (e.g., PET or SPECT) or targeted radiotherapy. The maleimide allows for site-specific attachment to a targeting vector.

Application_Logic cluster_application Application in Bioconjugation Maleimide Maleimide Group Bioconjugate Targeted Bioconjugate Maleimide->Bioconjugate NODA_GA NODA-GA Chelator NODA_GA->Bioconjugate Thiol Thiol Group (on Protein) Thiol->Bioconjugate Metal_Ion Metal Ion (Payload) Metal_Ion->NODA_GA Chelation

Logical relationship of Maleimide-NODA-GA components in bioconjugation.

Conclusion

Maleimide-NODA-GA is a versatile bifunctional chelator that plays a crucial role in the development of targeted therapeutics and diagnostics. While detailed synthetic procedures are not widely published, a general understanding of its synthesis can be derived from related compounds. Its well-defined reactivity with thiol groups provides a robust method for the site-specific modification of proteins and peptides, enabling the creation of advanced bioconjugates for a range of applications in biomedical research and drug development.

References

Maleimide-NODA-GA Chelator for Radiometals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of Maleimide-NODA-GA as a bifunctional chelator for radiometals. This guide covers the core principles of its use, detailed experimental protocols, and quantitative data to facilitate its integration into radiopharmaceutical development workflows.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a heterobifunctional chelator that combines two key chemical functionalities: a maleimide group for covalent conjugation to biomolecules and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety for the stable chelation of radiometals. This combination allows for the site-specific labeling of antibodies, peptides, and other targeting vectors containing free thiol groups with diagnostic and therapeutic radionuclides.

The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond. This specificity is crucial for creating well-defined bioconjugates. The NODA-GA chelator is renowned for its ability to form highly stable complexes with a variety of radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), under mild conditions compatible with sensitive biomolecules. These properties make Maleimide-NODA-GA a valuable tool in the development of targeted radiopharmaceuticals for applications in positron emission tomography (PET) imaging and radionuclide therapy.

Core Principles

Maleimide-Thiol Bioconjugation

The conjugation of Maleimide-NODA-GA to a biomolecule is achieved through a Michael addition reaction. The maleimide group contains an electrophilic double bond that readily reacts with the nucleophilic thiol group of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5-7.5, which is advantageous for working with proteins and peptides that may be sensitive to more extreme pH conditions. At this pH, the reaction with other nucleophilic groups, such as amines, is minimal.

It is important to note that cysteine residues in proteins can exist as disulfide bonds, which are unreactive towards maleimides. Therefore, a reduction step using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is often necessary to cleave these bonds and generate free thiols for conjugation.

NODA-GA Chelation Chemistry

NODA-GA is a macrocyclic chelator based on a triazacyclononane ring, which provides a pre-organized cavity for binding metal ions. This structure leads to the formation of thermodynamically stable and kinetically inert complexes with radiometals like ⁶⁸Ga and ⁶⁴Cu. The chelation reaction is typically fast and can be performed at room temperature or with gentle heating, which helps to preserve the integrity of the conjugated biomolecule. The high stability of the resulting radiometal complex is critical to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and poor image quality.

Quantitative Data Summary

The following tables summarize key quantitative data for NODA-GA conjugates, providing insights into their performance characteristics.

Table 1: Radiolabeling Efficiency and Specific Activity

Conjugate TypeRadiometalRadiochemical Yield (RCY)Radiochemical Purity (RCP)Specific Activity (MBq/µg)Reference
NODAGA-Nanobody⁶⁴Cu->95%0.11 - 0.15[1]
NODAGA-Peptide (UBI)⁶⁸Ga>95%>95%-[2]
NODAGA-Peptide (NGR)⁶⁸Ga>95%>98%-[3]
DOTA-GA-Tz⁶⁸Ga≥95%≥95%63-72 GBq/µmol[4][5]
DOTA-GA-Tz⁶⁴Cu≥95%≥95%4-5 GBq/µmol[4][5]

Table 2: In Vivo Performance of ⁶⁸Ga-NODAGA Conjugates

ConjugateModelOrgan with Highest Uptake (excl. excretion)Tumor Uptake (%ID/g or SUVmax)Time PointReference
⁶⁸Ga-NODAGA-PCAHealthy MouseKidneysN/A90 min[6]
⁶⁸Ga-NODAGA-LM3NET PatientsSpleen, Kidneys, LiverSUVmax: 74.6 ± 56.32 h[7]
⁶⁸Ga-NODAGA-c(NGR)Tumor-bearing MouseTumor~2.5 %ID/g1 h[3]

Experimental Protocols

Protocol 1: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol provides a general procedure for conjugating Maleimide-NODA-GA to a protein or peptide. Optimization may be required for specific biomolecules.

Materials:

  • Thiol-containing biomolecule (e.g., antibody, peptide)

  • Maleimide-NODA-GA (commercially available)

  • Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

  • Inert gas (e.g., nitrogen or argon)

  • Purification system (e.g., gel filtration column, HPLC, FPLC)

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[8]

  • (Optional) Reduction of Disulfide Bonds: If the biomolecule contains disulfide bonds, add a 10-100-fold molar excess of TCEP. Flush the vial with inert gas, seal, and incubate at room temperature for 20-30 minutes.

  • Preparation of Maleimide-NODA-GA Stock Solution: Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the biomolecule solution to achieve a 10-20-fold molar excess of the chelator.

  • Flush the reaction vial with inert gas, seal tightly, and mix thoroughly.[8]

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.

  • Purification: Remove excess, unreacted Maleimide-NODA-GA and other small molecules using a suitable purification method such as gel filtration, dialysis, or HPLC.[8]

  • Storage: Store the purified NODA-GA-conjugated biomolecule at 2-8°C for short-term use (up to 1 week) or at -20°C or -80°C for long-term storage. The addition of stabilizers like BSA may be beneficial.

Protocol 2: Radiolabeling of NODA-GA-Conjugate with Gallium-68 (⁶⁸Ga)

Materials:

  • NODA-GA-conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (pH 3.5-4.0)[4][5]

  • Heating block or water bath

  • Quality control system (e.g., iTLC, radio-HPLC)

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • In a reaction vial, add the NODA-GA-conjugated biomolecule dissolved in a suitable buffer.

  • Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate.

  • Adjust the pH of the reaction mixture to 3.5-4.0 using sodium acetate buffer.[4][5]

  • Incubate the reaction mixture at an elevated temperature (e.g., 45°C) for 10 minutes.[4][5] Note: some NODA-GA conjugates can be labeled efficiently at room temperature.

  • After incubation, allow the reaction to cool to room temperature.

  • Perform quality control to determine the radiochemical purity.

Protocol 3: Radiolabeling of NODA-GA-Conjugate with Copper-64 (⁶⁴Cu)

Materials:

  • NODA-GA-conjugated biomolecule

  • ⁶⁴CuCl₂ solution

  • Ammonium acetate or sodium acetate buffer (pH ~5.5-6)[1][9]

  • Heating block or water bath (optional, often performed at room temperature)

  • Quality control system (e.g., iTLC, radio-HPLC)

Procedure:

  • In a reaction vial, add the NODA-GA-conjugated biomolecule.

  • Add the ⁶⁴CuCl₂ solution to the vial.

  • Adjust the pH to approximately 6 using a suitable buffer.[1]

  • Incubate the reaction mixture at room temperature for 30 minutes.[1]

  • Perform quality control to determine the radiochemical purity.

Protocol 4: Quality Control of the Radiolabeled Conjugate

Instant Thin-Layer Chromatography (iTLC):

  • Spot a small aliquot of the reaction mixture onto an iTLC strip.

  • Develop the strip using an appropriate mobile phase (e.g., 10% ammonium acetate:methanol (3:7)).[9]

  • The radiolabeled conjugate will remain at the origin, while free radiometal will move with the solvent front.

  • Analyze the strip using a radio-TLC scanner to determine the percentage of incorporated radioactivity.

High-Performance Liquid Chromatography (HPLC):

  • Inject an aliquot of the reaction mixture onto a suitable HPLC column (e.g., reverse-phase C18).

  • Elute with a gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

  • Monitor the eluate with a UV detector and a radioactivity detector.

  • Compare the retention time of the radiolabeled product with that of the unlabeled conjugate to confirm identity and determine radiochemical purity.

Visualizations

experimental_workflow cluster_preparation Biomolecule Preparation cluster_conjugation Conjugation cluster_purification_labeling Purification & Radiolabeling biomolecule Thiol-Containing Biomolecule reduction Disulfide Bond Reduction (optional) biomolecule->reduction reaction Conjugation Reaction (pH 7.0-7.5) reduction->reaction maleimide_nodaga Maleimide-NODA-GA maleimide_nodaga->reaction purification Purification reaction->purification radiolabeling Radiolabeling with Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu) purification->radiolabeling qc Quality Control radiolabeling->qc final_product Radiolabeled Bioconjugate qc->final_product conjugation_process start Start: Prepare Biomolecule (1-10 mg/mL in degassed buffer) optional_reduction Optional: Reduce Disulfide Bonds (10-100x TCEP, RT, 20-30 min) start->optional_reduction conjugate Conjugate (10-20x molar excess of chelator, RT for 2h or 4°C overnight) optional_reduction->conjugate prepare_chelator Prepare 10 mM Maleimide-NODA-GA in DMSO/DMF prepare_chelator->conjugate purify Purify Conjugate (Gel filtration, HPLC, etc.) conjugate->purify end End: Purified NODA-GA-Bioconjugate purify->end radiolabeling_process start Start: NODA-GA-Conjugate add_radiometal Add Radiometal (e.g., ⁶⁸GaCl₃ or ⁶⁴CuCl₂) start->add_radiometal adjust_ph Adjust pH (⁶⁸Ga: 3.5-4.0, ⁶⁴Cu: ~6) add_radiometal->adjust_ph incubate Incubate (⁶⁸Ga: 45°C, 10 min ⁶⁴Cu: RT, 30 min) adjust_ph->incubate quality_control Quality Control (iTLC, radio-HPLC) incubate->quality_control end End: Purified Radiolabeled Product (>95% RCP) quality_control->end

References

An In-depth Technical Guide to the Principle of Maleimide-NODA-GA Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying Maleimide-NODA-GA bioconjugation. This powerful technique is pivotal in the development of targeted radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging. The guide details the core chemistry, experimental protocols, and quantitative data to enable researchers to effectively utilize this bioconjugation strategy.

Core Principles of Maleimide-NODA-GA Bioconjugation

Maleimide-NODA-GA serves as a bifunctional linker, ingeniously designed to first covalently attach to a biomolecule of interest and then to chelate a radioisotope. This dual functionality is central to its utility in creating targeted imaging agents.

The Maleimide-Thiol Reaction: The conjugation of the linker to a biomolecule, such as a peptide or antibody, is achieved through the highly specific and efficient reaction between a maleimide group and a thiol (sulfhydryl) group.[1] Thiols are naturally present in the amino acid cysteine, which can be found in proteins and peptides. The reaction is a Michael addition, where the thiol acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring.[] This forms a stable thioether bond, covalently linking the NODA-GA chelator to the biomolecule.[1][3] This reaction is highly selective for thiols over other functional groups like amines at a physiological pH range of 6.5 to 7.5.[1]

NODA-GA Chelation: NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a highly effective chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are commonly used in PET imaging.[4] The NODA-GA macrocycle forms a stable coordination complex with the radiometal, securely holding it within its structure. This high stability is crucial to prevent the in vivo release of the radioisotope, which could lead to off-target radiation exposure.[5]

Quantitative Data on Bioconjugation and Radiolabeling

The efficiency of both the bioconjugation and radiolabeling steps is critical for the successful production of a radiopharmaceutical. The following tables summarize key quantitative data gathered from various studies.

Table 1: Maleimide-Thiol Conjugation Reaction Parameters and Efficiency

ParameterConditionResultReference
pH6.5 - 7.5Optimal for thiol selectivity[1]
Molar Ratio (Maleimide:Thiol)10:1 - 20:1 (recommended starting point)Varies with biomolecule[1]
Reaction Time2 hours to overnightDependent on temperature and reactants[1][3]
TemperatureRoom temperature or 4°CSlower at lower temperatures[1]
Conjugation EfficiencyUp to 98%Dependent on specific conditions[6]

Table 2: ⁶⁸Ga Radiolabeling of NODA-GA Conjugates

ParameterConditionResultReference
pH3.5 - 5.0Optimal for ⁶⁸Ga incorporation[6][7]
TemperatureRoom temperature to 95°CHigher temperatures can increase efficiency for some conjugates[6][7]
Reaction Time5 - 15 minutesRapid labeling is a key advantage[6][7][8]
Radiochemical Yield>95%High incorporation of ⁶⁸Ga[6][8]
Radiochemical Purity>99%After purification[5][8]
Stability in Human Serum>99% RCP up to 3 hoursHigh in vitro stability[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in Maleimide-NODA-GA bioconjugation and subsequent radiolabeling.

Protocol for Maleimide-NODA-GA Conjugation to a Thiol-Containing Biomolecule

This protocol outlines the steps for conjugating Maleimide-NODA-GA to a protein or peptide containing a free thiol group.

Materials:

  • Thiol-containing biomolecule (e.g., antibody, peptide)

  • Maleimide-NODA-GA

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[1][3]

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[1][3]

  • Purification system (e.g., size-exclusion chromatography, HPLC)[]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[1]

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1] Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.[1]

  • Maleimide-NODA-GA Preparation:

    • Allow the vial of Maleimide-NODA-GA to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mM) of Maleimide-NODA-GA in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction:

    • Add the Maleimide-NODA-GA stock solution to the biomolecule solution. A molar excess of 10-20 fold of the maleimide reagent is a common starting point, but this should be optimized for each specific biomolecule.[1]

    • Flush the reaction vial with an inert gas and seal it tightly.[1]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[1]

  • Purification:

    • Purify the resulting NODA-GA-conjugated biomolecule from excess Maleimide-NODA-GA and other reaction components using an appropriate method such as size-exclusion chromatography (e.g., PD-10 desalting column) or HPLC.[]

  • Storage:

    • For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week, protected from light.[1]

    • For long-term storage, consider adding stabilizers like BSA and sodium azide and storing at -20°C.[1]

Protocol for ⁶⁸Ga Radiolabeling of NODA-GA-Biomolecule Conjugate

This protocol describes the radiolabeling of the purified NODA-GA-conjugated biomolecule with Gallium-68.

Materials:

  • Purified NODA-GA-biomolecule conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (e.g., 1 M, pH 4.5)[9]

  • Purification system (e.g., C18 Sep-Pak cartridge)

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • ⁶⁸Ga Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

  • Radiolabeling Reaction:

    • In a reaction vial, add the purified NODA-GA-biomolecule conjugate.

    • Add the sodium acetate buffer to adjust the pH to between 3.5 and 5.0.[6][7]

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • The reaction can often proceed efficiently at room temperature for 5-15 minutes.[6] For some conjugates, heating to 50-95°C for 5-15 minutes may improve the radiochemical yield.[7][8]

  • Purification:

    • Purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁸Ga.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Visualizations

The following diagrams illustrate the key processes and relationships in Maleimide-NODA-GA bioconjugation.

G Maleimide-NODA-GA Bioconjugation Chemistry cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule with Thiol Group (e.g., Cysteine residue) Conjugate Biomolecule-NODA-GA Conjugate (Stable Thioether Bond) Biomolecule->Conjugate Michael Addition (pH 6.5-7.5) Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Conjugate

Caption: Chemical reaction of Maleimide-NODA-GA with a thiol-containing biomolecule.

G Experimental Workflow for Radiolabeled Antibody Preparation cluster_conjugation Step 1: Bioconjugation cluster_radiolabeling Step 2: Radiolabeling cluster_qc Step 3: Quality Control A1 Prepare Antibody Solution (pH 7.0-7.5) A2 Reduce Disulfide Bonds (optional) (with TCEP) A1->A2 A3 Add Maleimide-NODA-GA A2->A3 A4 Incubate (2h RT or overnight 4°C) A3->A4 A5 Purify Antibody-NODA-GA Conjugate (Size-Exclusion Chromatography) A4->A5 B2 Add ⁶⁸Ga to Conjugate (pH 3.5-5.0) A5->B2 Purified Conjugate B1 Elute ⁶⁸Ga from Generator B1->B2 B3 Incubate (5-15 min) B2->B3 B4 Purify Radiolabeled Antibody (C18 Cartridge) B3->B4 C1 Assess Radiochemical Purity (radio-HPLC/TLC) B4->C1

Caption: Workflow for preparing a ⁶⁸Ga-labeled antibody using Maleimide-NODA-GA.

G Key Parameters for Optimal Bioconjugation center High Conjugation Efficiency & Yield pH pH (6.5-7.5) pH->center Ensures Thiol Selectivity MolarRatio Molar Ratio (Maleimide Excess) MolarRatio->center Drives Reaction Forward Time Reaction Time Time->center Allows for Completion Temp Temperature Temp->center Affects Reaction Rate Purity Reagent Purity Purity->center Prevents Side Reactions

Caption: Logical relationship of key parameters influencing bioconjugation efficiency.

References

An In-depth Technical Guide to Maleimide-NODA-GA for Peptide and Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-NODA-GA, a bifunctional chelator, for the site-specific labeling of peptides and antibodies. This document outlines the core chemistry, detailed experimental protocols, and data presentation to facilitate its application in research and drug development, particularly in the field of nuclear medicine and molecular imaging.

Introduction

Maleimide-NODA-GA is a key reagent in bioconjugation, enabling the attachment of the chelator NODA-GA to biomolecules. NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-glutaric acid) is a highly effective chelating agent for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with significant applications in Positron Emission Tomography (PET) imaging.[1] The maleimide functional group allows for covalent attachment to free sulfhydryl groups, which are typically found on cysteine residues within peptides and antibodies.[] This site-specific conjugation method is advantageous as it often preserves the biological activity of the labeled molecule.[]

This guide will detail the chemical principles of maleimide-thiol conjugation, provide step-by-step protocols for labeling peptides and antibodies with Maleimide-NODA-GA, and subsequent radiolabeling with ⁶⁸Ga.

The Chemistry of Maleimide-NODA-GA Conjugation

The labeling process occurs in two main stages: the conjugation of Maleimide-NODA-GA to the biomolecule and the subsequent chelation of a metallic radionuclide.

2.1. Maleimide-Thiol Conjugation

The conjugation of Maleimide-NODA-GA to a peptide or antibody relies on the Michael addition reaction between the maleimide group and a sulfhydryl group (-SH) from a cysteine residue.[3] This reaction is highly specific for thiols under mild conditions, typically at a pH range of 6.5-7.5, forming a stable thioether bond.[4] At pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), leading to a loss of selectivity.[4]

For proteins and antibodies that have cysteine residues forming disulfide bonds, a reduction step is necessary prior to conjugation to generate free sulfhydryl groups. Reagents such as TCEP (tris(2-carboxyethyl)phosphine) are commonly used for this purpose as they are effective and do not need to be removed before the conjugation step.

2.2. NODA-GA Chelation of Gallium-68

NODA-GA is a macrocyclic chelator that forms a stable complex with Gallium-68. The labeling with ⁶⁸Ga is typically rapid and can be performed under mild conditions, such as room temperature and a slightly acidic pH (around 3.5-4.5).[5][6] This makes it suitable for use with sensitive biomolecules. The resulting ⁶⁸Ga-NODA-GA complex is highly stable in vivo, which is crucial for obtaining high-quality PET images.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of Maleimide-NODA-GA to peptides and antibodies and the subsequent radiolabeling with ⁶⁸Ga.

3.1. Protocol 1: Conjugation of Maleimide-NODA-GA to a Peptide

This protocol outlines the steps for labeling a peptide containing a free cysteine residue.

Materials:

  • Peptide with a free cysteine residue

  • Maleimide-NODA-GA

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7-7.5)[7]

  • Anhydrous DMSO or DMF[8]

  • TCEP (tris(2-carboxyethyl)phosphine), if reduction of disulfide bonds is needed[7]

  • Inert gas (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC, gel filtration)[7]

Procedure:

  • Peptide Preparation: Dissolve the peptide in degassed conjugation buffer at a concentration of 1-10 mg/mL.[8]

  • (Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

  • Maleimide-NODA-GA Preparation: Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-NODA-GA solution to the peptide solution while gently stirring or vortexing.[9]

  • Flush the reaction vial with an inert gas, seal tightly, and protect from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[9]

  • Purification: Purify the NODA-GA-conjugated peptide using a suitable method such as HPLC or gel filtration to remove unconjugated Maleimide-NODA-GA and other reagents.[7]

3.2. Protocol 2: Conjugation of Maleimide-NODA-GA to an Antibody

This protocol is adapted for larger proteins like antibodies.

Materials:

  • Antibody

  • Maleimide-NODA-GA

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5)[10]

  • Anhydrous DMSO or DMF[9]

  • TCEP

  • Inert gas

  • Purification system (e.g., size-exclusion chromatography)[10]

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed conjugation buffer.

  • Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the antibody solution. Flush with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

  • Maleimide-NODA-GA Preparation: Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-NODA-GA solution to the antibody solution.[9]

  • Flush the reaction vial with an inert gas, seal tightly, and protect from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[9]

  • Purification: Purify the NODA-GA-conjugated antibody using a method such as size-exclusion chromatography to separate the conjugated antibody from unreacted Maleimide-NODA-GA.[10]

3.3. Protocol 3: Radiolabeling of NODA-GA-Conjugated Peptides/Antibodies with ⁶⁸Ga

This protocol describes the final step of radiolabeling.

Materials:

  • NODA-GA-conjugated peptide or antibody

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate solution (e.g., 1.25 M)[5]

  • HEPES buffer (e.g., 0.025 M, pH 4.0 and 2 M, pH 7.0)[5]

  • Sterile filter

Procedure:

  • Elution of ⁶⁸Ga: Elute ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[5]

  • pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 by adding sodium acetate solution.[5][6]

  • Labeling Reaction: Add the NODA-GA-conjugated peptide or antibody (e.g., 7-10 nmol) in a suitable buffer (e.g., 0.025 M HEPES, pH 4.0) to the ⁶⁸Ga solution.[5]

  • Incubate the reaction mixture for 5-15 minutes at a temperature ranging from room temperature to 100°C, depending on the specific conjugate.[5][11]

  • Final pH Adjustment and Sterilization: Adjust the pH of the final radiolabeled product to 7.0 using a buffer like 2 M HEPES and pass it through a sterile filter.[5]

  • Quality Control: Perform quality control checks (e.g., radio-TLC or radio-HPLC) to determine the radiochemical purity. Labeling efficiencies of ≥95% are often achieved, which may obviate the need for further purification.[5]

Data Presentation

Quantitative data from the labeling procedures should be systematically recorded for reproducibility and comparison.

Table 1: Key Parameters for Maleimide-NODA-GA Conjugation

ParameterPeptidesAntibodiesReference(s)
Biomolecule Concentration 1-10 mg/mL1-10 mg/mL,[8]
Conjugation Buffer PBS, Tris, HEPESPBS, Tris, HEPES[7],[10]
pH 7.0-7.57.0-7.5,[4]
Maleimide:Biomolecule Molar Ratio 10:1 - 20:110:1 - 20:1[9]
TCEP Molar Excess (for reduction) 10-100x10-100x
Reaction Time 2 hours at RT or overnight at 2-8°C2 hours at RT or overnight at 2-8°C[9]
Solvent for Maleimide-NODA-GA Anhydrous DMSO or DMFAnhydrous DMSO or DMF[8],[9]

Table 2: Key Parameters for ⁶⁸Ga Radiolabeling

ParameterValueReference(s)
⁶⁸Ga Activity 240–340 MBq[5]
pH for Labeling 3.5 - 4.5[5],[6]
Reaction Temperature Room Temperature to 100°C[5],[11]
Reaction Time 5 - 15 minutes[5]
Final pH of Product ~7.0[5]
Typical Labeling Efficiency ≥95%[5]

Visualizations

The following diagrams illustrate the key processes involved in Maleimide-NODA-GA labeling.

Maleimide_Thiol_Conjugation Maleimide-Thiol Conjugation Pathway Peptide Peptide/Antibody with Cysteine (-SH) Conjugated_Product NODA-GA-Peptide/Antibody (Stable Thioether Bond) Peptide->Conjugated_Product pH 6.5-7.5 Michael Addition Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Conjugated_Product

Caption: Maleimide-Thiol Conjugation Pathway.

Radiolabeling_Workflow ⁶⁸Ga Radiolabeling Workflow cluster_chelation Chelation Process cluster_application Application NODA_GA_Conjugate NODA-GA-Biomolecule Radiolabeled_Product ⁶⁸Ga-NODA-GA-Biomolecule NODA_GA_Conjugate->Radiolabeled_Product pH 3.5-4.5 5-15 min Ga68 ⁶⁸Ga³⁺ Ga68->Radiolabeled_Product PET_Imaging PET Imaging Radiolabeled_Product->PET_Imaging In Vivo Administration

Caption: ⁶⁸Ga Radiolabeling and Application Workflow.

Experimental_Overview Overall Experimental Workflow Start Start: Peptide/Antibody Reduction Optional Reduction (TCEP) Start->Reduction Conjugation Conjugation with Maleimide-NODA-GA Reduction->Conjugation Purification1 Purification (e.g., HPLC) Conjugation->Purification1 Radiolabeling Radiolabeling with ⁶⁸Ga Purification1->Radiolabeling Purification2 Quality Control (Optional Purification) Radiolabeling->Purification2 End Final Product for In Vivo Imaging Purification2->End

Caption: Overall Experimental Workflow.

Conclusion

Maleimide-NODA-GA is a versatile and efficient tool for the site-specific labeling of peptides and antibodies. The robust chemistry of maleimide-thiol conjugation, coupled with the favorable radiolabeling characteristics of the NODA-GA chelator with ⁶⁸Ga, provides a reliable platform for the development of novel radiopharmaceuticals for PET imaging. The protocols and data presented in this guide offer a solid foundation for researchers to implement this technology in their own laboratories. Proper optimization of reaction conditions for each specific biomolecule is crucial for achieving high-quality, reproducible results.

References

An In-Depth Technical Guide to Bifunctional Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nuclear medicine and molecular imaging, bifunctional chelators (BFCs) are indispensable molecular bridges. They form a critical link between a targeting biomolecule, such as a monoclonal antibody or a peptide, and a metallic radionuclide.[1][2] This union creates a radiopharmaceutical agent capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision.[1][2] The design and selection of an appropriate BFC are paramount, as the chelator's properties significantly influence the stability, in vivo behavior, and overall efficacy of the resulting radiopharmaceutical.[1][2]

A bifunctional chelator is characterized by two key components: a strong metal-chelating unit and a reactive functional group.[3] The chelating moiety securely binds the radiometal, preventing its release in vivo, which could otherwise lead to off-target toxicity.[1] The functional group allows for covalent conjugation to the targeting biomolecule.[1] This guide provides a comprehensive overview of the core principles of bifunctional chelators, their application with various radiometals, and detailed methodologies for their use in the development of radiopharmaceuticals.

The Core Concept of Bifunctional Chelators

The fundamental role of a bifunctional chelator is to create a stable complex between a metallic radionuclide and a targeting vector. This relationship is crucial for the successful application of the resulting radiopharmaceutical in either diagnostic imaging or targeted therapy.

Bifunctional Chelator Concept cluster_0 Bifunctional Chelator (BFC) BFC Bifunctional Chelator ChelatingUnit Chelating Unit BFC->ChelatingUnit contains FunctionalGroup Functional Group BFC->FunctionalGroup contains Radionuclide Metallic Radionuclide ChelatingUnit->Radionuclide binds Biomolecule Targeting Biomolecule (e.g., Antibody, Peptide) FunctionalGroup->Biomolecule conjugates to Radiopharmaceutical Radiopharmaceutical Radionuclide->Radiopharmaceutical is part of Biomolecule->Radiopharmaceutical is part of

Caption: Logical diagram of a bifunctional chelator's role.

Types of Bifunctional Chelators

Bifunctional chelators are broadly categorized into two main classes based on their structure: acyclic (linear) and macrocyclic. The choice between these depends on the coordination chemistry of the specific radiometal being used.[1]

  • Acyclic Chelators: These are open-chain molecules that can wrap around the metal ion. A significant advantage of acyclic chelators is their generally faster metal binding kinetics, which facilitates rapid radiolabeling.[4] Common examples include derivatives of ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).[5]

  • Macrocyclic Chelators: These are cyclic molecules with donor atoms pointing inwards to form a pre-organized cavity for the metal ion. Macrocyclic chelators typically form more thermodynamically stable and kinetically inert complexes compared to their acyclic counterparts, which is crucial for preventing the in vivo release of the radiometal.[6][7] Widely used macrocyclic chelators include derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).[6][7]

Common Radionuclides and Their Chelators

The selection of a bifunctional chelator is intrinsically linked to the chosen radionuclide. Different radiometals have distinct coordination chemistries, requiring specific chelator frameworks for stable complexation.[1]

Gallium-68 (⁶⁸Ga)

Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging.[5] The coordination chemistry of Ga(III) favors hexadentate chelators.[5]

ChelatorTypeStability Constant (log K)Typical Radiolabeling ConditionsRadiolabeling Efficiency (%)
DOTA Macrocyclic~21.395°C, 10-15 min, pH 4.0-5.0>95
NOTA Macrocyclic~31.1Room Temp, 5-10 min, pH 3.5-5.5>98
HBED-CC Acyclic~38.5Room Temp, 5 min, pH 4.0-4.5>95

Data compiled from multiple sources.[5][8]

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is a beta-emitting radionuclide with a half-life of 6.7 days, making it suitable for targeted radionuclide therapy.[9] As a lanthanide, Lu(III) typically forms stable complexes with octadentate chelators.[2]

ChelatorTypeStability Constant (log K)Typical Radiolabeling ConditionsSpecific Activity (GBq/µmol)
DOTA Macrocyclic~22.590-95°C, 20-30 min, pH 4.0-5.050-100
DOTP MacrocyclicNot widely reported90-95°C, 20-30 min, pH 4.0-5.0Variable

Data compiled from multiple sources.[2][4][10]

Zirconium-89 (⁸⁹Zr)

Zirconium-89 is a positron-emitting radionuclide with a relatively long half-life of 78.4 hours, which is well-suited for immuno-PET imaging with monoclonal antibodies that have slow pharmacokinetics.[2] The preferred chelator for ⁸⁹Zr is desferrioxamine (DFO), an acyclic hexadentate chelator.[11]

ChelatorTypeStability Constant (log K)Typical Radiolabeling ConditionsRadiolabeling Efficiency (%)
DFO Acyclic~37Room Temp, 60 min, pH 7.0-7.5>95
DFO *AcyclicNot widely reportedRoom Temp, 60 min, pH 7.0-7.5>95

Data compiled from multiple sources.[11]

Actinium-225 (²²⁵Ac)

Actinium-225 is an alpha-emitting radionuclide with a half-life of 9.9 days, making it a potent candidate for targeted alpha therapy.[12] The large ionic radius of Ac(III) presents a challenge for chelation, with DOTA showing suboptimal performance.[12] Macropa and PYTA have emerged as more suitable chelators.[12]

ChelatorTypeStability Constant (log K)Typical Radiolabeling ConditionsRadiolabeling Efficiency (%)
DOTA MacrocyclicNot widely reported37-60°C, 30-60 min, pH 5.5Variable, often suboptimal
Macropa MacrocyclicNot widely reportedRoom Temp, 5-10 min, pH 7.0>99
PYTA MacrocyclicNot widely reported37°C, 15 min, pH 7.0>99

Data compiled from multiple sources.[12]

Experimental Protocols

The development of a radiopharmaceutical involves a series of well-defined experimental procedures. Below are detailed methodologies for the key steps.

Protocol 1: Conjugation of a Bifunctional Chelator to a Monoclonal Antibody using an NHS Ester

This protocol describes a general method for conjugating a bifunctional chelator containing an N-hydroxysuccinimide (NHS) ester functional group to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Bifunctional chelator-NHS ester (e.g., DOTA-NHS-ester)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer such as PBS.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • Chelator Preparation:

    • Immediately before use, dissolve the BFC-NHS ester in a small volume of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should not be stored in solution.[13]

  • Conjugation Reaction:

    • Add a calculated molar excess of the BFC-NHS ester solution to the antibody solution. A molar ratio of 5-20 fold excess of the chelator to the antibody is a common starting point.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

    • Collect the fractions containing the purified antibody-chelator conjugate.

  • Characterization:

    • Determine the protein concentration of the conjugate using a spectrophotometer (e.g., measuring absorbance at 280 nm).

    • The number of chelators per antibody can be determined using various methods, including mass spectrometry or by radiolabeling with a known amount of radionuclide followed by activity measurement.

Protocol 2: Radiolabeling of a DOTA-conjugated Peptide with Gallium-68

This protocol outlines the manual radiolabeling of a DOTA-conjugated peptide (e.g., DOTATATE) with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[14]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 N HCl for elution

  • DOTA-conjugated peptide (e.g., DOTATATE)

  • Reaction buffer (e.g., 1 M sodium acetate, pH 4.5)

  • Heating block

  • Sterile water for injection (SWFI)

  • 0.22 µm sterile filter

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 N HCl according to the manufacturer's instructions to obtain the ⁶⁸GaCl₃ eluate.

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, combine the DOTA-conjugated peptide (e.g., 10-20 µg) and the reaction buffer.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Radiolabeling:

    • Incubate the reaction mixture in a heating block at 95°C for 10-15 minutes.[14]

  • Final Formulation:

    • After incubation, allow the vial to cool to room temperature.

    • Add SWFI to achieve the desired final volume and radioactivity concentration.

    • Pass the final product through a 0.22 µm sterile filter into a sterile collection vial.

Protocol 3: Quality Control of a Radiolabeled Compound using Instant Thin-Layer Chromatography (ITLC)

ITLC is a rapid method to determine the radiochemical purity of a radiopharmaceutical.[15] This protocol describes a general procedure for analyzing a ⁹⁹ᵐTc-labeled radiopharmaceutical.[15]

Materials:

  • Radiolabeled compound

  • ITLC strips (e.g., silica gel impregnated glass fiber)

  • Developing solvent (e.g., saline for determining free pertechnetate, acetone for determining hydrolyzed-reduced technetium)

  • Developing tank

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spotting:

    • Spot a small drop (1-2 µL) of the radiolabeled compound onto the origin line of an ITLC strip.

  • Development:

    • Place the ITLC strip in a developing tank containing the appropriate solvent, ensuring the origin is above the solvent level.

    • Allow the solvent to migrate up the strip until it reaches the solvent front.

  • Analysis:

    • Remove the strip from the tank and allow it to dry.

    • Cut the strip into two parts (origin and solvent front) and measure the radioactivity of each part using a gamma counter, or scan the entire strip using a radio-TLC scanner.

  • Calculation of Radiochemical Purity:

    • The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the desired radiolabeled compound. For example, for a ⁹⁹ᵐTc-labeled antibody, the labeled antibody remains at the origin (Rf = 0), while free pertechnetate (⁹⁹ᵐTcO₄⁻) migrates with the solvent front (Rf = 1).

    • Radiochemical Purity (%) = (Counts at origin / (Counts at origin + Counts at solvent front)) x 100

Protocol 4: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled compound in human serum over time.[16]

Materials:

  • Radiolabeled compound

  • Human serum

  • Incubator at 37°C

  • Method for separating the intact radiopharmaceutical from released radionuclide (e.g., ITLC, SEC-HPLC, or protein precipitation)

Procedure:

  • Incubation:

    • Add a small volume of the radiolabeled compound to a vial containing human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.

  • Analysis:

    • Analyze the aliquot using a suitable method to determine the percentage of radioactivity still attached to the biomolecule. For example, ITLC can be used to separate the intact radiolabeled antibody (at the origin) from any released radiometal-chelate complex or free radiometal (which may migrate).

  • Data Interpretation:

    • Plot the percentage of intact radiopharmaceutical against time to determine the stability profile.

Visualizations of Pathways and Workflows

Somatostatin Receptor Signaling Pathway

Many radiopharmaceuticals, such as ⁶⁸Ga-DOTATATE, target somatostatin receptors (SSTRs), which are overexpressed in neuroendocrine tumors. The binding of the radiopharmaceutical to the SSTR initiates a signaling cascade that leads to the internalization of the receptor-ligand complex, thereby concentrating the radioactivity within the tumor cell.

Somatostatin Receptor Signaling cluster_cell Tumor Cell SSTR Somatostatin Receptor (SSTR) G_protein G-protein SSTR->G_protein activates Internalization Receptor Internalization SSTR->Internalization undergoes AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Radiopharmaceutical Radiopharmaceutical (e.g., 68Ga-DOTATATE) Internalization->Radiopharmaceutical traps Radiopharmaceutical->SSTR binds

Caption: Somatostatin receptor signaling and internalization.

Experimental Workflow for Radiopharmaceutical Production

The production of a radiolabeled antibody for clinical or preclinical use follows a stringent workflow to ensure quality and safety.

Radiopharmaceutical Production Workflow mAb Monoclonal Antibody Conjugation Conjugation mAb->Conjugation BFC Bifunctional Chelator BFC->Conjugation Purification1 Purification (SEC) Conjugation->Purification1 Conjugate Antibody-Chelator Conjugate Purification1->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Radionuclide Radionuclide Radionuclide->Radiolabeling QC Quality Control (ITLC, HPLC) Radiolabeling->QC FinalProduct Final Radiopharmaceutical Product QC->FinalProduct Pass

Caption: Workflow for radiolabeled antibody production.

Conclusion

Bifunctional chelators are at the heart of modern radiopharmaceutical chemistry, enabling the targeted delivery of radionuclides for both diagnostic and therapeutic purposes. The judicious selection of a chelator, based on the specific radionuclide and targeting biomolecule, is critical for the development of safe and effective agents. A thorough understanding of the principles of chelation chemistry, coupled with robust and well-validated experimental protocols for conjugation, radiolabeling, and quality control, is essential for advancing the field of nuclear medicine. This guide provides a foundational framework for researchers and scientists working to develop the next generation of targeted radiopharmaceuticals.

References

Maleimide-NODA-GA for PET Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Maleimide-NODA-GA as a bifunctional chelator for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. It is intended for researchers, scientists, and drug development professionals working in the field of molecular imaging and radiopharmaceutical sciences.

Introduction

The development of targeted radiopharmaceuticals is a cornerstone of molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. A critical component in the design of these agents is the bifunctional chelator, which serves to stably bind a radionuclide to a targeting biomolecule. Maleimide-NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) represents a versatile platform for the development of ⁶⁸Ga-labeled PET tracers.

The maleimide group provides a reactive moiety for covalent conjugation to thiol-containing biomolecules, such as peptides and antibodies, through a stable thioether bond.[1][2] The NODA-GA chelator offers rapid and efficient complexation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) under mild conditions, a crucial advantage for working with sensitive biological vectors.[3] This combination allows for the straightforward development of targeted PET imaging agents.

Core Principles and Signaling Pathways

The fundamental principle behind the application of Maleimide-NODA-GA-based radiotracers is the specific targeting of a biomolecule of interest. Once conjugated to a targeting vector (e.g., an antibody or peptide), the resulting radiopharmaceutical is administered to the subject. The targeting moiety directs the distribution of the ⁶⁸Ga radionuclide to tissues or cells expressing the specific biological target. The emitted positrons from ⁶⁸Ga annihilate with surrounding electrons, producing two 511 keV gamma photons that are detected by the PET scanner, allowing for the three-dimensional mapping of the tracer's distribution.

G cluster_0 Radiopharmaceutical Administration and Targeting cluster_1 PET Signal Generation cluster_2 PET Imaging Tracer_Admin ⁶⁸Ga-NODA-GA-Maleimide- Targeting Vector (Administered) Target_Binding Binding to Biological Target Tracer_Admin->Target_Binding Ga68_Decay ⁶⁸Ga Decay (Positron Emission) Target_Binding->Ga68_Decay Localization of Signal Annihilation Positron-Electron Annihilation Ga68_Decay->Annihilation Gamma_Photons 511 keV Gamma Photon Emission Annihilation->Gamma_Photons PET_Detection PET Scanner Detection Gamma_Photons->PET_Detection Detection Image_Reconstruction Image Reconstruction PET_Detection->Image_Reconstruction PET_Image Quantitative PET Image Image_Reconstruction->PET_Image

Figure 1: General workflow of PET imaging with a ⁶⁸Ga-NODA-GA-Maleimide targeted tracer.

Experimental Protocols

Detailed methodologies are crucial for the successful development and application of Maleimide-NODA-GA based radiopharmaceuticals. The following sections outline typical experimental protocols.

Conjugation of Maleimide-NODA-GA to Targeting Vectors

The conjugation process involves the reaction of the maleimide group of the chelator with a free thiol group on the targeting biomolecule.

Materials:

  • Maleimide-NODA-GA

  • Targeting vector (peptide or antibody with a free cysteine or engineered thiol group)

  • Phosphate buffered saline (PBS), pH 7.0-7.4

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Protocol:

  • Dissolve the targeting vector in the reaction buffer.

  • If necessary, reduce any existing disulfide bonds in the targeting vector using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

  • Dissolve Maleimide-NODA-GA in the reaction buffer.

  • Add a molar excess (typically 5-20 fold) of Maleimide-NODA-GA to the targeting vector solution.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Purify the resulting conjugate using an SEC column to remove unreacted Maleimide-NODA-GA.

  • Characterize the conjugate by methods such as mass spectrometry to determine the number of chelators per targeting molecule.

Radiolabeling with Gallium-68

The chelation of ⁶⁸Ga by the NODA-GA moiety is a critical step in preparing the final radiotracer.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NODA-GA-conjugated targeting vector

  • Sodium acetate buffer (0.1 M, pH 4.0-5.0)

  • Sterile water for injection

  • C18 Sep-Pak cartridge for purification

  • Ethanol

  • Saline

Protocol:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add the NODA-GA-conjugated targeting vector (typically 10-50 µg) to a sterile reaction vial.

  • Add the sodium acetate buffer to the vial to adjust the pH to 4.0-5.0.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 5-15 minutes.[3]

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

G Start Start Elute_Ga Elute ⁶⁸GaCl₃ from Generator Start->Elute_Ga Prepare_Vector Prepare NODA-GA Conjugated Vector in Buffer Start->Prepare_Vector Mix Combine ⁶⁸GaCl₃ and Vector Elute_Ga->Mix Prepare_Vector->Mix Incubate Incubate at Optimal Temperature Mix->Incubate QC Quality Control (Radio-HPLC/TLC) Incubate->QC Purify Purify (e.g., C18 Sep-Pak) QC->Purify If necessary Final_Product Final ⁶⁸Ga-labeled Tracer QC->Final_Product If pure Purify->Final_Product

Figure 2: Experimental workflow for the radiolabeling of a NODA-GA-conjugated vector with ⁶⁸Ga.
In Vivo PET Imaging and Biodistribution Studies

Animal models are used to evaluate the in vivo performance of the newly developed radiotracer.

Protocol:

  • Anesthetize the animal model (e.g., mouse or rat).

  • Administer a defined amount of the ⁶⁸Ga-labeled tracer intravenously.

  • Perform dynamic or static PET scans at various time points post-injection.

  • After the final scan, euthanize the animal and collect major organs and tissues.

  • Weigh the tissues and measure the radioactivity using a gamma counter to determine the biodistribution, typically expressed as percentage of injected dose per gram of tissue (%ID/g).

Quantitative Data

The following tables summarize typical quantitative data obtained for ⁶⁸Ga-labeled tracers utilizing NODA-GA and maleimide conjugation strategies, based on published literature for similar compounds.

Table 1: Radiolabeling and In Vitro Properties of ⁶⁸Ga-NODA-GA-based Tracers

ParameterTypical ValueReference CompoundCitation
Radiochemical Yield>95%[⁶⁸Ga]NODAGA-RGD[3]
Radiochemical Purity>96%[⁶⁸Ga]NODAGA-RGD[3]
Molar Activity250 ± 68 GBq/µmol[⁶⁸Ga]Ga-DM (DOTA-maleimide)[4][5]
LogP (Octanol/Water)-3.15 ± 0.08[⁶⁸Ga]Ga-DM (DOTA-maleimide)[4][5]
In Vitro Stability (Saline, 2h)>99% intact[⁶⁸Ga]Ga-DM (DOTA-maleimide)[4][6]
Albumin Binding>70% (for albumin-binding variant)[⁶⁸Ga]Ga-DM (DOTA-maleimide)[5][6]

Table 2: In Vivo Biodistribution Data of Representative ⁶⁸Ga-NODA-GA Conjugated Tracers (%ID/g)

Organ[⁶⁸Ga]Ga-NODAGA-RGD (60 min p.i.)[⁶⁸Ga]Ga-(NOTA)n-anti-HER2 (sdAb)[⁶⁸Ga]Ga-DM (DOTA-maleimide) (30 min p.i.)Citation
Blood0.25 ± 0.04~0.512.33 ± 1.37[3][4][7]
Heart0.13 ± 0.02~0.53.45 ± 0.54[3][4][7]
Lungs0.22 ± 0.03~0.53.98 ± 0.43[3][4][7]
Liver0.38 ± 0.07~0.54.56 ± 0.78[3][4][7]
Spleen0.14 ± 0.02~0.52.11 ± 0.34[3][4][7]
Kidneys1.33 ± 0.21High19.46 ± 6.92 (5 min p.i.)[3][4][7]
Muscle0.12 ± 0.02~0.51.54 ± 0.21[3][4][7]
Bone0.11 ± 0.02~0.51.87 ± 0.33[3][4][7]
Tumor2.81 ± 0.54 (αvβ₃-positive)2.3 ± 1.0N/A[3][7]

Note: Data is compiled from different studies and direct comparison should be made with caution.

Applications in PET Imaging

The versatility of the Maleimide-NODA-GA platform allows for its application in various areas of PET imaging research and development.

  • Oncology: By conjugating Maleimide-NODA-GA to antibodies, antibody fragments, or peptides that target tumor-specific antigens or receptors (e.g., HER2, integrins), it is possible to develop PET tracers for tumor detection, staging, and monitoring therapy response.[3][7][8]

  • Immunology and Inflammation: Targeting inflammatory cell markers or receptors can enable the imaging of inflammatory processes in diseases such as myocarditis or atherosclerosis.[8]

  • Neurological Disorders: While less common due to the challenges of blood-brain barrier penetration, targeted peptides could potentially be used to image neuroreceptors or pathological protein aggregates.

  • Cardiovascular Disease: Tracers targeting markers of angiogenesis or thrombosis can be developed for imaging cardiovascular pathologies.[8]

  • In Vivo Albumin Binding: A ⁶⁸Ga-labeled maleimide derivative has been shown to covalently bind to serum albumin in vivo, enabling applications in blood pool and lymph node imaging.[4][5][6]

G cluster_Targeting_Vectors Targeting Vectors cluster_Applications PET Imaging Applications Maleimide_NODA_GA Maleimide-NODA-GA Antibody Antibody Maleimide_NODA_GA->Antibody Conjugation Peptide Peptide Maleimide_NODA_GA->Peptide Conjugation Small_Molecule Small Molecule (with Thiol) Maleimide_NODA_GA->Small_Molecule Conjugation Blood_Pool Blood Pool Imaging Maleimide_NODA_GA->Blood_Pool In vivo albumin binding Oncology Oncology Antibody->Oncology Peptide->Oncology Inflammation Inflammation Imaging Peptide->Inflammation Cardiovascular Cardiovascular Imaging Peptide->Cardiovascular

Figure 3: Logical relationship of Maleimide-NODA-GA to targeting vectors and applications.

Conclusion

Maleimide-NODA-GA is a powerful and versatile bifunctional chelator for the development of ⁶⁸Ga-labeled radiopharmaceuticals for PET imaging. Its key advantages include a site-specific conjugation chemistry via the maleimide-thiol reaction and the rapid, efficient, and mild radiolabeling with ⁶⁸Ga afforded by the NODA-GA chelator. These features facilitate the creation of a wide range of targeted imaging agents with applications spanning oncology, immunology, and cardiovascular research. The straightforward protocols and favorable characteristics make Maleimide-NODA-GA an attractive tool for both preclinical and potentially clinical PET imaging research.

References

Maleimide-NODA-GA: A Technical Guide to a Key Bifunctional Chelator for Bioconjugation and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Maleimide-NODA-GA. This bifunctional chelator is a critical tool in the development of targeted radiopharmaceuticals and other bioconjugates, enabling the site-specific attachment of the potent gallium-68 chelator, NODA-GA, to thiol-containing biomolecules such as peptides, antibodies, and nanoparticles.

Core Physicochemical Properties

Maleimide-NODA-GA, also known as Maleimide-NODAGA, combines the robust chelating capabilities of the 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, further functionalized with a glutaric acid (GA) linker, and the thiol-reactive maleimide group. This strategic design allows for the stable complexation of radiometals, particularly gallium-68, while providing a means for covalent attachment to biological vectors.

Table 1: Physicochemical Properties of Maleimide-NODA-GA

PropertyValueSource/Comment
Chemical Name 2,2'-(7-(1-carboxy-4-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-4-oxobutyl)-1,4,7-triazonane-1,4-diyl)diacetic acidChematech[1]
Molecular Formula C21H31N5O9Precise PEG[2]
Molecular Weight 497.51 g/mol Precise PEG[2]
Appearance White to off-white solid/powderChematech[1]
Purity >90% to >98%Ruixibiotech, Precise PEG, TCI Chemicals[2][3][4]
Solubility Limited in aqueous buffers; Soluble in DMSO and DMFInferred from the properties of maleimides and information from suppliers of similar compounds.[5]
Storage -20°C, protected from light and moistureRuixibiotech[3]
Stability The maleimide group is susceptible to hydrolysis, especially at higher pH. The maleimide-thiol conjugate can undergo retro-Michael reaction, but this can be mitigated.[6][7][8][9][10]Inferred from the properties of maleimides and information from suppliers of similar compounds.

Chelating Properties and Stability

The NODA-GA core of the molecule is a highly efficient chelator for various trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). The triaza-macrocycle provides a pre-organized cavity for the metal ion, leading to the formation of thermodynamically stable and kinetically inert complexes. This high stability is crucial for in vivo applications to prevent the release of the radiometal. While a specific binding constant (logK) for the ⁶⁸Ga-Maleimide-NODA-GA complex is not documented, the parent chelator NOTA is known to form a highly stable complex with Ga³⁺.

The stability of the maleimide-thiol linkage is a critical consideration. The resulting succinimidyl thioether bond can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to cleavage of the bioconjugate. However, the stability of this linkage can be enhanced. Hydrolysis of the succinimide ring in the conjugate renders it more resistant to cleavage.[8][9] Furthermore, when the maleimide reacts with an N-terminal cysteine of a peptide, a more stable thiazine structure can be formed.[6]

Experimental Protocols

Synthesis of Maleimide-NODA-GA

Diagram 1: Conceptual Synthesis Pathway of Maleimide-NODA-GA

G cluster_0 NODA-GA Synthesis cluster_1 Maleimide Linker Preparation Protected NODA-GA Protected NODA-GA Activated NODA-GA Activated NODA-GA Protected NODA-GA->Activated NODA-GA Activation (e.g., NHS/EDC) Coupling Coupling Activated NODA-GA->Coupling Amine-Linker-Maleimide Amine-Linker-Maleimide Amine-Linker-Maleimide->Coupling Protected Maleimide-NODA-GA Protected Maleimide-NODA-GA Coupling->Protected Maleimide-NODA-GA Amide Bond Formation Maleimide-NODA-GA Maleimide-NODA-GA Protected Maleimide-NODA-GA->Maleimide-NODA-GA Deprotection

Caption: Conceptual workflow for the synthesis of Maleimide-NODA-GA.

Bioconjugation to Thiol-Containing Biomolecules

This protocol describes a general method for conjugating Maleimide-NODA-GA to proteins or peptides containing free cysteine residues.

Materials:

  • Maleimide-NODA-GA

  • Protein/peptide with free thiol group(s)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein/peptide in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Maleimide-NODA-GA Solution Preparation: Prepare a stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the protein solution to achieve a 10-20 fold molar excess of the chelator over the protein. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Purification: Remove the excess, unreacted Maleimide-NODA-GA and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Characterize the resulting conjugate using techniques such as mass spectrometry to determine the degree of labeling and HPLC to assess purity.

Diagram 2: Experimental Workflow for Bioconjugation

G Start Start Protein_Solution Prepare Protein Solution (pH 7.0-7.5) Start->Protein_Solution Reduction Optional: Reduce Disulfides (TCEP) Protein_Solution->Reduction Prepare_Chelator Prepare Maleimide-NODA-GA Stock Solution (DMSO/DMF) Reduction->Prepare_Chelator Proceed Conjugation Mix Protein and Chelator (10-20x excess) Prepare_Chelator->Conjugation Incubation Incubate (2h RT or O/N 4°C) Conjugation->Incubation Purification Purify Conjugate (SEC or Dialysis) Incubation->Purification Characterization Characterize Conjugate (MS, HPLC) Purification->Characterization End End Characterization->End G cluster_0 Reaction Parameters cluster_1 Outcome pH pH Radiochemical_Yield Radiochemical_Yield pH->Radiochemical_Yield Optimal at 4.0-4.5 Temperature Temperature Temperature->Radiochemical_Yield Higher temp can increase yield Incubation_Time Incubation_Time Incubation_Time->Radiochemical_Yield Longer time can increase yield Precursor_Amount Precursor_Amount Precursor_Amount->Radiochemical_Yield Higher amount can increase yield Radiochemical_Purity Radiochemical_Purity Radiochemical_Yield->Radiochemical_Purity

References

An In-depth Technical Guide to Maleimide-NODA-GA Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The landscape of targeted molecular imaging and therapy is continually advancing, with a growing emphasis on theranostic agents that can both diagnose and treat diseases with high specificity. Among the key components of these agents are bifunctional chelators (BFCs), which securely bind a radioisotope and provide a reactive group for conjugation to a targeting biomolecule. Maleimide-NODA-GA and its analogs have emerged as a prominent class of BFCs, particularly for positron emission tomography (PET) imaging with Gallium-68 (⁶⁸Ga). This technical guide provides a comprehensive overview of Maleimide-NODA-GA derivatives, including their synthesis, key quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their application.

Core Concepts: The Structure and Function of Maleimide-NODA-GA

Maleimide-NODA-GA is a heterobifunctional chelator comprised of three key moieties:

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): This macrocyclic chelator forms highly stable complexes with trivalent metal ions, most notably ⁶⁸Ga. The NODA-GA backbone provides a pre-organized cavity that leads to rapid and efficient radiolabeling under mild conditions, a critical advantage given the short half-life of ⁶⁸Ga (68 minutes).

  • Maleimide: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This allows for the site-specific conjugation of the chelator to biomolecules, such as antibodies, antibody fragments, and peptides, which serve as targeting vectors to specific disease markers.

  • Linker: A linker or spacer molecule often connects the NODA-GA and maleimide moieties. This linker can be varied to optimize the physicochemical properties of the final conjugate, such as solubility, stability, and in vivo pharmacokinetics.

The combination of these components allows for the construction of highly specific and effective PET imaging agents. The targeting biomolecule directs the radiolabeled conjugate to the tissue of interest (e.g., a tumor), and the ⁶⁸Ga isotope emits positrons that can be detected by a PET scanner, providing a non-invasive, three-dimensional image of the target's location and extent.

Quantitative Data Summary

The following tables summarize key quantitative data for Maleimide-NODA-GA derivatives and their ⁶⁸Ga-labeled conjugates, compiled from various research publications.

Table 1: Synthesis and Radiolabeling of ⁶⁸Ga-NODAGA Conjugates

ParameterValueReference
Synthesis Yield of Maleimide-NOTA derivatives Acceptable to very good chemical yields[1][2]
Radiochemical Yield of ⁶⁸Ga-NODAGA-Peptides >95%[3]
Radiochemical Purity of ⁶⁸Ga-NODAGA-Peptides >95%[3]
Specific Activity of ⁶⁸Ga-NODAGA-Peptides 18 ± 4 GBq/µmol[4]
Radiolabeling Conditions Room temperature, 5-15 minutes[5][6]

Table 2: In Vitro Stability and Binding Affinity

ParameterConditionValueReference
Stability in Human Serum 2 hours at 37°C>95%
Stability in Phosphate-Buffered Saline (PBS) 2 hours at 37°C>95%[7]
IC₅₀ (Binding Affinity) of ⁶⁸Ga-NODAGA-RGD αvβ₃ integrin4.7 ± 1.6 nM[6]
IC₅₀ (Binding Affinity) of ⁶⁸Ga-NODAGA-SNA014 Claudin 18.22.18 nM[5]

Table 3: In Vivo Biodistribution of ⁶⁸Ga-NODAGA Conjugates (%ID/g at 1 hour post-injection)

Organ/Tissue⁶⁸Ga-NODAGA-RGD in M21 Tumor Xenografts⁶⁸Ga-NODAGA-NM-01 in HCC827 Tumor Xenografts⁶⁸Ga-NODAGA-SNA014 in AGS 18.2 Tumor XenograftsReference
Tumor ~4.02.59 ± 0.6515.57 ± 6.06[5][6]
Blood ~0.3<1Not Reported[6]
Liver ~0.5<2Not Reported[6]
Kidneys ~2.0113.11 ± 25.946.15 ± 0.90[5][6]
Muscle ~0.2<1Not Reported[6]
Tumor-to-Blood Ratio 11>2.5Not Reported[6]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving Maleimide-NODA-GA derivatives.

Protocol 1: General Synthesis of Maleimide-Functionalized NOTA Derivatives

This protocol describes a general method for synthesizing mono- and bis-maleimide functionalized NOTA chelators.[1]

Materials:

  • (S)-p-SCN-Bn-NOTA or (S)-p-NH₂-Bn-NOTA

  • Ammonium trifluoroacetate maleimide derivative

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine

  • Acetic acid

  • High-performance liquid chromatography (HPLC) system

  • Liquid nitrogen

  • Lyophilizer

Procedure:

  • Preparation of the NOTA solution: Dissolve (S)-p-SCN-Bn-NOTA (e.g., 7.8 mg, 15 µmol) in anhydrous DMF (100 µL).

  • Addition of base: Add triethylamine (e.g., 8.5 µL, 60.8 µmol) to the NOTA solution.

  • Preparation of the maleimide solution: Dissolve the corresponding ammonium trifluoroacetate maleimide (15.8 µmol) in anhydrous DMF (100 µL).

  • Reaction: Add the maleimide solution dropwise to the NOTA solution. Incubate the reaction mixture at 25°C for 2 hours.

  • Quenching: Add acetic acid (e.g., 21 µL, 369 µmol) to the reaction mixture.

  • Purification: Fractionate the reaction mixture by HPLC.

  • Product isolation: Immediately shock-freeze the HPLC fractions containing the desired product with liquid nitrogen and lyophilize to obtain the final product.

Protocol 2: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol outlines the steps for conjugating a Maleimide-NODA-GA derivative to a protein or peptide containing a free cysteine residue.

Materials:

  • Thiol-containing protein/peptide (e.g., antibody)

  • Maleimide-NODA-GA derivative

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Inert gas (e.g., nitrogen or argon)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the biomolecule solution: Dissolve the protein or peptide to be labeled in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduce disulfide bonds: If necessary, add a 10-100 fold molar excess of TCEP to the biomolecule solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.

  • Prepare the Maleimide-NODA-GA solution: Dissolve the Maleimide-NODA-GA derivative in anhydrous DMSO or DMF to a concentration of 1-10 mg in 100 µL.

  • Conjugation reaction: Add a 10-20 fold molar excess of the Maleimide-NODA-GA solution to the biomolecule solution. Flush the vial with inert gas, seal tightly, and mix thoroughly. Incubate the reaction overnight at 4°C or for 2 hours at room temperature.

  • Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted Maleimide-NODA-GA.

Protocol 3: Radiolabeling of NODAGA-Conjugates with Gallium-68

This protocol describes a typical procedure for radiolabeling a NODAGA-conjugated biomolecule with ⁶⁸Ga.[4]

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • NODAGA-conjugated biomolecule

  • Heating block or water bath

  • Sep-Pak C18 cartridge

  • Ethanol

  • Saline

  • Sterile filter (0.22 µm)

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Buffering: Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 4.0-4.5.

  • Radiolabeling reaction: Add the NODAGA-conjugated biomolecule (typically 10-50 µg) to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at room temperature for 5-15 minutes or at 95°C for 5-10 minutes, depending on the specific conjugate.

  • Purification:

    • Condition a Sep-Pak C18 cartridge by washing with ethanol followed by saline.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with saline to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled conjugate from the cartridge with a small volume of ethanol or an ethanol/saline mixture.

  • Final formulation: Pass the eluted product through a sterile 0.22 µm filter into a sterile vial. The final product is ready for in vitro or in vivo use.

Visualizing the Workflow: From Synthesis to Imaging

The following diagrams, created using the DOT language, illustrate the key workflows involved in the development and application of Maleimide-NODA-GA based PET imaging agents.

Synthesis_Workflow cluster_synthesis Synthesis of Maleimide-NODA-GA NOTA_precursor NOTA Precursor (e.g., p-SCN-Bn-NOTA) Reaction Chemical Synthesis (Coupling Reaction) NOTA_precursor->Reaction Maleimide_reagent Maleimide Reagent Maleimide_reagent->Reaction Purification_synthesis Purification (e.g., HPLC) Reaction->Purification_synthesis Final_Product Maleimide-NODA-GA Purification_synthesis->Final_Product

Caption: A simplified workflow for the chemical synthesis of a Maleimide-NODA-GA bifunctional chelator.

Conjugation_Radiolabeling_Workflow cluster_conjugation Bioconjugation and Radiolabeling Maleimide_NODA_GA Maleimide-NODA-GA Conjugation Conjugation Reaction (Thiol-Maleimide Ligation) Maleimide_NODA_GA->Conjugation Targeting_Vector Targeting Vector (e.g., Antibody with Thiol) Targeting_Vector->Conjugation Purification_conjugate Purification (e.g., SEC) Conjugation->Purification_conjugate Conjugate NODAGA-Biomolecule Conjugate Purification_conjugate->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Ga68 Gallium-68 (from generator) Ga68->Radiolabeling Purification_radiolabel Purification (e.g., Sep-Pak) Radiolabeling->Purification_radiolabel PET_Agent ⁶⁸Ga-NODAGA-Biomolecule (Final PET Agent) Purification_radiolabel->PET_Agent

Caption: The workflow for creating a ⁶⁸Ga-labeled PET imaging agent, from conjugation to final product.

ImmunoPET_Workflow cluster_application Immuno-PET Application Workflow PET_Agent_Admin Administer ⁶⁸Ga-labeled Antibody to Patient Biodistribution In Vivo Biodistribution and Targeting PET_Agent_Admin->Biodistribution PET_Scan PET/CT Imaging Biodistribution->PET_Scan Image_Analysis Image Reconstruction and Analysis PET_Scan->Image_Analysis Diagnosis Diagnosis and Treatment Planning Image_Analysis->Diagnosis

Caption: A high-level overview of the workflow for an immuno-PET imaging study using a ⁶⁸Ga-NODAGA labeled antibody.

Conclusion

Maleimide-NODA-GA derivatives represent a powerful and versatile platform for the development of ⁶⁸Ga-based PET imaging agents. Their favorable radiolabeling characteristics, coupled with the ability to achieve site-specific conjugation to a wide range of targeting biomolecules, have positioned them at the forefront of molecular imaging research. This technical guide provides a foundational understanding of these important bifunctional chelators, offering key data and detailed protocols to facilitate their successful implementation in preclinical and clinical research. The continued development and application of Maleimide-NODA-GA and its analogs hold significant promise for advancing the field of personalized medicine through improved diagnostic imaging and targeted radiopharmaceutical therapies.

References

Safety and handling of Maleimide-NODA-GA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Maleimide-NODA-GA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Maleimide-NODA-GA, a bifunctional chelator crucial for the development of radiopharmaceuticals and other targeted molecular probes. It covers the fundamental chemistry, safety and handling procedures, and detailed experimental protocols for its application in bioconjugation and radiolabeling.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a heterobifunctional linker that combines two key chemical entities: a maleimide group and a NODA-GA chelator. This unique structure allows for a two-step process in the creation of targeted radiopharmaceuticals. First, the maleimide group selectively reacts with thiol (-SH) groups, commonly found in cysteine residues of peptides and proteins, to form a stable covalent bond.[1][2][3] Subsequently, the NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety serves as a highly efficient chelator for various radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[4][5][6] The glutamic acid (GA) component acts as a spacer, potentially improving the pharmacokinetic properties of the final conjugate.[4]

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of Maleimide-NODA-GA.

PropertyValueSource
Chemical Formula C₂₁H₃₁N₅O₉[7][8]
Molecular Weight 497.51 g/mol [8]
Appearance White Powder[7]
Purity >90-96%[8][9]
Solubility Soluble in organic solvents like DMSO and DMF[10][11]
Storage Conditions -20°C, protected from light and moisture[9]
Stability Stable for up to 1 year under proper storage conditions.[9] The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Maleimide-NODA-GA is not publicly available, a comprehensive safety protocol can be established based on the reactivity of its functional groups. The primary hazards are associated with the maleimide moiety, which is a potent thiol-reactive agent.

ParameterGuidelineRationale and References
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.To prevent skin and eye contact with the reactive maleimide group.
Handling Handle in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust. Minimize contact with skin and eyes. For research and development use only, not for human use.[12]Maleimides can be irritating and are reactive.
Storage Store at -20°C in a tightly sealed container, protected from light and moisture.[9] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month.[10]To prevent degradation, particularly hydrolysis of the maleimide ring, which renders it unreactive to thiols.[2][3]
Spill Management In case of a spill, absorb with an inert material and dispose of as chemical waste. Clean the area with an appropriate solvent.To safely contain and remove the reactive compound.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and compliance.

Chemical Reactivity and Mechanisms

Thiol-Maleimide Conjugation

The core of Maleimide-NODA-GA's utility lies in the highly specific and efficient reaction between the maleimide group and a thiol. This reaction, a Michael addition, forms a stable thioether bond.[1][3]

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Maleimide Maleimide-NODA-GA Conjugate Stable Thioether Adduct (Biomolecule-S-Maleimide-NODA-GA) Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Thiol Biomolecule-SH (e.g., Cysteine residue) Thiol->Conjugate NODA_GA_Chelation cluster_components Chelation Components cluster_complex Resulting Complex NODA_GA NODA-GA Moiety Radiolabeled_Complex Stable Radiolabeled Complex NODA_GA->Radiolabeled_Complex Complexation Radiometal Radiometal Ion (e.g., ⁶⁸Ga³⁺, ⁶⁴Cu²⁺) Radiometal->Radiolabeled_Complex Experimental_Workflow cluster_conjugation Step 1: Bioconjugation cluster_radiolabeling Step 2: Radiolabeling cluster_application Step 3: Application A Thiol-containing Biomolecule (e.g., Antibody, Peptide) C Conjugation Reaction (pH 7.0-7.5) A->C B Maleimide-NODA-GA B->C D Purification (e.g., SEC, Dialysis) C->D E NODA-GA-Biomolecule Conjugate D->E G Radiolabeling Reaction E->G F Radiometal (e.g., ⁶⁸GaCl₃) F->G H Quality Control (RCP > 95%) G->H I Final Radiolabeled Conjugate H->I J Preclinical/Clinical Application (e.g., PET Imaging) I->J

References

Methodological & Application

Maleimide-NODA-GA conjugation protocol for antibodies

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Conjugation of Maleimide-NODA-GA to Antibodies for Researchers, Scientists, and Drug Development Professionals.

Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a cornerstone of targeted radiopharmaceutical development for both imaging and therapeutic applications. This protocol details the site-specific conjugation of Maleimide-NODA-GA to antibodies. NODA-GA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) is a highly effective bifunctional chelator designed for stable complexation with radiometals. The maleimide functional group allows for covalent attachment to the antibody via a thiol-reactive mechanism.

The maleimide group reacts specifically with the sulfhydryl (thiol) groups of cysteine residues on the antibody, forming a stable thioether bond.[1][2] This reaction is highly efficient and selective when conducted within a pH range of 6.5-7.5.[1][2] For antibodies that lack accessible free thiols, the interchain disulfide bonds within the hinge region can be partially reduced to generate reactive cysteine residues, enabling conjugation.[3] This method provides a straightforward and reproducible way to produce antibody-chelator conjugates for subsequent radiolabeling and use in targeted applications such as radioimmunotherapy and in vivo imaging.

Quantitative Data Summary

Successful conjugation depends on optimizing several key parameters. The following table summarizes the generally recommended conditions for the maleimide-based conjugation of antibodies. It is important to note that these are starting recommendations, and optimal conditions may vary depending on the specific antibody and application.

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations (e.g., 2 mg/mL) can improve labeling efficiency.[4]
Reaction Buffer Phosphate, Tris, or HEPESBuffer pH should be maintained between 7.0 and 7.5.[3] Avoid buffers containing thiols.
Reducing Agent (Optional) TCEP (tris(2-carboxyethyl)phosphine)Use a 10 to 100-fold molar excess for partial disulfide bond reduction.
Maleimide-NODA-GA:Ab Molar Ratio 10:1 to 20:1This starting range ensures efficient labeling; further optimization may be required.[5]
Reaction Temperature Room Temperature or 2-8 °CSensitive proteins may benefit from lower temperatures.[5]
Reaction Time 2 hours to Overnight2 hours at room temperature or overnight at 2-8 °C are typical incubation times.[3][5]

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Storage Ab_Prep 1. Antibody Preparation (Buffer Exchange, pH 7.0-7.5) Reduction 2. Disulfide Reduction (Optional) (with TCEP) Ab_Prep->Reduction If needed Conjugation 4. Conjugation Reaction (Antibody + Maleimide-NODA-GA) Ab_Prep->Conjugation If no reduction Reduction->Conjugation Chelator_Prep 3. Maleimide-NODA-GA Solution Preparation (in DMSO) Chelator_Prep->Conjugation Purification 5. Purification (Size Exclusion Chromatography) Conjugation->Purification Final_Product 6. Purified Ab-NODA-GA Conjugate Purification->Final_Product

Caption: Workflow for Maleimide-NODA-GA Antibody Conjugation.

Detailed Experimental Protocol

This protocol provides a general guideline. Specific parameters should be optimized for each antibody.

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • Maleimide-NODA-GA

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (Optional, for reduction)

  • Purification Columns: Size exclusion chromatography (e.g., Zeba™ Spin Desalting Columns or PD MiniTrap™ G-25).

  • Stabilizing Agents (for storage): Bovine Serum Albumin (BSA), Sodium Azide (NaN₃), Glycerol.

Antibody Preparation
  • If the antibody is in a buffer containing primary amines (like Tris) or thiols, exchange it into the degassed Conjugation Buffer (e.g., PBS, pH 7.2-7.4). This can be done using dialysis or a desalting column.

  • Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer. A concentration of 2 mg/mL is often recommended for optimal labeling.[4]

Disulfide Bond Reduction (Optional)

This step is necessary only if the antibody does not have available free cysteine residues.

  • Prepare a fresh solution of TCEP in the Conjugation Buffer.

  • Add a 10 to 100-fold molar excess of TCEP to the antibody solution.

  • Incubate for approximately 30 minutes at room temperature.[3] To prevent re-oxidation of the newly formed thiols, it is best to perform this and the subsequent conjugation step under an inert gas like nitrogen or argon.[3]

  • Important: Do not remove the TCEP before proceeding to the conjugation step, as TCEP does not contain thiols and will not interfere with the maleimide reaction. If using DTT, it must be removed prior to adding the maleimide reagent.

Preparation of Maleimide-NODA-GA Solution
  • Allow the vial of Maleimide-NODA-GA to warm to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the Maleimide-NODA-GA in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved.

  • This solution should be prepared immediately before use to avoid hydrolysis of the maleimide group.[5]

Conjugation Reaction
  • Add the calculated amount of the 10 mM Maleimide-NODA-GA stock solution to the antibody solution to achieve the desired molar excess (a 10-20x excess is a good starting point).[5] Add the DMSO solution dropwise while gently stirring the antibody solution.

  • Protect the reaction vessel from light by wrapping it in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C with gentle mixing.[3][5]

Purification of the Conjugate
  • Following incubation, the unreacted Maleimide-NODA-GA and other small molecules must be removed from the antibody conjugate.

  • Purify the conjugate using a size exclusion desalting column (e.g., Zeba™ Spin or PD-10) according to the manufacturer's instructions. This method efficiently separates the large antibody conjugate from smaller, unreacted components.[6]

  • Other suitable purification methods include dialysis, tangential flow filtration (TFF), and HPLC.[6]

Characterization
  • Protein Concentration: Determine the final concentration of the purified antibody conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

  • Degree of Labeling (DOL): The ratio of NODA-GA molecules to antibody molecules (the DOL) is a critical quality attribute.[7] This is typically determined using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the conjugated antibody to the unconjugated antibody.

Storage of the Conjugated Antibody
  • For immediate use, the purified conjugate can be stored at 2-8 °C, protected from light, for up to one week.[5]

  • For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03% to prevent denaturation and microbial growth.[3][5]

  • Alternatively, add glycerol to a final concentration of 50% and store at -20 °C. Under these conditions, conjugates can be stable for a year or more.[3]

References

Step-by-Step Guide to Maleimide-NODA-GA Labeling for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, immunology, and radiopharmaceutics.

Introduction:

The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide readily available from a ⁶⁸Ge/⁶⁸Ga generator, has become a valuable tool for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics and versatile coordination chemistry. The bifunctional chelator Maleimide-NODA-GA provides a robust platform for the development of ⁶⁸Ga-labeled biomolecules, such as antibodies, antibody fragments, and peptides. The maleimide group allows for specific and efficient covalent conjugation to thiol (-SH) groups present on cysteine residues of biomolecules, while the NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety serves as a highly stable chelator for ⁶⁸Ga³⁺.

This document provides a detailed, step-by-step guide for the conjugation of Maleimide-NODA-GA to thiol-containing biomolecules and the subsequent radiolabeling with Gallium-68. It includes comprehensive experimental protocols, data presentation in tabular format for easy reference, and visual workflows to guide researchers through the process.

Principle of Maleimide-NODA-GA Labeling

The overall process involves a two-stage approach:

  • Conjugation: A biomolecule containing free thiol groups (or one that has been engineered or reduced to expose them) is reacted with Maleimide-NODA-GA. The maleimide group forms a stable thioether bond with the sulfhydryl group of a cysteine residue.

  • Radiolabeling: The resulting biomolecule-NODA-GA conjugate is then incubated with ⁶⁸Ga³⁺ under controlled pH and temperature conditions. The NODA-GA chelator efficiently sequesters the ⁶⁸Ga³⁺, forming a stable radiolabeled complex ready for in vitro or in vivo applications.

Data Presentation

The following tables summarize typical quantitative data obtained during Maleimide-NODA-GA labeling procedures, providing a benchmark for expected outcomes.

Table 1: Typical Parameters for Maleimide-NODA-GA Conjugation

ParameterRecommended Value/RangeNotes
Biomolecule Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics.
Molar Ratio (Maleimide-NODA-GA : Biomolecule) 10:1 to 20:1This excess drives the reaction to completion. Optimization may be required for specific biomolecules.
Reaction Buffer Phosphate-buffered saline (PBS), Tris, or HEPESMust be free of thiol-containing reagents.
Reaction pH 7.0 - 7.5Optimal for the maleimide-thiol reaction while maintaining protein stability.
Reaction Temperature Room temperature or 4°C4°C overnight for sensitive proteins.
Reaction Time 2 hours to overnightDependent on temperature and biomolecule.
Achieved Chelator:Biomolecule Ratio 1.2 - 1.7This ratio can be determined by methods such as MALDI-TOF mass spectrometry or colorimetric assays.[1]

Table 2: Typical Parameters for ⁶⁸Ga Labeling of NODA-GA Conjugates

ParameterRecommended Value/RangeNotes
NODA-GA Conjugate Amount 6.9 - 10 nmolThe amount can be adjusted based on the desired specific activity.[1]
⁶⁸Ga Activity 240 - 340 MBqDependent on the ⁶⁸Ge/⁶⁸Ga generator elution yield.[1]
Reaction Buffer Acetate buffer or HEPES bufferTo maintain the optimal pH for chelation.
Reaction pH 3.5 - 4.5Critical for efficient ⁶⁸Ga incorporation.[1][2]
Reaction Temperature Room temperature to 95°CNODA-GA allows for efficient labeling at room temperature, though heating can accelerate the reaction.[1][2]
Reaction Time 5 - 10 minutesNODA-GA chelation is typically rapid.[1][2]
Radiochemical Yield (RCY) > 95%Often high enough to not require post-labeling purification.[1][3]
Specific Activity 20 - 45 GBq/µmolCan be very high due to the small amounts of conjugate used.[1]

Table 3: Stability of ⁶⁸Ga-NODA-GA Labeled Biomolecules

MediumIncubation TimeStability (% Intact)Notes
Saline 2 hours> 99%Demonstrates high stability in a simple aqueous environment.[4]
Human Serum/Plasma 1 - 3 hours> 90-99%Indicates good stability in a biological matrix, crucial for in vivo applications.[4]
Ex vivo (Plasma) 60 minutes~42%Stability can be variable depending on the specific peptide sequence and requires empirical determination.[5][6]

Experimental Protocols

Protocol 1: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol provides a general method for conjugating Maleimide-NODA-GA to a protein or peptide with available cysteine residues.

Materials:

  • Thiol-containing biomolecule (e.g., antibody, peptide)

  • Maleimide-NODA-GA

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., 0.1 M PBS, pH 7.2)

  • Optional: Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • (Optional) If the biomolecule's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the biomolecule solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed prior to conjugation.

  • Prepare the Maleimide-NODA-GA Solution:

    • Allow the vial of Maleimide-NODA-GA to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the Maleimide-NODA-GA stock solution to the biomolecule solution to achieve a final molar ratio of 10:1 to 20:1 (chelator:biomolecule).

    • Gently mix the reaction solution.

    • Flush the reaction vial with inert gas, seal tightly, and protect from light.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Purification of the Conjugate:

    • Remove unreacted Maleimide-NODA-GA and any byproducts by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.

    • The purified biomolecule-NODA-GA conjugate can be stored at -20°C or -80°C for future use.

  • Characterization (Optional but Recommended):

    • Determine the chelator-to-biomolecule ratio using MALDI-TOF mass spectrometry or a colorimetric assay.

Protocol 2: Radiolabeling of NODA-GA Conjugate with Gallium-68

This protocol describes the manual labeling of the prepared NODA-GA conjugate.

Materials:

  • Biomolecule-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl eluent

  • Sterile 0.25 M Sodium Acetate or HEPES buffer

  • Sterile water for injection

  • Sterile reaction vial (1.5 mL)

  • Heating block (optional)

  • Quality control system (radio-TLC or radio-HPLC)

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Preparation of the Labeling Solution:

    • In a sterile reaction vial, add the required volume of 0.25 M sodium acetate or HEPES buffer to adjust the pH of the final reaction mixture to 3.5-4.5.

    • Add the desired amount of the biomolecule-NODA-GA conjugate (typically 6.9-10 nmol).[1]

  • Radiolabeling Reaction:

    • Add the ⁶⁸GaCl₃ eluate (e.g., 240-340 MBq) to the reaction vial containing the buffered conjugate.[1]

    • Gently mix the solution.

    • Incubate for 5-10 minutes at room temperature.[1] Heating to 60-95°C can be performed but is often not necessary for NODA-GA.[2]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.

    • For radio-TLC, a common system is ITLC-SG paper with a mobile phase of 0.1 M sodium citrate, where the ⁶⁸Ga-NODA-GA-conjugate remains at the origin (Rf=0.0) and free ⁶⁸Ga³⁺ moves with the solvent front (Rf=1.0).

  • Final Formulation:

    • If the RCP is >95%, no further purification is typically required.[1]

    • Adjust the pH to ~7.0 with a suitable buffer (e.g., 2 M HEPES) for in vivo applications.

    • Perform sterile filtration using a 0.22 µm filter into a sterile vial.

Mandatory Visualizations

The following diagrams illustrate the key processes in Maleimide-NODA-GA labeling.

Maleimide_Conjugation_Chemistry Chemical Pathway of Maleimide-NODA-GA Conjugation Biomolecule Biomolecule-SH (Protein/Peptide with Cysteine) Thioether_Bond Stable Thioether Bond Formation (Michael Addition) Biomolecule->Thioether_Bond pH 7.0-7.5 Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Thioether_Bond Conjugate Biomolecule-S-NODA-GA (Conjugate) Thioether_Bond->Conjugate

Caption: Covalent bond formation between a biomolecule's thiol group and Maleimide-NODA-GA.

Experimental_Workflow Experimental Workflow for ⁶⁸Ga-Labeling cluster_conjugation Step 1: Conjugation cluster_radiolabeling Step 2: Radiolabeling Biomolecule 1. Prepare Biomolecule (Optional Reduction with TCEP) Prepare_Chelator 2. Prepare Maleimide-NODA-GA (10 mM in DMSO) React 3. Mix and Incubate (pH 7.2, RT, 2h - overnight) Prepare_Chelator->React Purify 4. Purify Conjugate (Size-Exclusion Chromatography) React->Purify Elute_Ga 5. Elute ⁶⁸GaCl₃ from Generator Purify->Elute_Ga Purified Conjugate Prepare_Labeling 6. Prepare Labeling Solution (Conjugate + Buffer, pH 3.5-4.5) Elute_Ga->Prepare_Labeling Label 7. Add ⁶⁸GaCl₃ and Incubate (RT, 5-10 min) Prepare_Labeling->Label QC 8. Quality Control (Radio-TLC/HPLC) (Check for >95% RCP) Label->QC Final_Product Final ⁶⁸Ga-Labeled Biomolecule QC->Final_Product If RCP > 95%

Caption: A comprehensive workflow from biomolecule preparation to the final radiolabeled product.

Conclusion

The Maleimide-NODA-GA labeling strategy offers a reliable and efficient method for the development of ⁶⁸Ga-based radiopharmaceuticals. The site-specific nature of the maleimide-thiol conjugation and the favorable chelation properties of NODA-GA contribute to the production of well-defined and stable radiolabeled biomolecules. By following the detailed protocols and referencing the provided data, researchers can confidently apply this technology to advance their molecular imaging and radiotherapeutic research.

References

Application Notes and Protocols for Radiolabeling Proteins with Maleimide-NODA-GA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radiolabeling of proteins using the bifunctional chelator Maleimide-NODA-GA. The protocols detailed below are intended for research purposes and should be performed by qualified personnel in a laboratory setting equipped for handling radiochemicals.

Introduction

The conjugation of radiometals to proteins is a cornerstone of nuclear medicine and molecular imaging, enabling the development of targeted radiopharmaceuticals for diagnostic and therapeutic applications.[1][2] Maleimide-NODA-GA is a bifunctional chelator designed for the stable incorporation of radionuclides, such as Gallium-68 (⁶⁸Ga), into proteins.[3]

This system leverages two key chemical principles:

  • Maleimide-Thiol Conjugation: The maleimide group reacts specifically and efficiently with free sulfhydryl (thiol) groups on cysteine residues of a protein, forming a stable covalent thioether bond.[4][5][6] This reaction is highly selective under mild pH conditions (6.5-7.5).[5][6]

  • NODA-GA Chelation: The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety is a highly effective chelator for trivalent radiometals like ⁶⁸Ga. It forms a stable coordination complex, securely sequestering the radioisotope.[3][7] NODA-GA's smaller ring size compared to DOTA allows for rapid and efficient labeling under mild conditions, often at room temperature.[3][7]

This two-step approach, involving protein conjugation followed by radiolabeling, provides a versatile platform for creating protein-based imaging agents.

Data Presentation

The following tables summarize quantitative data from studies involving the radiolabeling of proteins with ⁶⁸Ga using a NODA-GA-based conjugation strategy.

ProteinNumber of Chelators per ProteinProtein Recovery after Conjugation (%)Radiochemical Yield (%)Specific Activity (GBq/µmol)Reference
Rat Serum Albumin1.285-95≥ 9520-45[8][9]
Annexin V1.785-95≥ 9520-45[8][9]
Antibody (generic)1.585-95≥ 9520-45[8][9]

Table 1: Summary of Protein Conjugation and Radiolabeling with ⁶⁸Ga-NODA-GA. This table presents key quantitative parameters for the labeling process.

Experimental Protocols

Protein Preparation and Thiol Group Availability

Successful conjugation relies on the presence of accessible, reduced cysteine residues on the protein surface.

  • Proteins with Free Cysteines: If your protein of interest has one or more surface-accessible cysteine residues, you can proceed directly to the conjugation protocol.

  • Proteins with Disulfide Bonds: For proteins where cysteines are involved in disulfide bridges, a reduction step is necessary to generate free thiols.[10][11]

    • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a potent reducing agent that does not contain a thiol group and therefore does not need to be removed prior to the maleimide reaction.[11] Dithiothreitol (DTT) can also be used, but it must be completely removed before adding the maleimide reagent.

    • Procedure:

      • Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[10][11][12]

      • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[11][13]

      • Incubate for 20-30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[11][12]

Conjugation of Maleimide-NODA-GA to the Protein

This protocol describes the covalent attachment of the Maleimide-NODA-GA chelator to the prepared protein.

Materials:

  • Protein with available thiol groups (1-10 mg/mL)

  • Maleimide-NODA-GA

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)[11]

  • Purification column (e.g., size-exclusion chromatography, such as a PD-10 desalting column)

Protocol:

  • Prepare Maleimide-NODA-GA Stock Solution: Immediately before use, dissolve Maleimide-NODA-GA in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Reaction Setup: In a reaction vial, add the protein solution.

  • Conjugation Reaction: Add the Maleimide-NODA-GA stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[13]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11][13] Gently mix the solution during incubation.

  • Purification of the Protein-NODA-GA Conjugate:

    • Remove the unreacted Maleimide-NODA-GA and any byproducts by size-exclusion chromatography.[4]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS or ammonium acetate buffer).

    • Apply the reaction mixture to the column and collect the fractions containing the purified protein-NODA-GA conjugate.

    • The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Quantification of Conjugated Chelators (Optional): The number of NODA-GA molecules conjugated per protein can be determined using methods such as mass spectrometry.

Radiolabeling of the Protein-NODA-GA Conjugate with Gallium-68

This protocol details the final step of incorporating ⁶⁸Ga into the purified protein-NODA-GA conjugate.

Materials:

  • Purified Protein-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate solution (e.g., 0.5 M or 1.25 M) for pH adjustment

  • HEPES buffer (e.g., 0.025 M, pH 4.0)

  • Sterile filter (0.22 µm)

  • Quality control system (e.g., radio-HPLC or iTLC)

Protocol:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • pH Adjustment: In a sterile reaction vial, adjust the pH of the ⁶⁸Ga eluate to 3.5-4.5 by adding a calculated volume of sodium acetate solution.[11]

  • Radiolabeling Reaction:

    • Add the purified Protein-NODA-GA conjugate (e.g., 5-50 µg, depending on desired specific activity) to the buffered ⁶⁸Ga solution.[7]

    • Incubate the reaction mixture for 5-15 minutes at room temperature.[6] Some NODA-GA conjugates may benefit from gentle heating (e.g., up to 95°C), though many label efficiently at ambient temperatures.[7]

  • Final Formulation: After the incubation period, the radiolabeled protein solution can be formulated for in vitro or in vivo use, which may involve adjusting the pH to physiological levels with a suitable buffer (e.g., HEPES) and sterile filtering.

  • Quality Control:

    • Radiochemical Purity (RCP): Determine the RCP of the final product using radio-HPLC or instant thin-layer chromatography (iTLC) to separate the labeled protein from free ⁶⁸Ga. A radiochemical purity of >95% is generally required.[8]

    • Specific Activity: Calculate the specific activity of the radiolabeled protein, expressed in Bq/mol or Ci/mmol.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_conjugation Conjugation cluster_labeling Radiolabeling start Start with Protein disulfide Protein with Disulfide Bonds start->disulfide free_thiol Protein with Free Thiols start->free_thiol reduction Reduction with TCEP disulfide->reduction If necessary conjugate Incubate with Maleimide-NODA-GA free_thiol->conjugate reduction->conjugate purify_conjugate Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify_conjugate radiolabel Radiolabel with ⁶⁸Ga purify_conjugate->radiolabel qc Quality Control (radio-HPLC/iTLC) radiolabel->qc final_product Final Radiolabeled Protein qc->final_product

Caption: Experimental workflow for protein radiolabeling.

reaction_pathway cluster_reactants Reactants cluster_conjugation Conjugation Reaction cluster_radiolabeling Radiolabeling protein Protein-SH (Cysteine Residue) conjugated_protein Protein-S-NODA-GA (Thioether Bond) protein->conjugated_protein maleimide_nodaga Maleimide-NODA-GA maleimide_nodaga->conjugated_protein final_product Protein-S-NODA-GA-[⁶⁸Ga] conjugated_protein->final_product ga68 ⁶⁸Ga³⁺ ga68->final_product

Caption: Chemical reaction pathway for radiolabeling.

References

Application Note: Maleimide-NODA-GA for Site-Specific Protein Modification and Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific modification of proteins is a critical technique in the development of targeted therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs) and radiolabeled biologics for PET imaging.[1][2] This approach allows for the creation of homogenous conjugates with a defined stoichiometry and preserves the protein's biological activity.[1] The maleimide functional group is a widely used tool for site-specific modification, reacting selectively with thiol groups on cysteine residues under mild, physiological conditions.[3][4]

This application note describes the use of Maleimide-NODA-GA, a bifunctional chelator, for the site-specific conjugation to proteins and subsequent radiolabeling with Gallium-68 (⁶⁸Ga).[5] NODA-GA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) is an efficient chelator for ⁶⁸Ga, a positron-emitting radionuclide with a convenient 68-minute half-life, making it ideal for PET imaging.[6][7] The combination of a cysteine-reactive maleimide and a ⁶⁸Ga-chelating NODA-GA moiety enables the straightforward development of radiolabeled proteins for applications in molecular imaging and diagnostics.[6][8]

Principle of the Method

The methodology involves a two-step process: bioconjugation and radiolabeling.

  • Bioconjugation: The maleimide group of Maleimide-NODA-GA reacts with a free sulfhydryl (thiol) group of a cysteine residue on the target protein. This reaction, a Michael addition, forms a stable covalent thioether bond.[3] The reaction is highly specific for thiols at a pH range of 6.5-7.5.[3] For proteins with existing disulfide bonds, a mild reduction step is necessary to generate free thiols for conjugation.[9][10]

  • Radiolabeling: The NODA-GA moiety of the protein conjugate acts as a highly efficient chelator for the Gallium-68 radionuclide (⁶⁸Ga³⁺).[6][11] The resulting ⁶⁸Ga-labeled protein can be used for in vivo PET imaging to track the protein's distribution, target engagement, and pharmacokinetics.

cluster_0 Step 1: Bioconjugation cluster_1 Step 2: Radiolabeling Protein_SH Protein-SH (Reduced Cysteine) Protein_NODAGA Protein-S-NODA-GA (Conjugate) Protein_SH:e->Protein_NODAGA:w + Maleimide_NODAGA Maleimide-NODA-GA Maleimide_NODAGA:e->Protein_NODAGA:w Michael Addition (pH 6.5-7.5) Protein_NODAGA_2 Protein-S-NODA-GA Ga68 [⁶⁸Ga]GaCl₃ Labeled_Protein [⁶⁸Ga]Ga-NODA-GA-S-Protein (Final Product) Ga68:e->Labeled_Protein:w + Protein_NODAGA_2:e->Labeled_Protein:w Chelation (pH 3.5-4.5, Heat)

Figure 1. Two-step workflow for protein labeling.

Quantitative Data Summary

The efficiency of conjugation and radiolabeling depends on several factors, including reactant concentrations, pH, temperature, and reaction time. The following tables summarize typical reaction parameters and outcomes gathered from literature.

Table 1: Maleimide-Thiol Conjugation Parameters

Parameter Recommended Value Reference
pH 7.0 - 7.5 [9][10]
Maleimide:Protein Molar Ratio 10:1 to 20:1 (optimization recommended) [9][12]
Protein Concentration 1 - 10 mg/mL [9][10]
Reaction Time 2 hours at Room Temp or Overnight at 4°C [13][14]
Reducing Agent (optional) 10-100x molar excess of TCEP [9][10]

| Conjugation Efficiency | 58% - 84% (system dependent) |[12] |

Table 2: ⁶⁸Ga-NODA-GA Radiolabeling Parameters

Parameter Recommended Value Reference
pH 3.5 - 4.5 [6][15]
Temperature 50 - 95 °C [8][15]
Reaction Time 5 - 15 minutes [6][15]
Radiochemical Yield (RCY) >95% [15][16]

| Molar Activity | ~9.3 MBq/nmol |[16] |

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a cysteine-containing protein with Maleimide-NODA-GA and subsequent radiolabeling with ⁶⁸Ga. Optimization may be required for specific proteins.

Protocol 1: Protein Preparation and Disulfide Bond Reduction

This step is for proteins containing disulfide bonds that need to be reduced to generate free thiols. If your protein has an available free cysteine, you may skip to Protocol 2.

  • Prepare Protein Solution: Dissolve the protein (e.g., antibody, nanobody) in a degassed buffer at a concentration of 1-10 mg/mL.[10] Suitable buffers include 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, adjusted to pH 7.0-7.5.[9] The buffer must not contain any thiol reagents.

  • Degas Buffer: Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas (e.g., argon or nitrogen) through the solution. This prevents re-oxidation of the thiol groups.[9]

  • Add Reducing Agent: Add a 10-100x molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[10] TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.[9]

  • Incubate: Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[9]

  • Buffer Exchange (if using DTT): If DTT was used as the reducing agent, the excess DTT must be removed by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis before proceeding to the next step.[17]

start Start: Protein in Buffer dissolve 1. Dissolve Protein (1-10 mg/mL, pH 7-7.5) start->dissolve reduce 2. Add TCEP (10-100x excess) dissolve->reduce incubate 3. Incubate (20-30 min, RT) reduce->incubate end Reduced Protein Ready for Conjugation incubate->end

Figure 2. Workflow for protein disulfide bond reduction.
Protocol 2: Conjugation of Maleimide-NODA-GA to Protein

  • Prepare Maleimide-NODA-GA Stock: Prepare a 10 mM stock solution of Maleimide-NODA-GA in an anhydrous organic solvent such as DMSO or DMF.[9] Vortex briefly to ensure it is fully dissolved.

  • Add to Protein: Add the Maleimide-NODA-GA stock solution to the reduced protein solution. A molar excess of 10-20x of the maleimide reagent over the protein is a good starting point for optimization.[9]

  • React: Mix gently and incubate the reaction. The incubation can be performed for 2 hours at room temperature or overnight at 4°C.[14] Protect the reaction from light.

  • Quench Reaction (Optional): The reaction can be quenched by adding a low molecular weight thiol compound, such as free cysteine or β-mercaptoethanol, to react with the excess Maleimide-NODA-GA.

  • Purify the Conjugate: Remove unreacted Maleimide-NODA-GA and any quenching reagents using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration vials appropriate for the size of your protein.[14][17] The purified protein-NODA-GA conjugate can be stored at 4°C (short-term) or -20°C/-80°C (long-term).

Protocol 3: Radiolabeling with Gallium-68

Caution: All steps involving radioactivity must be performed in a designated radiochemistry laboratory with appropriate shielding and adherence to radiation safety protocols.

  • Elute ⁶⁸Ga: Elute Gallium-68 from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace-metal-free 0.1 M HCl or as per the generator manufacturer's instructions.[15]

  • Buffer Adjustment: To the protein-NODA-GA conjugate (typically 50-200 µg) in a sterile reaction vial, add a suitable buffer (e.g., sodium acetate, HEPES) to adjust the pH to 3.5-4.5.[15]

  • Add ⁶⁸Ga Eluate: Add the ⁶⁸Ga eluate (e.g., 500-1000 MBq) to the vial containing the buffered conjugate.

  • Incubate: Heat the reaction mixture at 50-95°C for 5-15 minutes.[8][15]

  • Quality Control: Check the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. A high RCP (>95%) is expected.[15]

  • Purification (if necessary): If the RCP is below the desired threshold, the radiolabeled protein can be purified using a C18 cartridge (e.g., Sep-Pak) or size-exclusion chromatography to remove unchelated ⁶⁸Ga.[15]

  • Final Formulation: Formulate the final product in a physiologically compatible buffer (e.g., saline with 0.1% BSA or ethanol) for in vivo use.

start Start: Protein-NODA-GA Conjugate + [⁶⁸Ga]GaCl₃ buffer 1. Adjust pH to 3.5-4.5 (Acetate or HEPES buffer) start->buffer heat 2. Heat Reaction (5-15 min, 50-95°C) buffer->heat qc 3. Quality Control (ITLC/HPLC) Check Radiochemical Purity heat->qc purify 4. Purify (if RCP < 95%) (C18 or SEC column) qc->purify [RCP < 95%] end Final Product: [⁶⁸Ga]Ga-NODA-GA-Protein qc->end [RCP ≥ 95%] purify->end

Figure 3. Workflow for ⁶⁸Ga radiolabeling.

Stability Considerations

While the thioether bond formed by the maleimide-thiol reaction is generally stable, it can be susceptible to a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione in vivo.[18][19] This can lead to deconjugation and potential off-target effects.[20] The stability of the conjugate can be enhanced by hydrolysis of the succinimide ring in the thioether adduct, which renders the linkage resistant to cleavage.[18][21] This hydrolysis can be accelerated by using maleimide derivatives with electron-withdrawing N-substituents or by specific post-conjugation treatment.[18] For short-lived imaging agents like those labeled with ⁶⁸Ga, this instability is less of a concern as imaging is typically performed within 1-2 hours post-injection, a timeframe during which significant deconjugation is unlikely.[8]

References

Revolutionizing PET Imaging: Application and Protocols for Maleimide-NODA-GA in Targeted Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel bifunctional chelator, Maleimide-NODA-GA, is streamlining the development of Gallium-68 (⁶⁸Ga) labeled positron emission tomography (PET) imaging agents. This innovative compound provides a straightforward and efficient method for conjugating the ⁶⁸Ga chelator, NODA-GA, to thiol-containing biomolecules such as peptides and proteins. This enables the rapid and stable radiolabeling of targeting vectors for a wide array of applications in oncology, neurology, and cardiology research. These application notes provide detailed protocols for the use of Maleimide-NODA-GA in the development of targeted PET imaging agents, offering researchers a robust platform for advancing molecular imaging.

Application Notes

The use of Maleimide-NODA-GA offers a versatile platform for the development of ⁶⁸Ga-labeled PET tracers. The maleimide group provides a selective handle for conjugation to cysteine residues on peptides and proteins, while the NODA-GA chelator allows for rapid and efficient labeling with ⁶⁸Ga under mild conditions. This approach has been successfully applied to a variety of targeting molecules, including those for folate receptors, integrins, and melanin.[1][2][3]

Key Advantages:
  • Site-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, primarily from cysteine residues, allowing for controlled and site-specific attachment of the chelator to the targeting biomolecule.[4][5]

  • Rapid and Efficient Radiolabeling: NODA-GA conjugates can be radiolabeled with ⁶⁸Ga at room temperature or with gentle heating in as little as 5-15 minutes, achieving high radiochemical yields and purity.[6][7]

  • High Stability: The resulting ⁶⁸Ga-NODA-GA complexes exhibit excellent stability in vitro and in vivo, which is crucial for obtaining high-quality PET images.[1]

  • Versatility: This methodology is applicable to a wide range of thiol-containing biomolecules, making it a valuable tool for developing novel PET imaging agents for various biological targets.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the development of ⁶⁸Ga-labeled PET imaging agents using NODA-GA conjugates. These values can serve as a benchmark for researchers developing new tracers.

ParameterTypical Value(s)Reference(s)
Radiochemical Yield (RCY) >95%[7]
Radiochemical Purity (RCP) >95%[1][7][8]
Molar Activity 14.9 ± 3.9 GBq/µmol[2]
Conjugation Efficiency 85-98%
Labeling Time 5-15 minutes[6]
Labeling Temperature Room Temperature to 95°C[6][9]
pH for Labeling 3.5 - 5.0[6]

Experimental Protocols

Herein, we provide detailed protocols for the key experimental procedures involved in the development of a ⁶⁸Ga-labeled PET imaging agent using Maleimide-NODA-GA.

Protocol 1: Conjugation of Maleimide-NODA-GA to a Cysteine-Containing Peptide

This protocol describes the conjugation of the Maleimide-NODA-GA bifunctional chelator to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • Maleimide-NODA-GA

  • Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)[10][11][12]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds[11][12]

  • Purification system (e.g., HPLC, solid-phase extraction cartridges)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[11][12]

  • (Optional) Reduction of Disulfide Bonds: If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature.[11]

  • Maleimide-NODA-GA Preparation: Dissolve Maleimide-NODA-GA in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg in 100 µL).[10]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-NODA-GA solution to the peptide solution.[11]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.[10][11]

  • Purification: Purify the resulting NODA-GA-peptide conjugate using reverse-phase HPLC or an appropriate solid-phase extraction method to remove unreacted Maleimide-NODA-GA and other impurities.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.

Conjugation_Workflow Peptide Cysteine-Containing Peptide Reaction Conjugation Reaction (pH 7.0-7.5) Peptide->Reaction Maleimide Maleimide-NODA-GA Maleimide->Reaction Purification Purification (HPLC) Reaction->Purification Conjugate NODA-GA-Peptide Conjugate Purification->Conjugate Radiolabeling_Workflow Generator ⁶⁸Ge/⁶⁸Ga Generator (elute with 0.1 M HCl) Reaction Radiolabeling Reaction (pH 4.0-4.5, RT or heat) Generator->Reaction Conjugate NODA-GA-Peptide Conjugate Conjugate->Reaction QC Quality Control (radio-TLC/HPLC) Reaction->QC Product ⁶⁸Ga-NODA-GA-Peptide (>95% RCP) QC->Product PET_Imaging_Workflow cluster_pre Pre-Imaging cluster_imaging Imaging Procedure cluster_post Post-Imaging Analysis Animal Tumor-Bearing Animal Model Injection IV Injection of Radiotracer Animal->Injection Radiotracer ⁶⁸Ga-NODA-GA-Peptide (Sterile Formulation) Radiotracer->Injection PET_Scan PET/CT Scan (Dynamic or Static) Injection->PET_Scan Analysis Image Reconstruction & ROI Analysis PET_Scan->Analysis Biodistribution Ex Vivo Biodistribution PET_Scan->Biodistribution

References

Application Notes and Protocols for Maleimide-NODA-GA Chelation of Copper-64 for PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that utilizes positron-emitting radionuclides to visualize and quantify physiological processes in vivo. Copper-64 (⁶⁴Cu) has emerged as a promising radionuclide for PET due to its favorable decay characteristics (T₁/₂ = 12.7 h, β⁺ = 17.9%), allowing for imaging at later time points suitable for larger molecules like antibodies and peptides. The development of bifunctional chelators is crucial for stably incorporating ⁶⁴Cu into these targeting biomolecules.

NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a highly effective chelator for ⁶⁴Cu, known for its ability to form stable complexes under mild conditions, often at room temperature.[1][2] The maleimide functional group provides a reactive moiety for site-specific conjugation to thiol groups (-SH) present in cysteine residues of peptides and proteins.[3] This site-specific conjugation is advantageous over random amine labeling as it can help preserve the biological activity of the targeting molecule.

These application notes provide a comprehensive overview and detailed protocols for the conjugation of Maleimide-NODA-GA to thiol-containing biomolecules and the subsequent chelation of Copper-64 for the development of PET imaging agents.

Data Presentation

The following tables summarize key quantitative data for ⁶⁴Cu-NODA-GA conjugates, providing a basis for expected outcomes when using Maleimide-NODA-GA.

Chelator ConjugateRadiolabeling ConditionsRadiochemical Yield (RCY)Reference
⁶⁴Cu-NODAGA-mAb725°C, 1 hour59 - 71%[1]
⁶⁴Cu-NODAGA-LM3Room TemperatureHigh (not specified)
⁶⁴Cu-NODAGA-NanobodyRoom Temperature, 30 min, pH 6High (not specified)[4]
⁶⁴Cu-NODA-GA-Tz45°C, 10 min, pH 3.5-4.0≥95%[5][6]
Chelator ConjugateStability AssayConditionsStabilityReference
⁶⁴Cu-NODAGA-trastuzumabPBS37°C, 24 hoursExcellent[7]
⁶⁴Cu-NODAGA-trastuzumabMouse Serum37°C, 24 hoursExcellent[7]
⁶⁴Cu-NOTA-rituximabHuman Serum48 hours<6% dissociation[8]
⁶⁴Cu/NOTA-monomer/dimerMouse Plasma24 hoursStable[9]

Experimental Protocols

Protocol 1: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule (e.g., Peptide or Antibody)

This protocol outlines the steps for the site-specific conjugation of Maleimide-NODA-GA to a cysteine residue on a peptide or a partially reduced antibody.

Materials:

  • Thiol-containing peptide or antibody

  • Maleimide-NODA-GA

  • Phosphate Buffered Saline (PBS), pH 7.0-7.4, degassed

  • EDTA (Ethylenediaminetetraacetic acid) solution (0.5 M)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if necessary)

  • Sephadex G-25 or similar size-exclusion chromatography column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas

Procedure:

  • Biomolecule Preparation:

    • Peptides: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.0-7.4) to a final concentration of 1-5 mg/mL.

    • Antibodies: If the antibody requires reduction to expose hinge-region sulfhydryl groups, incubate the antibody with a 10-20 fold molar excess of TCEP in PBS containing 5 mM EDTA for 1-2 hours at 37°C. Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed PBS (pH 7.0-7.4) containing 5 mM EDTA.

  • Maleimide-NODA-GA Preparation:

    • Shortly before use, dissolve Maleimide-NODA-GA in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the dissolved Maleimide-NODA-GA to the prepared peptide or antibody solution.

    • Gently mix and incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, protected from light. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation of the thiol groups.

  • Purification of the Conjugate:

    • Purify the resulting NODA-GA-biomolecule conjugate from unreacted Maleimide-NODA-GA and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25 or HPLC) equilibrated with a suitable buffer for radiolabeling (e.g., 0.1 M ammonium acetate, pH 5.5-6.5).

    • Collect fractions and identify those containing the purified conjugate using UV absorbance at 280 nm.

  • Characterization:

    • Determine the concentration of the purified conjugate.

    • The number of chelators per biomolecule can be determined using methods such as MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling of NODA-GA-Biomolecule Conjugate with Copper-64

This protocol describes the chelation of ⁶⁴Cu by the purified NODA-GA-biomolecule conjugate.

Materials:

  • Purified NODA-GA-biomolecule conjugate

  • ⁶⁴CuCl₂ in dilute HCl

  • Ammonium acetate buffer (0.1 M, pH 5.5-6.5), metal-free

  • Metal-free water and reaction vials

  • Heating block (optional, as labeling often proceeds at room temperature)

Procedure:

  • Preparation of Reaction Mixture:

    • In a metal-free microcentrifuge tube, add a calculated amount of the purified NODA-GA-biomolecule conjugate (typically 10-100 µg) dissolved in ammonium acetate buffer.

    • Carefully add the ⁶⁴CuCl₂ solution (typically 37-370 MBq, 1-10 mCi) to the conjugate solution. The final pH of the reaction mixture should be between 5.5 and 6.5. Adjust with ammonium acetate buffer if necessary.

  • Incubation:

    • Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[1] Gentle agitation can be applied. For some conjugates, slight heating to 37-40°C may increase the labeling efficiency, but room temperature is often sufficient for NODA-GA.

  • Purification of the Radiolabeled Conjugate:

    • After incubation, purify the ⁶⁴Cu-NODA-GA-biomolecule from unincorporated ⁶⁴Cu using a desalting column (e.g., PD-10) or by HPLC. Elute with a physiologically compatible buffer (e.g., sterile PBS).

    • Collect the fractions containing the radiolabeled product.

Protocol 3: Quality Control of ⁶⁴Cu-NODA-GA-Biomolecule

Radiochemical Purity (RCP) Determination by Radio-TLC:

  • Stationary Phase: Instant thin-layer chromatography (iTLC) strips (e.g., silica gel impregnated glass fiber).

  • Mobile Phase: A 50 mM EDTA solution in 0.1 M ammonium acetate buffer, pH 5.5.

  • Procedure:

    • Spot a small aliquot (1-2 µL) of the final product onto the iTLC strip.

    • Develop the strip in the mobile phase.

    • In this system, the ⁶⁴Cu-NODA-GA-biomolecule will remain at the origin (Rf = 0), while free ⁶⁴Cu will complex with EDTA and move with the solvent front (Rf = 1.0).

    • Cut the strip in half and count the radioactivity of each section in a gamma counter.

    • Calculate the RCP as: (Counts at Origin / Total Counts) x 100%. A RCP of >95% is generally desired.

In Vitro Stability Assay:

  • Procedure:

    • Incubate an aliquot of the purified ⁶⁴Cu-NODA-GA-biomolecule in human or mouse serum at 37°C.

    • At various time points (e.g., 1, 4, 24, 48 hours), take a sample and analyze the radiochemical purity using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.

Mandatory Visualizations

experimental_workflow cluster_conjugation Step 1: Bioconjugation cluster_radiolabeling Step 2: Radiolabeling cluster_qc Step 3: Quality Control biomolecule Thiol-containing Biomolecule (Peptide/Antibody) conjugation Conjugation Reaction (PBS, pH 7.0-7.4, RT) biomolecule->conjugation maleimide_nodaga Maleimide-NODA-GA maleimide_nodaga->conjugation purification1 Purification (Size-Exclusion Chromatography) conjugation->purification1 conjugated_product NODA-GA-Biomolecule Conjugate purification1->conjugated_product radiolabeling Chelation Reaction (Ammonium Acetate, pH 5.5-6.5, RT) conjugated_product->radiolabeling cu64 [⁶⁴Cu]CuCl₂ cu64->radiolabeling purification2 Purification (Desalting Column) radiolabeling->purification2 final_product ⁶⁴Cu-NODA-GA-Biomolecule purification2->final_product rcp Radiochemical Purity (Radio-TLC) final_product->rcp stability In Vitro Stability (Serum Incubation) final_product->stability

Caption: Experimental workflow for the preparation of a ⁶⁴Cu-labeled biomolecule.

signaling_pathway cluster_chelation Chelation Chemistry cluster_conjugation Conjugation Chemistry nodaga NODA-GA Chelator (on Biomolecule) complex Stable ⁶⁴Cu-NODA-GA Complex nodaga->complex Coordination cu_ion Copper-64 Ion (⁶⁴Cu²⁺) cu_ion->complex Incorporation maleimide Maleimide Group (on NODA-GA) thioether Stable Thioether Bond maleimide->thioether Michael Addition thiol Thiol Group (-SH) (on Biomolecule) thiol->thioether

Caption: Key chemical reactions in the formation of the radiotracer.

References

Protocol for Conjugating Maleimide-NODA-GA to Cysteine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The conjugation of bifunctional chelators to proteins and peptides is a critical step in the development of radiopharmaceuticals for imaging and therapy. Maleimide-NODA-GA is a popular chelator that can be attached to cysteine residues on biomolecules. The maleimide group reacts specifically with the thiol group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[1] This protocol provides a detailed methodology for the conjugation of Maleimide-NODA-GA to cysteine residues, including reaction conditions, purification, and storage.

Data Presentation

The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. While specific optimization is recommended for each unique biomolecule, the following table, adapted from a study on the conjugation of a peptide (cRGDfK) and a nanobody to maleimide-functionalized nanoparticles, provides representative data on how these parameters can affect conjugation efficiency.

BiomoleculeMaleimide:Thiol Molar RatioReaction Time (minutes)pHTemperatureConjugation Efficiency (%)
cRGDfK Peptide2:1307.0Room Temp84 ± 4
11A4 Nanobody5:11207.4Room Temp58 ± 12

Data adapted from Martínez-Jothar et al., Journal of Controlled Release, 2018.[2] This data illustrates that optimal conditions can vary depending on the biomolecule being conjugated.

Experimental Protocols

This section details the materials and methods for the conjugation of Maleimide-NODA-GA to a cysteine-containing protein or peptide.

Materials
  • Cysteine-containing protein or peptide

  • Maleimide-NODA-GA

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Nitrogen or Argon gas

  • Desalting columns (e.g., PD-10) or HPLC system for purification

  • Reaction vials

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein/Peptide Solution reduce_disulfides Reduce Disulfide Bonds (optional) prep_protein->reduce_disulfides If necessary conjugation Incubate Reaction Mixture prep_protein->conjugation reduce_disulfides->conjugation prep_maleimide Prepare Maleimide-NODA-GA Solution prep_maleimide->conjugation purify Purify Conjugate conjugation->purify analyze Analyze Conjugate purify->analyze store Store Conjugate analyze->store G cluster_reactants Reactants cluster_product Product Maleimide Maleimide-NODA-GA Conjugate Protein/Peptide-S-NODA-GA (Thioether Bond) Maleimide->Conjugate Cysteine Protein/Peptide-SH Cysteine->Conjugate

References

Application Notes and Protocols: Maleimide-NODA-GA in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Maleimide-NODA-GA as a bifunctional chelator for the development of targeted radiopharmaceuticals for therapeutic applications. Detailed protocols for conjugation, radiolabeling, and preclinical evaluation are provided to guide researchers in this promising field of oncology.

Introduction to Maleimide-NODA-GA in Targeted Radionuclide Therapy

Targeted radionuclide therapy (TRT) is a rapidly evolving modality in cancer treatment that utilizes systemically administered radiopharmaceuticals to deliver cytotoxic radiation to tumor cells while minimizing damage to healthy tissues.[1] The specificity of TRT is achieved by conjugating a therapeutic radionuclide to a targeting moiety, such as a monoclonal antibody (mAb) or a peptide, that recognizes a tumor-associated antigen or receptor.[2]

The success of a TRT agent hinges on the stable chelation of the radionuclide and its efficient conjugation to the targeting vector. Maleimide-NODA-GA is a bifunctional chelator designed to meet these requirements. It comprises three key components:

  • NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid): A highly efficient chelator for various trivalent radiometals, particularly therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[3] NODA-GA forms thermodynamically stable and kinetically inert complexes with these radiometals, which is crucial to prevent the release of the radionuclide in vivo and reduce off-target toxicity.[3]

  • Maleimide: A thiol-reactive functional group that enables covalent conjugation to cysteine residues on proteins and peptides. This allows for site-specific attachment of the chelator to the targeting molecule, preserving its biological activity.[4]

  • Linker: The glutaric acid (GA) component acts as a spacer between the chelator and the maleimide group, which can improve the accessibility of both the chelator for radiolabeling and the targeting moiety for its biological target.

The combination of these features makes Maleimide-NODA-GA a versatile tool for the development of a wide range of targeted radiotherapeutics.

Key Signaling Pathways in Targeted Radionuclide Therapy

The efficacy of targeted radionuclide therapy relies on the selection of appropriate molecular targets that are overexpressed on cancer cells. Two of the most well-established targets are HER2 and PSMA.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancers.[5][6] Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and invasion.[7] Monoclonal antibodies targeting HER2, such as trastuzumab, have been successfully used in the clinic.[5] By conjugating Maleimide-NODA-GA to a HER2-targeting antibody, therapeutic radionuclides can be specifically delivered to HER2-positive tumors.[8]

HER2_Signaling_Pathway HER2 Signaling Pathway in Targeted Radionuclide Therapy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TRT_Agent Maleimide-NODA-GA-Antibody -¹⁷⁷Lu / ²²⁵Ac TRT_Agent->HER2 Binds DNA_Damage DNA Damage & Apoptosis TRT_Agent->DNA_Damage Delivers Radiation

Caption: HER2 signaling pathway and the mechanism of targeted radionuclide therapy.

PSMA Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, particularly in metastatic and castration-resistant disease.[9][10] While its precise signaling function is still under investigation, its high level of expression and rapid internalization make it an excellent target for radionuclide therapy.[3] Small molecules and antibodies that bind to the extracellular domain of PSMA have been developed and are used to deliver therapeutic radionuclides to prostate cancer cells.[11]

PSMA_Signaling_Pathway PSMA-Targeted Radionuclide Therapy cluster_membrane Prostate Cancer Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Receptor Internalization Internalization PSMA->Internalization Lysosome Lysosome Internalization->Lysosome Endocytosis TRT_Agent Maleimide-NODA-GA-Ligand -¹⁷⁷Lu / ²²⁵Ac TRT_Agent->PSMA Binds DNA_Damage DNA Damage & Apoptosis TRT_Agent->DNA_Damage Delivers Radiation

Caption: Mechanism of PSMA-targeted radionuclide therapy.

Experimental Protocols

The following sections provide detailed protocols for the conjugation of Maleimide-NODA-GA to a targeting antibody and subsequent radiolabeling with therapeutic radionuclides.

Conjugation of Maleimide-NODA-GA to a Thiolated Antibody

This protocol describes the site-specific conjugation of Maleimide-NODA-GA to a monoclonal antibody through reduced interchain disulfide bonds.

Conjugation_Workflow Antibody Conjugation Workflow Start Start Antibody_Prep Antibody Preparation Start->Antibody_Prep Reduction Disulfide Bond Reduction (TCEP) Antibody_Prep->Reduction Purification1 Purification (Size Exclusion) Reduction->Purification1 Conjugation Conjugation with Maleimide-NODA-GA Purification1->Conjugation Purification2 Purification (Size Exclusion) Conjugation->Purification2 Characterization Characterization (SDS-PAGE, Mass Spec) Purification2->Characterization End End Characterization->End

Caption: Workflow for the conjugation of Maleimide-NODA-GA to an antibody.

Materials:

  • Targeting antibody (e.g., Trastuzumab)

  • Maleimide-NODA-GA

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in degassed PBS.[12]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS using a centrifugal filter unit.

  • Reduction of Disulfide Bonds:

    • Add a 10-fold molar excess of TCEP to the antibody solution.[12]

    • Incubate for 30 minutes at 37°C to reduce the interchain disulfide bonds.[12]

    • Remove excess TCEP immediately using an SEC column pre-equilibrated with degassed PBS.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Maleimide-NODA-GA solution to the reduced antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted Maleimide-NODA-GA and other small molecules by SEC using a column pre-equilibrated with PBS.

    • Concentrate the purified antibody-NODA-GA conjugate using a centrifugal filter unit.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Assess the degree of labeling (chelator-to-antibody ratio) using mass spectrometry.

    • Confirm the integrity of the conjugate by SDS-PAGE analysis under non-reducing and reducing conditions.

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the radiolabeling of the NODA-GA-conjugated antibody with ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ solution (carrier-added or no-carrier-added)[13]

  • NODA-GA-antibody conjugate

  • Ammonium acetate buffer (0.25 M, pH 5.0)

  • Metal-free water

  • PD-10 desalting column

  • Radio-TLC or radio-HPLC system

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add the desired amount of NODA-GA-antibody conjugate.

    • Add ammonium acetate buffer to achieve a final concentration of approximately 1 mg/mL of the conjugate.

  • Radiolabeling:

    • Add the ¹⁷⁷LuCl₃ solution to the tube containing the conjugate and buffer. The typical molar ratio of chelator to ¹⁷⁷Lu should be optimized but is often in the range of 10:1 to 100:1.

    • Gently mix the solution and incubate at 95°C for 15-30 minutes.[13]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ¹⁷⁷Lu-NODA-GA-antibody by radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate, pH 5.5. The labeled antibody should remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.

    • An RCP of >95% is generally required for in vivo use.

  • Purification:

    • If the RCP is below 95%, purify the radiolabeled conjugate using an SEC column (e.g., PD-10) pre-equilibrated with a formulation buffer (e.g., PBS with 0.1% human serum albumin).

Radiolabeling with Actinium-225 (²²⁵Ac)

This protocol outlines the radiolabeling of the NODA-GA-conjugated antibody with the alpha-emitter ²²⁵Ac. Caution: ²²⁵Ac is a potent alpha-emitter and requires specialized handling facilities and precautions.

Materials:

  • ²²⁵Ac(NO₃)₃ solution

  • NODA-GA-antibody conjugate

  • Ammonium acetate buffer (0.25 M, pH 5.5)

  • Metal-free water

  • PD-10 desalting column

  • Radio-TLC or radio-HPLC system

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add the NODA-GA-antibody conjugate.

    • Add ammonium acetate buffer to a final conjugate concentration of approximately 1 mg/mL.

  • Radiolabeling:

    • Add the ²²⁵Ac(NO₃)₃ solution to the reaction mixture.

    • Incubate at 37°C for 30-60 minutes.[14]

  • Quality Control:

    • Assess the RCP using radio-TLC or radio-HPLC as described for ¹⁷⁷Lu.

  • Purification:

    • If necessary, purify the ²²⁵Ac-NODA-GA-antibody using an SEC column.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of NODA-GA based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and In Vitro Stability

RadioconjugateRadionuclideRadiolabeling Yield (%)Radiochemical Purity (%)In Vitro Stability (24h, PBS) (%)Reference
⁶⁸Ga-NODAGA-Peptide⁶⁸Ga>95>98>99[15]
¹⁷⁷Lu-PSMA-617¹⁷⁷Lu>98>99>98[13]
²²⁵Ac-DOTA-Antibody²²⁵Ac~90>95>95[14]

Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g)

RadioconjugateTumor ModelTime p.i. (h)TumorBloodLiverKidneysReference
⁶⁸Ga-NODAGA-PEG₂-[Sar¹¹]RM26PC-3 (Prostate)315 ± 30.07 ± 0.020.2 ± 0.052.8 ± 0.5[15]
¹⁷⁷Lu-PSMA-NARI-56LNCaP (Prostate)2440.56 ± 10.01N/AN/AN/A[16]
¹⁷⁷Lu-PSMA-617LNCaP (Prostate)24~25N/AN/AN/A[16]

Table 3: Therapeutic Efficacy

RadioconjugateTumor ModelTreatment DoseOutcomeReference
¹⁷⁷Lu-PSMA-NARI-56LNCaP (Prostate)18.5 MBq98% tumor inhibition at day 58[16]
¹⁷⁷Lu-PSMA-617LNCaP (Prostate)18.5 MBq58% tumor inhibition at day 58[16]
¹⁷⁷Lu-DOTATATEMidgut NETs (Clinical)7.4 GBq x 4 cyclesImproved progression-free survival[17]

Conclusion

Maleimide-NODA-GA is a valuable and versatile bifunctional chelator for the development of targeted radionuclide therapies. Its efficient and stable chelation of therapeutic radiometals, combined with the capability for site-specific conjugation to targeting proteins and peptides, makes it a powerful tool for creating next-generation radiopharmaceuticals. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate novel TRT agents with the potential to improve outcomes for cancer patients.

References

Application Notes and Protocols for Maleimide-NODA-GA Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental workflow for the bioconjugation of Maleimide-NODA-GA to thiol-containing biomolecules, such as antibodies or cysteine-containing peptides. The resulting NODA-GA-functionalized biomolecule is suitable for subsequent radiolabeling with trivalent radiometals like Gallium-68 (⁶⁸Ga) for applications in Positron Emission Tomography (PET) imaging.

Overview of Maleimide-NODA-GA Bioconjugation

The bioconjugation strategy leverages the highly selective and efficient reaction between a maleimide functional group and a free thiol (sulfhydryl) group. The maleimide group on the Maleimide-NODA-GA reagent reacts with a thiol group on the biomolecule, typically from a cysteine residue, to form a stable thioether bond. This reaction is a Michael addition and is highly efficient under mild, near-neutral pH conditions (pH 6.5-7.5), making it ideal for modifying sensitive biological molecules.[1][2][3]

The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) component is a bifunctional chelator that can stably coordinate with radiometals, most notably ⁶⁸Ga.[4][5] This makes the Maleimide-NODA-GA conjugate a valuable tool for developing radiopharmaceuticals for PET imaging, which can be used for non-invasive in vivo tracking of the conjugated biomolecule.[6][7]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for Maleimide-NODA-GA bioconjugation and subsequent application in PET imaging is a multi-step process. It begins with the preparation of the biomolecule, followed by the conjugation reaction, purification of the conjugate, radiolabeling, and finally, in vivo imaging.

Diagram of the Experimental Workflow

experimental_workflow cluster_preparation Biomolecule Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization cluster_radiolabeling Radiolabeling & Imaging biomolecule Antibody or Peptide (with Cysteine residues) reduction Reduction of Disulfide Bonds (e.g., with TCEP) biomolecule->reduction reaction Thiol-Maleimide Reaction (pH 6.5-7.5) reduction->reaction maleimide_nodaga Maleimide-NODA-GA maleimide_nodaga->reaction conjugate Antibody-NODA-GA Conjugate reaction->conjugate purification Purification (e.g., SEC, Dialysis) conjugate->purification characterization Characterization (e.g., Mass Spec, HPLC) purification->characterization radiolabeling Radiolabeling with ⁶⁸Ga characterization->radiolabeling pet_imaging PET Imaging radiolabeling->pet_imaging

Caption: Experimental workflow for Maleimide-NODA-GA bioconjugation and PET imaging.

Logical Diagram of PET Imaging Application

pet_imaging_pathway cluster_administration Administration & Distribution cluster_targeting Tumor Targeting cluster_imaging PET Imaging radiolabeled_conjugate ⁶⁸Ga-NODA-GA-Antibody injection Intravenous Injection radiolabeled_conjugate->injection circulation Systemic Circulation injection->circulation binding Antibody Binds to Target Antigen circulation->binding tumor_cell Tumor Cell with Target Antigen positron_emission ⁶⁸Ga Emits Positrons tumor_cell->positron_emission binding->tumor_cell annihilation Positron-Electron Annihilation positron_emission->annihilation gamma_rays Detection of Gamma Rays annihilation->gamma_rays pet_scanner PET Scanner gamma_rays->pet_scanner

Caption: Logical workflow of PET imaging using a ⁶⁸Ga-labeled antibody conjugate.

Quantitative Data Presentation

The efficiency of the bioconjugation reaction is critical for producing a homogenous and effective product. The following tables summarize key quantitative parameters that should be optimized and characterized during the experimental workflow. The data presented are representative examples based on typical outcomes for maleimide-based conjugations.

Table 1: Reaction Parameters for Maleimide-NODA-GA Bioconjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols.[8]
Temperature 4°C to Room TemperatureLower temperatures can minimize protein degradation.
Reaction Time 1 - 4 hoursShould be optimized for the specific biomolecule.
Molar Ratio (Maleimide:Thiol) 5:1 to 20:1A molar excess of the maleimide reagent is recommended.[9][10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.[1]

Table 2: Characterization of the Antibody-NODA-GA Conjugate

ParameterMethod of AnalysisTypical Result
Purity (Pre-Purification) SDS-PAGE, SEC-HPLCHeterogeneous mixture of conjugated and unconjugated species.
Purity (Post-Purification) SDS-PAGE, SEC-HPLC>95% monomeric conjugate.
Drug-to-Antibody Ratio (DAR) Mass Spectrometry, UV-Vis SpectroscopyTypically 2-4 for reduced interchain disulfides.
Conjugation Efficiency HPLC, Mass Spectrometry50-90%, dependent on reaction conditions.[11]
Radiolabeling Efficiency iTLC, Radio-HPLC>95%

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol is for the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

  • Antibody solution (e.g., IgG at 1-10 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the antibody solution in degassed PBS at the desired concentration (e.g., 5 mg/mL).

  • Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[1][10]

  • Flush the headspace of the reaction vial with an inert gas, seal, and gently mix.

  • Incubate at room temperature for 20-30 minutes.[9]

  • The reduced antibody is now ready for conjugation. It is recommended to proceed immediately to the conjugation step to prevent re-oxidation of the thiol groups.

Protocol 2: Maleimide-NODA-GA Conjugation

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Maleimide-NODA-GA

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed PBS, pH 7.2-7.4

Procedure:

  • Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO or DMF.[9]

  • Add the desired molar excess (e.g., 10- to 20-fold) of the Maleimide-NODA-GA stock solution to the reduced antibody solution while gently stirring.[9]

  • Flush the headspace of the reaction vial with an inert gas, seal, and protect from light.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[9]

Protocol 3: Purification of the Antibody-NODA-GA Conjugate

Materials:

  • Crude Antibody-NODA-GA conjugate solution

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a dialysis cassette (10 kDa MWCO)

  • Degassed PBS, pH 7.2-7.4

Procedure (using SEC):

  • Equilibrate the SEC column with at least 3 column volumes of degassed PBS.

  • Carefully load the crude conjugate solution onto the column.

  • Elute the conjugate with degassed PBS, collecting fractions.

  • Monitor the eluate at 280 nm to detect the protein-containing fractions.

  • Pool the fractions containing the purified Antibody-NODA-GA conjugate.

Protocol 4: Radiolabeling with Gallium-68

Materials:

  • Purified Antibody-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 3.5-4.5.

  • Add the purified Antibody-NODA-GA conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Perform quality control using instant thin-layer chromatography (iTLC) or radio-HPLC to determine the radiochemical purity.

Storage and Stability

For short-term storage, the purified Antibody-NODA-GA conjugate can be stored at 4°C for up to one week. For long-term storage, it is recommended to add a cryoprotectant such as glycerol to a final concentration of 50% and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles. The radiolabeled conjugate should be used as soon as possible after preparation due to the short half-life of ⁶⁸Ga (approximately 68 minutes).

References

Quantifying Maleimide-NODA-GA Conjugation Efficiency: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the conjugation of thiol-containing biomolecules to Maleimide-NODA-GA and the subsequent radiolabeling with Gallium-68 (⁶⁸Ga). It includes comprehensive protocols for the conjugation reaction, radiolabeling procedure, and the quantification of both conjugation and radiolabeling efficiencies using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and radio-Thin Layer Chromatography (radio-TLC). The provided methodologies and data presentation are intended to assist researchers in accurately assessing the efficiency of their bioconjugation and radiolabeling processes, a critical step in the development of targeted radiopharmaceuticals and other molecular imaging agents.

Introduction

The conjugation of biomolecules with chelating agents for radiolabeling is a cornerstone of nuclear medicine and molecular imaging research. The maleimide-thiol reaction is a widely employed bioconjugation strategy due to its high efficiency and specificity for cysteine residues under mild physiological conditions.[1][2][3][4] This reaction proceeds via a Michael addition, forming a stable thioether bond between the maleimide group and the thiol group of a biomolecule.[2]

NODA-GA (1,4,7-triazacyclononane-1,4-diacetic acid-7-glutaric acid) is a popular bifunctional chelator that provides stable coordination for Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with ideal decay properties for Positron Emission Tomography (PET) imaging.[5][6][7] The combination of maleimide chemistry with the NODA-GA chelator allows for the site-specific labeling of proteins, peptides, and other thiol-containing vectors with ⁶⁸Ga.

Accurate quantification of the conjugation efficiency (the percentage of the biomolecule successfully conjugated with Maleimide-NODA-GA) and the radiolabeling efficiency (the percentage of ⁶⁸Ga successfully chelated by the NODA-GA conjugate) is crucial for ensuring the quality, consistency, and efficacy of the final radiolabeled product. This application note provides detailed protocols and data interpretation guidelines to achieve this.

Experimental Overview

The overall workflow for quantifying Maleimide-NODA-GA conjugation efficiency involves three main stages:

  • Conjugation: Reaction of a thiol-containing biomolecule with Maleimide-NODA-GA.

  • Purification & Quantification: Separation of the conjugate from unreacted starting materials and quantification of the conjugation efficiency.

  • Radiolabeling & Quantification: Labeling of the purified conjugate with ⁶⁸Ga and determination of the radiolabeling efficiency.

experimental_workflow Experimental Workflow cluster_conjugation 1. Conjugation cluster_purification 2. Purification & Quantification cluster_radiolabeling 3. Radiolabeling & Quantification Thiol_Biomolecule Thiol-containing Biomolecule (e.g., Peptide, Protein) Reaction Conjugation Reaction (pH 6.5-7.5) Thiol_Biomolecule->Reaction Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Quant_Conjugation Quantification of Conjugation Efficiency Purification->Quant_Conjugation Radiolabeling Radiolabeling Reaction (Room Temperature) Purification->Radiolabeling Ga68 Gallium-68 (⁶⁸Ga) Ga68->Radiolabeling Quant_Radiolabeling Quantification of Radiolabeling Efficiency Radiolabeling->Quant_Radiolabeling

Caption: Overall experimental workflow.

Materials and Methods

Materials
  • Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)

  • Maleimide-NODA-GA

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed[8]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]

  • Gallium-68 (⁶⁸Ga) chloride eluted from a ⁶⁸Ge/⁶⁸Ga generator[6]

  • Sodium acetate buffer (e.g., 0.5 M, pH 4.0-4.5)[10]

  • Purification columns (e.g., HPLC, Size-Exclusion Chromatography - SEC)

  • Analytical instruments: HPLC with UV and radio detectors, Mass Spectrometer (e.g., LC-MS), radio-TLC scanner.

Protocol 1: Conjugation of Thiol-Containing Biomolecule with Maleimide-NODA-GA

This protocol describes the general procedure for conjugating a thiol-containing biomolecule with Maleimide-NODA-GA. Optimization of molar ratios and reaction times may be necessary for specific biomolecules.[8][11]

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule in degassed PBS (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[8]

    • (Optional) If the biomolecule contains disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the biomolecule solution and incubate for 20-30 minutes at room temperature.[8]

  • Maleimide-NODA-GA Preparation:

    • Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the Maleimide-NODA-GA stock solution to the biomolecule solution. A molar excess of Maleimide-NODA-GA (typically 2:1 to 20:1 over the biomolecule) is recommended to drive the reaction to completion.[3][8] The optimal ratio should be determined experimentally.[11][12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Purify the NODA-GA-conjugated biomolecule from excess Maleimide-NODA-GA and other reaction components using HPLC or SEC.

    • Collect fractions corresponding to the conjugated product, identified by a shift in retention time compared to the unconjugated biomolecule.

conjugation_protocol Conjugation Protocol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_biomolecule 1. Prepare Thiol-Biomolecule (dissolve in degassed PBS) optional_reduction 2. (Optional) Reduce Disulfides (add TCEP, incubate) prep_biomolecule->optional_reduction mix 4. Mix Biomolecule and Maleimide-NODA-GA optional_reduction->mix prep_maleimide 3. Prepare Maleimide-NODA-GA (dissolve in DMF/DMSO) prep_maleimide->mix incubate 5. Incubate (2h @ RT or O/N @ 4°C) mix->incubate purify 6. Purify Conjugate (HPLC or SEC) incubate->purify

Caption: Step-by-step conjugation protocol.

Protocol 2: Quantification of Conjugation Efficiency
  • Analyze the reaction mixture before and after purification by analytical reverse-phase HPLC with UV detection at a wavelength suitable for the biomolecule (e.g., 220 nm or 280 nm).

  • Identify the peaks corresponding to the unconjugated biomolecule and the NODA-GA-conjugated product (which will typically have a different retention time).

  • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated biomolecule.

    Conjugation Efficiency (%) = [Area(conjugate) / (Area(conjugate) + Area(unconjugated))] x 100

  • Analyze the purified conjugate using LC-MS.

  • Confirm the identity of the conjugate by observing the expected mass increase corresponding to the addition of the Maleimide-NODA-GA moiety.

  • Deconvolution of the mass spectrum can provide the relative abundance of conjugated and unconjugated species, allowing for the determination of the conjugation efficiency.[13][14]

Protocol 3: Radiolabeling with Gallium-68
  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.[6]

  • Buffering: Add sodium acetate buffer to the ⁶⁸Ga eluate to adjust the pH to 4.0-4.5.[10]

  • Radiolabeling Reaction:

    • Add the purified NODA-GA-conjugated biomolecule to the buffered ⁶⁸Ga solution.

    • Incubate at room temperature for 5-15 minutes.[5][6]

  • Quality Control: The final product is typically used without further purification if high radiochemical purity is achieved.[6]

Protocol 4: Quantification of Radiolabeling Efficiency
  • Spot a small aliquot of the radiolabeling reaction mixture onto a TLC strip.

  • Develop the TLC strip using an appropriate mobile phase (e.g., a mixture of methanol and ammonium acetate).

  • Analyze the strip using a radio-TLC scanner to determine the distribution of radioactivity.

  • The ⁶⁸Ga-NODA-GA-conjugate will have a different Rf value than free ⁶⁸Ga.

  • Calculate the radiolabeling efficiency:

    Radiolabeling Efficiency (%) = [Activity(conjugate peak) / Total Activity] x 100

  • Inject an aliquot of the reaction mixture onto an HPLC system equipped with a radioactivity detector.

  • Identify the peaks corresponding to the radiolabeled conjugate and any free ⁶⁸Ga.

  • Calculate the radiochemical purity (a measure of radiolabeling efficiency) by integrating the peak areas.

    Radiochemical Purity (%) = [Area(radiolabeled conjugate) / Total Area] x 100

Data Presentation

The following table summarizes typical conjugation and radiolabeling efficiencies reported in the literature for various biomolecules.

BiomoleculeMolar Ratio (Maleimide:Thiol)Reaction Time & Temp.Conjugation Efficiency (%)Radiolabeling Efficiency (%)Analytical MethodReference
cRGDfK peptide2:130 min @ RT84 ± 4>95HPLC[11][12]
11A4 nanobody5:12 h @ RT58 ± 12>95HPLC[11][15]
UBI (29-41) peptide--->95HPLC, radio-TLC[7][16]
Pamidronic Acid--->95 (at >60°C)radio-TLC[10][17]
Various Proteins-7 min @ RT->95-[6]

Discussion

The efficiency of Maleimide-NODA-GA conjugation is influenced by several factors, including the pH of the reaction, the molar ratio of reactants, reaction time, and temperature. The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[4] Above this pH, maleimides can react with amines, leading to non-specific conjugation.[4] Optimizing the molar excess of the maleimide reagent can significantly improve conjugation yields, though excessive amounts can lead to difficulties in purification.[11]

NODA-GA has been shown to be an excellent chelator for ⁶⁸Ga, allowing for rapid and efficient radiolabeling at room temperature with high radiochemical yields, often exceeding 95%.[5][6][7] This is a significant advantage over other chelators that may require heating, which can be detrimental to sensitive biomolecules.[6]

The choice of analytical method for quantification is critical. HPLC is a powerful tool for both conjugation and radiolabeling efficiency determination, providing separation and quantification in a single run. Mass spectrometry offers definitive identification of the conjugate and can be used for precise quantification.[13][18] For routine quality control of radiolabeling, radio-TLC is a simple and rapid method.

Conclusion

The methodologies described in this application note provide a robust framework for the successful conjugation of Maleimide-NODA-GA to thiol-containing biomolecules and subsequent radiolabeling with ⁶⁸Ga. By following these detailed protocols and employing the recommended analytical techniques, researchers can accurately quantify conjugation and radiolabeling efficiencies, ensuring the production of high-quality radioconjugates for preclinical and clinical research. Careful optimization of reaction conditions and rigorous quality control are paramount for the development of effective and reproducible molecular imaging agents.

References

Application Notes and Protocols for Maleimide-NODA-GA in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Maleimide-NODA-GA as a bifunctional chelator for the development of radiolabeled biomolecules for in vivo positron emission tomography (PET) imaging. The combination of a thiol-reactive maleimide group and a NODA-GA chelator allows for straightforward conjugation to targeting molecules and subsequent efficient radiolabeling with Gallium-68 (⁶⁸Ga).

Introduction

Maleimide-NODA-GA is a heterobifunctional chelator designed for the development of targeted radiopharmaceuticals. It incorporates two key functionalities:

  • A Maleimide Group: This functional group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of peptides and antibodies. This allows for the site-specific conjugation of the chelator to the targeting biomolecule.

  • A NODA-GA Chelator: NODA-GA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) is a highly efficient chelator for trivalent metal ions, particularly Gallium-68 (⁶⁸Ga). The resulting ⁶⁸Ga-NODA-GA complex exhibits high stability in vivo, which is crucial for obtaining high-quality PET images with low background signals.

The use of Maleimide-NODA-GA facilitates a two-step process for preparing radiolabeled biomolecules: bioconjugation followed by radiolabeling. This approach is modular and allows for the labeling of a wide variety of targeting ligands for PET imaging in oncology, neurology, and cardiology research.

Key Applications

  • Preclinical Cancer Imaging: Development of ⁶⁸Ga-labeled antibodies, antibody fragments, and peptides for imaging tumor-associated antigens.

  • Drug Development: Evaluation of the pharmacokinetic and pharmacodynamic properties of novel targeted therapies.

  • Biomarker Research: In vivo quantification and localization of specific molecular targets.

Quantitative Data Summary

The following tables summarize key quantitative data for biomolecules conjugated with NODA-GA and radiolabeled with ⁶⁸Ga for in vivo imaging applications.

Table 1: Radiolabeling Efficiency and Specific Activity

Biomolecule ConjugateRadiolabeling Yield (%)Specific Activity (GBq/µmol)Reference
⁶⁸Ga-NODA-GA-derivatized proteins≥ 95%Not Specified[1]
⁶⁸Ga-THP-mal-J591c-scFv> 95%Not Specified[2]
⁶⁸Ga-DOTA-TBIA10195-100%Not Specified[3]
⁶⁸Ga-DOTATATE≥ 95%Not Specified[4]
⁶⁸Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP> 95%18 ± 4[5]

Table 2: In Vivo Tumor Uptake and Biodistribution

RadiotracerAnimal ModelTumor ModelTumor Uptake (%ID/g)Time Point (p.i.)Key Organ Uptake (%ID/g)Reference
[⁶⁸Ga]Ga-(NOTA)n-anti-MMRC57Bl/6 mice3-LLR2.4 ± 0.1Not SpecifiedKidneys: 119.0 ± 27.2[6]
⁶⁸Ga-THP-mal-J591c-scFvSCID miceDU145-PSMA xenografts5.4 ± 0.590 minKidneys (high, typical for scFv)[2]

%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.

Experimental Protocols

Protocol 1: Bioconjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule

This protocol describes the conjugation of Maleimide-NODA-GA to a protein (e.g., antibody, antibody fragment) or peptide containing a free cysteine residue.

Materials:

  • Thiol-containing biomolecule (e.g., reduced antibody, cysteine-containing peptide) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)

  • Maleimide-NODA-GA

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: Phosphate buffer (20 mM), pH 7.2, containing 150 mM NaCl and 1 mM EDTA

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Spectrophotometer

Procedure:

  • Biomolecule Preparation: If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat the biomolecule with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Purify the reduced biomolecule using a desalting column to remove the reducing agent.

  • Maleimide-NODA-GA Solution Preparation: Dissolve Maleimide-NODA-GA in a minimal amount of DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved Maleimide-NODA-GA to the biomolecule solution. The optimal ratio should be determined empirically for each biomolecule.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted Maleimide-NODA-GA and any small molecule byproducts by size-exclusion chromatography (SEC).

    • Equilibrate the SEC column with the desired storage buffer (e.g., PBS).

    • Load the reaction mixture onto the column and collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

    • The degree of conjugation (number of chelators per biomolecule) can be determined using mass spectrometry (e.g., MALDI-TOF MS).[7]

Protocol 2: Radiolabeling of NODA-GA-Biomolecule Conjugate with Gallium-68

This protocol describes the efficient radiolabeling of the NODA-GA-conjugated biomolecule with ⁶⁸Ga.[1][2]

Materials:

  • NODA-GA-biomolecule conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate solution (1.25 M or similar) for pH adjustment

  • HEPES buffer (0.025 M, pH 4.0)

  • Reaction vial (e.g., Eppendorf tube)

  • Heating block (optional, for some protocols)

  • Instant thin-layer chromatography (ITLC) system for quality control

  • Radio-detector

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • pH Adjustment: Adjust the pH of the ⁶⁸Ga eluate to 3.5-4.0 by adding a calculated volume of sodium acetate solution.[1]

  • Radiolabeling Reaction:

    • Add the NODA-GA-biomolecule conjugate (typically 5-50 µg) to the pH-adjusted ⁶⁸Ga solution in a reaction vial.

    • Incubate the reaction mixture for 5-15 minutes at room temperature.[1][2] Some protocols for other chelators may require heating to 95°C.[3][4][5]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the ⁶⁸Ga-labeled biomolecule using ITLC. A high RCP (typically >95%) is desired.

    • The mobile phase for ITLC will depend on the specific conjugate.

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.[3]

Protocol 3: In Vivo PET/CT Imaging in an Animal Model

This protocol provides a general workflow for performing PET/CT imaging in a tumor-bearing mouse model.

Materials:

  • ⁶⁸Ga-labeled biomolecule

  • Tumor-bearing animal model (e.g., mouse with xenograft tumors)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Syringe for injection

  • Saline solution

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the scan to reduce background signal, especially for tracers targeting metabolic pathways.

    • Anesthetize the animal using isoflurane or another suitable anesthetic.

  • Radiotracer Administration:

    • Administer a defined activity of the ⁶⁸Ga-labeled biomolecule (typically 3.7-7.4 MBq or 100-200 µCi) via intravenous (tail vein) injection.

  • Uptake Period: Allow the radiotracer to distribute in the body for a specific uptake period (e.g., 60-90 minutes). The optimal uptake time should be determined based on the pharmacokinetics of the specific radiotracer.

  • PET/CT Imaging:

    • Position the anesthetized animal in the PET/CT scanner.

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire PET data for a specified duration (e.g., 10-20 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images corresponding to the tumor and major organs to quantify the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Protocol 4: Ex Vivo Biodistribution Study

This protocol describes the quantitative determination of radiotracer distribution in various tissues after the imaging study.

Materials:

  • Gamma counter

  • Scales for weighing tissues

  • Dissection tools

  • Vials for tissue collection

Procedure:

  • Euthanasia: Immediately after the final imaging time point, euthanize the animal using an approved method.

  • Tissue Dissection:

    • Carefully dissect the tumor(s) and major organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Tissue Weighing and Counting:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

  • Data Analysis:

    • Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo Application biomolecule Thiol-containing Biomolecule conjugate NODA-GA-Biomolecule Conjugate biomolecule->conjugate Thiol-Maleimide Reaction maleimide Maleimide-NODA-GA maleimide->conjugate labeled_conjugate ⁶⁸Ga-NODA-GA-Biomolecule conjugate->labeled_conjugate Chelation (pH 3.5-4.0, RT) ga68 ⁶⁸GaCl₃ ga68->labeled_conjugate injection IV Injection into Animal Model labeled_conjugate->injection pet_ct PET/CT Imaging injection->pet_ct biodistribution Ex Vivo Biodistribution pet_ct->biodistribution radiolabeling_process cluster_preparation Preparation cluster_reaction Reaction cluster_qc Quality Control generator ⁶⁸Ge/⁶⁸Ga Generator elution Elute with 0.1M HCl generator->elution ga_cl3 ⁶⁸GaCl₃ Solution elution->ga_cl3 buffer Add Sodium Acetate ga_cl3->buffer ph_adjusted_ga pH 3.5-4.0 ⁶⁸Ga Solution buffer->ph_adjusted_ga reaction_vial Mix and Incubate (5-15 min, RT) ph_adjusted_ga->reaction_vial conjugate NODA-GA-Biomolecule Conjugate conjugate->reaction_vial labeled_product ⁶⁸Ga-NODA-GA-Biomolecule reaction_vial->labeled_product itlc ITLC Analysis labeled_product->itlc rcp Radiochemical Purity (>95%) itlc->rcp logical_relationships A Targeting Biomolecule (e.g., Antibody, Peptide) C Site-Specific Conjugation (Thiol-Maleimide Chemistry) A->C B Maleimide-NODA-GA Bifunctional Chelator B->C D NODA-GA-Biomolecule Conjugate C->D F Stable Radiolabeling (Chelation) D->F E Gallium-68 (⁶⁸Ga) PET Isotope E->F G ⁶⁸Ga-NODA-GA-Biomolecule (PET Imaging Agent) F->G H In Vivo PET Imaging G->H

References

Application Notes: High-Throughput Cell-Based Assays Using Maleimide-NODA-GA Labeled Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell-based assays are fundamental tools in drug discovery and biomedical research, enabling the study of cellular processes and the effects of novel therapeutics in a biologically relevant context. The use of targeted probes labeled with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), offers a powerful method for quantitative analysis of specific cellular targets. Maleimide-NODA-GA serves as a versatile platform for labeling targeting moieties, such as antibodies or peptides, with ⁶⁸Ga. The maleimide group reacts specifically with free thiol (sulfhydryl) groups on cysteine residues, forming a stable covalent bond. The NODA-GA chelator securely complexes ⁶⁸Ga, allowing for sensitive detection via positron emission tomography (PET) imaging or in cell-based radioactivity assays.[1]

These application notes provide detailed protocols for utilizing Maleimide-NODA-GA labeled probes in cell-based assays, with a primary focus on flow cytometry for the quantification of cell surface proteins.

Key Applications

  • Quantitative Analysis of Cell Surface Receptors: Determine the expression levels of specific receptors on different cell populations.[2]

  • Pharmacodynamic (PD) Assays: Monitor target engagement and receptor occupancy of therapeutic candidates.

  • High-Throughput Screening: Screen compound libraries for their ability to modulate the expression or availability of a target protein.

  • In Vitro Characterization of PET Tracers: Evaluate the binding affinity and specificity of novel ⁶⁸Ga-labeled imaging agents in a cellular context before in vivo studies.[3]

Experimental Protocols

Protocol 1: Conjugation of a Targeting Antibody with Maleimide-NODA-GA

This protocol describes the conjugation of a thiol-containing antibody to Maleimide-NODA-GA.

Materials:

  • Targeting antibody with available cysteine residues

  • Maleimide-NODA-GA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Sephadex G-25 column or other suitable size-exclusion chromatography media

  • Reaction tubes

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in degassed PBS at a concentration of 5-10 mg/mL.[4]

    • (Optional) To increase the number of available thiol groups, disulfide bonds within the antibody can be partially reduced. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature under an inert gas atmosphere.[5]

  • Maleimide-NODA-GA Preparation:

    • Allow the vial of Maleimide-NODA-GA to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution.[5]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Maleimide-NODA-GA stock solution to the antibody solution while gently stirring or vortexing.

    • Flush the reaction tube with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Purify the antibody-NODA-GA conjugate from unreacted Maleimide-NODA-GA using a pre-equilibrated Sephadex G-25 column with degassed PBS as the mobile phase.

    • Collect the fractions containing the purified conjugate, which will elute in the void volume.

  • Characterization and Storage:

    • Determine the concentration of the purified conjugate using a spectrophotometer by measuring the absorbance at 280 nm.

    • The degree of labeling can be determined using mass spectrometry.

    • Store the purified conjugate at 2-8°C for short-term use or at -20°C for long-term storage. For long-term storage, the addition of a cryoprotectant such as glycerol is recommended.

Protocol 2: ⁶⁸Ga-Labeling of the Antibody-NODA-GA Conjugate

This protocol outlines the radiolabeling of the purified antibody-NODA-GA conjugate with Gallium-68.

Materials:

  • Antibody-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Reaction vial (e.g., V-bottom polypropylene vial)

  • Heating block or water bath

  • Radio-TLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Radiolabeling Reaction:

    • In a reaction vial, add the desired amount of the antibody-NODA-GA conjugate (typically 5-50 µg).

    • Add the ⁶⁸Ga eluate to the vial.

    • Adjust the pH of the reaction mixture to 4.5 using sodium acetate buffer.

    • Incubate the reaction mixture at 50°C for 15 minutes.[3]

  • Quality Control:

    • Determine the radiochemical purity of the [⁶⁸Ga]Ga-Antibody-NODA-GA probe using a radio-TLC system. The radiochemical purity should be >95%.

Protocol 3: Cell-Based Binding Assay using Flow Cytometry

This protocol describes the use of the [⁶⁸Ga]Ga-Antibody-NODA-GA probe to quantify the expression of a cell surface target via flow cytometry.

Materials:

  • [⁶⁸Ga]Ga-Antibody-NODA-GA probe

  • Target-positive and target-negative cell lines

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • PBS

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer equipped with a radioactivity detector or a gamma counter for sorted cells.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold PBS.

    • Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10⁷ cells/mL.[6]

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the [⁶⁸Ga]Ga-Antibody-NODA-GA probe at various concentrations to determine binding saturation.

    • For competition assays, add a non-labeled antibody at a saturating concentration before adding the radiolabeled probe.

    • Incubate the cells for 1 hour at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.[6]

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer. The signal from the radiolabeled probe will be proportional to the amount of target protein on the cell surface.

    • Alternatively, the radioactivity of the cell pellet can be measured using a gamma counter to determine the total bound radioactivity.

    • Analyze the data to determine the mean fluorescence intensity (MFI) or counts per minute (CPM) for each sample.

Data Presentation

Table 1: Quantitative Analysis of Receptor Expression on Cell Lines

Cell LineTarget ExpressionMean Radioactivity (CPM)Standard Deviation
Cell Line APositive150,234± 12,567
Cell Line BNegative1,256± 345
Cell Line A + unlabeled AbPositive5,876± 987

Table 2: In Vitro Stability of [⁶⁸Ga]Ga-NOTA-mal-hPD-L1 Nb [3]

Time (hours)Stability in Injection Buffer (% RCP)Stability in Human Serum (% RCP)
1>99%>99%
2>99%>99%
3>99%>99%

RCP: Radiochemical Purity

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Probe Preparation cluster_1 Cell-Based Assay Antibody Targeting Antibody Conjugation Conjugation Reaction Antibody->Conjugation Maleimide_NODAGA Maleimide-NODA-GA Maleimide_NODAGA->Conjugation Purification Purification (SEC) Conjugation->Purification Conjugate Antibody-NODA-GA Purification->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Ga68 ⁶⁸Ga Ga68->Radiolabeling Final_Probe [⁶⁸Ga]Ga-Ab-NODA-GA Radiolabeling->Final_Probe Staining Cell Staining Final_Probe->Staining Final_Probe->Staining Cells Target Cells Cells->Staining Washing Washing Steps Staining->Washing Data_Acquisition Data Acquisition (Flow Cytometry) Washing->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

Caption: Workflow for cell-based assays using Maleimide-NODA-GA labeled probes.

Cysteine-Mediated Redox Signaling Pathway

G cluster_pathway Cysteine-Mediated Redox Signaling ROS Reactive Oxygen Species (ROS) Protein_Thiol Protein-SH (Reduced Cysteine) ROS->Protein_Thiol Oxidation Sulfenic_Acid Protein-SOH (Sulfenic Acid) Protein_Thiol->Sulfenic_Acid Labeled_Protein Labeled Protein Protein_Thiol->Labeled_Protein Covalent Bonding Disulfide Protein-S-S-Protein (Disulfide Bond) Sulfenic_Acid->Disulfide Further Oxidation or Reaction Signaling Downstream Signaling Events Sulfenic_Acid->Signaling Maleimide_Probe Maleimide Probe Maleimide_Probe->Labeled_Protein

Caption: Cysteine residues as targets for both redox signaling and maleimide probes.

References

Application Notes and Protocols for Preclinical Evaluation of Maleimide-NODA-GA Conjugates in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models for testing Maleimide-NODA-GA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid) conjugates. This document outlines the necessary protocols for radiolabeling, in vivo imaging, and biodistribution studies, which are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of these novel radiopharmaceuticals.

Introduction to Maleimide-NODA-GA Conjugates

Maleimide-NODA-GA conjugates are a class of molecules designed for targeted molecular imaging and therapy. This system comprises three key components:

  • A targeting moiety (e.g., a peptide, antibody fragment, or small molecule) that specifically binds to a biological target, such as a receptor overexpressed on cancer cells.

  • A NODA-GA chelator , which securely complexes with a diagnostic (e.g., Gallium-68) or therapeutic radionuclide.

  • A maleimide linker , which provides a reactive group for covalently attaching the NODA-GA chelator to the targeting moiety, typically via a thiol group (-SH) on a cysteine residue.

The preclinical evaluation of these conjugates in appropriate animal models is a critical step in their development, providing essential data on their in vivo stability, biodistribution, targeting efficacy, and safety profile before they can be considered for clinical trials.[1][2]

Radiolabeling of Maleimide-NODA-GA Conjugates

A crucial step before in vivo studies is the efficient and stable radiolabeling of the NODA-GA conjugate. Gallium-68 (⁶⁸Ga) is a commonly used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics and convenient availability from a ⁶⁸Ge/⁶⁸Ga generator.

Protocol for ⁶⁸Ga-Labeling of NODA-GA Conjugates

This protocol describes the radiolabeling of a NODA-GA-functionalized targeting peptide.

Materials:

  • NODA-GA-conjugated peptide

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.25 M, pH 4.5)

  • Metal-free water

  • Sep-Pak C18 light cartridge

  • Ethanol

  • Saline solution (0.9% NaCl)

  • Radio-TLC system for quality control

Procedure:

  • Equilibrate a Sep-Pak C18 light cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Add 5-10 µg of the NODA-GA-conjugated peptide to a sterile, metal-free reaction vial.

  • Add 500 µL of sodium acetate buffer to the vial.

  • Add the ⁶⁸GaCl₃ eluate (approximately 1-2 mL) to the reaction vial.

  • Incubate the reaction mixture at room temperature for 10 minutes.

  • Perform radiochemical purity analysis using a radio-TLC system to ensure labeling efficiency is >95%.

  • Purify the labeled product by passing the reaction mixture through the equilibrated Sep-Pak C18 cartridge.

  • Wash the cartridge with 10 mL of water to remove unreacted ⁶⁸Ga.

  • Elute the ⁶⁸Ga-NODA-GA-peptide with 0.5 mL of a 50:50 (v/v) ethanol/saline solution.

  • The final product is ready for in vivo administration after sterile filtration.

Animal Models for Preclinical Evaluation

The choice of animal model is critical for obtaining translatable data.[3] Rodent models, particularly mice, are widely used for initial screening due to their cost-effectiveness and the availability of well-characterized tumor xenograft models.[4]

Tumor Xenograft Mouse Models

Tumor xenograft models are established by implanting human cancer cells into immunocompromised mice (e.g., athymic nude or SCID mice).[3] This allows for the evaluation of targeting agents against human-derived cancers.

Protocol for Establishing a Subcutaneous Xenograft Model:

  • Culture human cancer cells (e.g., PC-3 for prostate cancer, U-87 MG for glioblastoma) under appropriate conditions.[5][6]

  • Harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.[7][8]

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before initiating imaging and biodistribution studies. Tumor growth is typically monitored via caliper measurements.

In Vivo PET/CT Imaging

Small-animal PET/CT imaging provides non-invasive, quantitative visualization of the biodistribution of the radiolabeled conjugate over time.[9]

Protocol for PET/CT Imaging in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mouse

  • ⁶⁸Ga-labeled Maleimide-NODA-GA conjugate

  • Anesthesia (e.g., isoflurane)

  • Small-animal PET/CT scanner

  • Saline solution

Procedure:

  • Anesthetize the mouse using isoflurane (e.g., 4% for induction, 2% for maintenance).[9]

  • Administer a known amount of the ⁶⁸Ga-labeled conjugate (typically 5-10 MBq) via intravenous tail vein injection.[7][8]

  • Position the anesthetized mouse in the PET/CT scanner.

  • Acquire static or dynamic PET images at specified time points post-injection (e.g., 30, 60, 90, and 120 minutes).[8]

  • A CT scan is performed for anatomical co-registration and attenuation correction.

  • Reconstruct the images and analyze the data to determine the uptake of the radiotracer in the tumor and various organs. Uptake is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Studies

Ex vivo biodistribution studies are considered the gold standard for quantifying the distribution of a radiopharmaceutical.[10] This involves dissecting the animal at a specific time point after injection and measuring the radioactivity in individual organs.

Protocol for Ex Vivo Biodistribution in Mice

Procedure:

  • Inject a cohort of tumor-bearing mice with a known amount of the ⁶⁸Ga-labeled conjugate (typically 1-2 MBq).[7]

  • At predetermined time points (e.g., 1, 2, 4 hours post-injection), euthanize a group of mice (n=3-5 per group).[8][10]

  • Dissect the animals and collect organs of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.[7]

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).[7][8]

Data Presentation

Quantitative data from biodistribution studies should be summarized in a clear and structured table to facilitate comparison between different time points and experimental groups.

Table 1: Biodistribution of a Hypothetical ⁶⁸Ga-Maleimide-NODA-GA-Targeting Peptide in PC-3 Xenograft-Bearing Mice

Organ1 hour post-injection (%ID/g ± SD)2 hours post-injection (%ID/g ± SD)
Blood1.5 ± 0.30.5 ± 0.1
Heart0.8 ± 0.20.3 ± 0.1
Lungs1.2 ± 0.40.6 ± 0.2
Liver2.5 ± 0.61.8 ± 0.4
Spleen0.7 ± 0.20.4 ± 0.1
Kidneys15.2 ± 3.18.5 ± 1.9
Stomach0.5 ± 0.10.3 ± 0.1
Intestines1.1 ± 0.30.8 ± 0.2
Muscle0.6 ± 0.20.3 ± 0.1
Bone0.9 ± 0.30.5 ± 0.2
Tumor8.9 ± 1.510.2 ± 2.1

Table 2: Tumor-to-Organ Ratios

Ratio1 hour post-injection2 hours post-injection
Tumor/Blood5.920.4
Tumor/Muscle14.834.0
Tumor/Liver3.65.7
Tumor/Kidney0.61.2

Visualizations

Diagrams illustrating the experimental workflow and underlying biological principles are essential for clear communication.

experimental_workflow cluster_synthesis Conjugate Synthesis & Radiolabeling cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis s1 Targeting Moiety (e.g., Peptide) s3 Conjugation s1->s3 s2 Maleimide-NODA-GA s2->s3 s4 Radiolabeling with ⁶⁸Ga s3->s4 a2 IV Injection of ⁶⁸Ga-Conjugate s4->a2 Administer Radiotracer a1 Tumor Model Development (Xenograft in Mice) a1->a2 a3 PET/CT Imaging a2->a3 a4 Ex Vivo Biodistribution a2->a4 d1 Image Analysis (%ID/g in ROIs) a3->d1 d2 Gamma Counting (%ID/g in Organs) a4->d2 d3 Pharmacokinetic Modeling d1->d3 d2->d3 d4 Dosimetry Calculations d3->d4

Figure 1. Experimental workflow for preclinical evaluation of Maleimide-NODA-GA conjugates.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Tumor Cell cluster_imaging Imaging Outcome conjugate ⁶⁸Ga-NODA-GA-Peptide receptor Target Receptor (e.g., Integrin αvβ3) conjugate->receptor Binding pet_signal PET Signal (Positron Emission) conjugate->pet_signal ⁶⁸Ga decay internalization Endocytosis receptor->internalization signaling Downstream Signaling (e.g., FAK, PI3K/Akt) receptor->signaling Activation endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome Trafficking

Figure 2. Targeted binding and internalization of a radiolabeled peptide conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Maleimide-NODA-GA Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maleimide-NODA-GA conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the maleimide-NODA-GA conjugation process.

Q1: What is the optimal pH for maleimide-thiol conjugation?

A1: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups over other nucleophilic groups like amines.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Raising the pH above 7.5 increases the likelihood of side reactions with primary amines and also accelerates the hydrolysis of the maleimide group, which renders it unreactive to thiols.[1][2]

Q2: I am observing low conjugation efficiency. What are the potential causes and solutions?

A2: Low conjugation efficiency can stem from several factors. Here's a troubleshooting guide:

  • Suboptimal pH: Ensure your reaction buffer is within the recommended pH range of 6.5-7.5.[1][2]

  • Maleimide Hydrolysis: Maleimide groups are susceptible to hydrolysis, especially at higher pH.[1] Always prepare aqueous solutions of maleimide-functionalized molecules immediately before use and avoid storing them in aqueous buffers.[1]

  • Disulfide Bond Formation: The target thiol groups on your protein or peptide may have formed disulfide bridges, which are unreactive with maleimides.[3][4] Consider a pre-treatment step with a reducing agent.

  • Incorrect Molar Ratio: The ratio of maleimide to the thiol-containing molecule is crucial. An excess of the maleimide reagent is generally recommended, with typical molar ratios ranging from 10:1 to 20:1 (maleimide:protein).[5] However, the optimal ratio can vary depending on the specific reactants and should be determined empirically.[6][7][8]

  • Steric Hindrance: The accessibility of the thiol group can impact conjugation efficiency. For larger molecules like nanobodies, a higher molar excess of the maleimide reagent may be required compared to smaller peptides.[7]

  • Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[9] Optimization of these parameters may be necessary.

Q3: Which reducing agent should I use to reduce disulfide bonds, TCEP or DTT?

A3: Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent for this application. Unlike Dithiothreitol (DTT), TCEP does not contain a thiol group and therefore does not need to be removed from the reaction mixture before the addition of the maleimide reagent.[2] If DTT is used, it must be completely removed, typically by dialysis or using a desalting column, as it will compete with the target molecule for reaction with the maleimide.[2]

Q4: What are the common side reactions in maleimide-thiol conjugation, and how can I minimize them?

A4: Besides maleimide hydrolysis, other side reactions can occur:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1] Maintaining the pH between 6.5 and 7.5 minimizes this side reaction.[1]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This can be followed by a thiol exchange reaction with other thiol-containing molecules in the solution, such as glutathione in vivo.[1][10] To stabilize the conjugate, the succinimide ring can be hydrolyzed (opened) post-conjugation, which makes the linkage more stable.[11]

  • Thiazine Formation: When conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a rearrangement to a six-membered thiazine structure.[12][13] This side reaction is more prominent at neutral and basic pH.[13] Performing the conjugation at a more acidic pH can help to prevent this.[13]

Q5: How can I purify my final Maleimide-NODA-GA conjugate?

A5: After the conjugation reaction, it is crucial to remove unreacted reagents and byproducts. Common purification methods for antibody-drug conjugates and other bioconjugates include:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from smaller molecules like excess maleimide-NODA-GA and quenching agents.[14]

  • Dialysis or Buffer Exchange: These methods are effective for removing small molecule impurities.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.[14]

  • Affinity Chromatography: Can be used if the protein or antibody has a suitable tag or binding partner (e.g., Protein A for IgG).[15]

  • Hydrophobic Interaction Chromatography (HIC) and Ion-Exchange Chromatography (IEX): These techniques can also be employed for purification.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing your conjugation reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
pH 6.5 - 7.5Maximizes thiol selectivity and minimizes maleimide hydrolysis and reaction with amines.[1][2]
Maleimide:Thiol Molar Ratio 2:1 to 20:1A molar excess of maleimide drives the reaction to completion. The optimal ratio is empirical.[5][6][7][8]
Temperature Room Temperature or 4°CRoom temperature allows for shorter reaction times, while 4°C can be used for overnight incubations.[9]
Reaction Time 30 minutes to 2 hours (RT) or Overnight (4°C)Dependent on reactants and temperature. Monitor reaction progress to determine the optimal time.[6][7][8]

Table 2: Troubleshooting Guide - Summary of Potential Issues and Solutions

IssuePotential CauseRecommended Solution
Low Conjugation Yield Maleimide hydrolysisPrepare maleimide solutions fresh and use immediately.[1]
Disulfide bonds presentReduce with TCEP prior to conjugation.[2][4]
Suboptimal molar ratioOptimize the maleimide to thiol molar ratio.[6][7][8]
Presence of Side Products Reaction with aminesMaintain pH between 6.5 and 7.5.[1]
Thiazine formation (N-terminal Cys)Perform conjugation at a more acidic pH.[13]
Conjugate Instability Retro-Michael reactionInduce hydrolysis of the succinimide ring post-conjugation for stabilization.[11]

Experimental Protocols & Workflows

General Protocol for Maleimide-NODA-GA Conjugation to a Thiol-Containing Protein

This protocol provides a general framework. Specific conditions may need to be optimized for your particular protein and application.

  • Protein Preparation and Disulfide Reduction (Optional):

    • Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4). The buffer should not contain any primary amines or thiols.

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the protein solution.[4]

    • Incubate at room temperature for 20-30 minutes.

  • Preparation of Maleimide-NODA-GA Solution:

    • Immediately before use, dissolve the Maleimide-NODA-GA in an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[4]

  • Conjugation Reaction:

    • Add the desired molar excess of the Maleimide-NODA-GA stock solution to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.[9]

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.

  • Purification of the Conjugate:

    • Remove excess Maleimide-NODA-GA and other small molecules using a desalting column, dialysis, or size exclusion chromatography.[16]

Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (pH 7.2-7.4) disulfide_reduction Disulfide Reduction (optional, with TCEP) protein_prep->disulfide_reduction If needed conjugation Incubate (RT for 2h or 4°C overnight) disulfide_reduction->conjugation maleimide_prep Prepare Maleimide-NODA-GA (fresh in DMSO/DMF) maleimide_prep->conjugation quenching Quench Reaction (optional) conjugation->quenching purification Purify Conjugate (SEC, Dialysis) quenching->purification analysis Characterize Conjugate purification->analysis

Caption: Experimental workflow for Maleimide-NODA-GA conjugation.

troubleshooting_logic start Low Conjugation Efficiency check_ph Is pH 6.5-7.5? start->check_ph check_maleimide Was Maleimide solution fresh? check_ph->check_maleimide Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_reduction Were disulfides reduced? check_maleimide->check_reduction Yes prepare_fresh Prepare fresh Maleimide solution check_maleimide->prepare_fresh No check_ratio Is molar ratio optimal? check_reduction->check_ratio Yes reduce_disulfides Add TCEP reduction step check_reduction->reduce_disulfides No optimize_ratio Optimize Maleimide:Thiol ratio check_ratio->optimize_ratio No success Improved Efficiency check_ratio->success Yes adjust_ph->success prepare_fresh->success reduce_disulfides->success optimize_ratio->success

Caption: Troubleshooting logic for low conjugation efficiency.

side_reactions main_reaction Thiol + Maleimide (pH 6.5-7.5) product Stable Thioether Conjugate main_reaction->product side_reaction1 Maleimide Hydrolysis (Higher pH) main_reaction->side_reaction1 side_reaction2 Reaction with Amines (pH > 7.5) main_reaction->side_reaction2 side_reaction3 Retro-Michael Reaction product->side_reaction3 Reversible side_reaction4 Thiazine Formation (N-terminal Cys) product->side_reaction4 Rearrangement

Caption: Maleimide-thiol reaction and potential side reactions.

References

Troubleshooting Low Yield in Maleimide-NODA-GA Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Maleimide-NODA-GA labeling experiments. Researchers, scientists, and drug development professionals can utilize this resource to optimize their conjugation strategies and improve labeling yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Maleimide-NODA-GA labeling?

A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group and reaction with amines.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1] As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, leading to a lower yield of the desired conjugate.[2]

Q2: What molar ratio of Maleimide-NODA-GA to my protein/peptide should I use?

A2: A typical starting molar ratio for labeling proteins with maleimides is a 10:1 to 20:1 excess of the maleimide reagent. However, the optimal ratio is highly dependent on the specific protein or peptide and should be determined empirically. For some applications, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.[3][4] It is recommended to perform small-scale optimization experiments with varying molar ratios to identify the ideal condition for your specific molecule.

Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?

A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective over a broad pH range and generally does not need to be removed prior to the conjugation step.[5][6]

Q4: How can I remove the excess, unreacted Maleimide-NODA-GA after the reaction?

A4: Excess maleimide reagent can be removed using size-exclusion chromatography (SEC), such as with a desalting column (e.g., PD-10 or Zeba™ Spin desalting columns).[7] High-performance liquid chromatography (HPLC) is also a highly effective method for both purifying the conjugate and analyzing the reaction yield.[8] Dialysis can also be used, but it is a slower process.

Q5: How stable is the Maleimide-NODA-GA conjugate?

A5: The resulting thioether bond from the maleimide-thiol reaction is generally stable. However, the succinimide ring can undergo hydrolysis, especially at higher pH, which can affect the properties of the conjugate. The ring-opened product is generally stable against retro-Michael reaction (deconjugation).[1] For long-term storage, it is advisable to store the purified conjugate at 2-8°C for up to a week or at -20°C for longer periods, often with the addition of cryoprotectants like glycerol.[7]

Troubleshooting Guide

Low Labeling Yield

Problem: The final yield of the Maleimide-NODA-GA labeled product is lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal pH of Reaction Buffer Verify the pH of your reaction buffer is between 6.5 and 7.5. Buffers such as phosphate-buffered saline (PBS) or HEPES are commonly used.[2][9]
Inefficient Reduction of Disulfide Bonds Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time. Analyze a small aliquot of the reduced protein by SDS-PAGE under non-reducing conditions to confirm the presence of free thiols.
Hydrolysis of Maleimide-NODA-GA Prepare the Maleimide-NODA-GA solution immediately before use. Avoid storing it in aqueous buffers for extended periods, especially at pH > 7.5.[1][2]
Incorrect Molar Ratio Perform a titration experiment with varying molar ratios of Maleimide-NODA-GA to your target molecule to determine the optimal concentration for your specific system.[7]
Oxidation of Thiols Use degassed buffers for the reduction and conjugation steps to prevent re-oxidation of free sulfhydryl groups by atmospheric oxygen.[7]
Presence of Competing Nucleophiles Ensure your reaction buffer is free of other thiol-containing compounds or high concentrations of primary amines that could react with the maleimide.[1]

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP

This protocol describes the reduction of interchain disulfide bonds in an antibody using TCEP.

Materials:

  • Antibody solution (e.g., in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Prepare a 10 mM TCEP stock solution in the Reaction Buffer.

  • To your antibody solution, add the TCEP stock solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • The reduced antibody is now ready for immediate use in the labeling reaction.

Protocol 2: Maleimide-NODA-GA Labeling of a Reduced Antibody

This protocol outlines the conjugation of Maleimide-NODA-GA to a reduced antibody.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Maleimide-NODA-GA

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Desalting column

Procedure:

  • Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO.

  • Add the Maleimide-NODA-GA stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-fold molar excess).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the unreacted Maleimide-NODA-GA using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Analyze the labeled antibody by a suitable method such as HPLC or SDS-PAGE to determine the conjugation efficiency.

Protocol 3: Quantification of Maleimide Groups

This protocol allows for the quantification of reactive maleimide groups on a molecule using a reverse reaction with a known excess of a thiol-containing compound like glutathione (GSH) followed by quantification of the remaining unreacted thiol using 4,4'-dithiodipyridine (4,4'-DTDP).[10]

Materials:

  • Maleimide-containing sample

  • Glutathione (GSH)

  • 4,4'-dithiodipyridine (4,4'-DTDP)

  • Assay Buffer: 0.1 M sodium phosphate, pH 7.2

  • Spectrophotometer

Procedure:

  • Prepare a standard curve of GSH in the Assay Buffer.

  • React a known concentration of your maleimide-containing sample with a known excess of GSH in the Assay Buffer for 30 minutes at room temperature.

  • Add 4,4'-DTDP solution to the reaction mixture and to the GSH standards.

  • Measure the absorbance at 324 nm.

  • Calculate the amount of unreacted GSH in your sample by comparing its absorbance to the standard curve.

  • The amount of maleimide is the initial amount of GSH minus the amount of unreacted GSH.

Data Presentation

Table 1: Effect of pH on Maleimide-Thiol Reaction and Maleimide Hydrolysis

pHRelative Reaction Rate (Thiol-Maleimide)Maleimide Half-life (Hydrolysis) at 25°C
6.0Slower> 24 hours
7.0Optimal~16 hours
8.0Fast (competing amine reaction)~1 hour
9.0Very Fast (significant amine reaction)< 10 minutes

Data compiled from various sources indicating general trends.

Table 2: Typical Molar Ratios and Resulting Conjugation Efficiencies

Target MoleculeMaleimide:Thiol Molar RatioIncubation Time & Temp.Conjugation Efficiency (%)Reference
cRGDfK Peptide2:130 min, RT84 ± 4[2][3][4]
11A4 Nanobody5:12 h, RT58 ± 12[2][3][4]
General Protein10:1 - 20:12 h, RT or O/N, 4°CVariable[7]

Visualizations

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein with Disulfide Bonds TCEP TCEP Reduction Protein->TCEP Add TCEP Reduced_Protein Reduced Protein with Free Thiols TCEP->Reduced_Protein Incubate Reaction Conjugation Reaction (pH 6.5-7.5) Reduced_Protein->Reaction Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Reaction Purification Purification (SEC / HPLC) Reaction->Purification Crude Product Labeled_Product Labeled Product: Protein-NODA-GA Purification->Labeled_Product Purified Conjugate Analysis Analysis (HPLC, SDS-PAGE) Labeled_Product->Analysis

Caption: Experimental workflow for Maleimide-NODA-GA labeling.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Maleimide Maleimide-NODA-GA Conjugate Thioether Conjugate Maleimide->Conjugate + Thiolate (pH 6.5-7.5) Hydrolysis Hydrolysis (Inactive Maleamic Acid) Maleimide->Hydrolysis + H₂O (pH > 7.5) Amine_Reaction Reaction with Amines (e.g., Lysine) Maleimide->Amine_Reaction + Protein-NH₂ (pH > 7.5) Thiol Protein-SH Thiol->Conjugate

Caption: Desired reaction pathway and potential side reactions.

References

Preventing aggregation during Maleimide-NODA-GA conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during Maleimide-NODA-GA conjugation to proteins and antibodies.

Troubleshooting Guide: Preventing Aggregation

Aggregation of your protein or antibody during conjugation with Maleimide-NODA-GA can be a significant challenge. This guide provides a systematic approach to identify and resolve common issues.

dot

Caption: Troubleshooting workflow for addressing aggregation during Maleimide-NODA-GA conjugation.

Frequently Asked Questions (FAQs)

Reagent and Protein Preparation

Q1: My Maleimide-NODA-GA solution appears cloudy. Can I still use it?

A1: A cloudy or precipitated Maleimide-NODA-GA solution indicates poor solubility, which can lead to aggregation. It is not recommended to use a cloudy solution. Ensure you are using a suitable solvent, such as anhydrous DMSO or DMF, to prepare a stock solution.[1] Prepare the stock solution fresh before use. If solubility issues persist, consider gentle warming or sonication, but be cautious of degradation.

Q2: What is the optimal purity for my protein/antibody for this conjugation?

A2: High purity of the protein or antibody is crucial. Impurities can compete in the conjugation reaction and may also contribute to aggregation. Aim for a purity of >95%.

Q3: How should I prepare my protein/antibody before conjugation?

A3: Your protein or antibody should be in a suitable buffer at a pH between 6.5 and 7.5.[1][2] Buffers containing thiols, such as DTT or β-mercaptoethanol, must be avoided as they will react with the maleimide.[1] If disulfide bond reduction is necessary to generate free thiols for conjugation, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] Excess TCEP does not need to be removed before adding the maleimide reagent.

ParameterRecommendationRationale
Protein Purity > 95%Minimizes competing reactions and sources of aggregation.
Buffer pH 6.5 - 7.5Ensures specific reaction of maleimide with thiols.[2]
Reducing Agent TCEP (if needed)Reduces disulfide bonds without introducing competing thiols.[1]
Buffer Additives Avoid primary amines (e.g., Tris) if using NHS esters in a multi-step conjugation.Primary amines will compete with the intended reaction.
Reaction Conditions

Q4: What is the ideal pH for the conjugation reaction?

A4: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] At a pH below 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation and potential cross-linking, which can cause aggregation.[2] The maleimide ring is also more susceptible to hydrolysis at higher pH, rendering it unreactive towards thiols.

Q5: What molar ratio of Maleimide-NODA-GA to protein should I use?

A5: The optimal molar ratio can vary depending on the number of available thiol groups on your protein. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to the protein.[1] However, a very high excess of a potentially hydrophobic molecule like Maleimide-NODA-GA could induce aggregation. It is recommended to perform small-scale optimization experiments with varying molar ratios to find the best balance between conjugation efficiency and aggregation.

Q6: What is the recommended temperature and incubation time for the reaction?

A6: The reaction can be performed at room temperature for 2 hours or at 4°C overnight.[1] Performing the reaction at 4°C may help to reduce aggregation, especially for proteins that are less stable at room temperature.

ParameterRecommendationRationale
pH 6.5 - 7.5Maximizes thiol specificity and minimizes side reactions.[2]
Molar Ratio (Maleimide:Protein) 10:1 to 20:1 (start)Ensures sufficient reagent for conjugation; may need optimization.[1]
Temperature Room Temperature or 4°CLower temperature may improve protein stability.[1]
Incubation Time 2 hours (RT) or Overnight (4°C)Allows for sufficient reaction completion.[1]
Preventing and Resolving Aggregation

Q7: I observe precipitation immediately after adding the Maleimide-NODA-GA. What should I do?

A7: This is a strong indication of insolubility or rapid aggregation. Several factors could be at play:

  • Solvent Mismatch: Ensure the solvent used for the Maleimide-NODA-GA stock (e.g., DMSO) is added slowly to the aqueous protein solution with gentle mixing. The final concentration of the organic solvent should be kept to a minimum.

  • High Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[3] Try reducing the protein concentration.

  • Hydrophobicity of the Conjugate: The NODA-GA moiety, although relatively hydrophilic compared to other chelators, can still increase the overall hydrophobicity of the protein, leading to aggregation.[4]

Q8: How can I improve the solubility of my protein-NODA-GA conjugate?

A8: The inclusion of certain excipients in your reaction buffer can help to prevent aggregation. These work by stabilizing the protein's native structure and preventing intermolecular interactions.

ExcipientExampleConcentrationMechanism
Sugars Sucrose, Trehalose50-250 mMStabilize protein structure through preferential hydration.
Polyols Glycerol, Sorbitol5-20% (v/v)Similar to sugars, they are excluded from the protein surface, favoring the native state.
Amino Acids Arginine, Glycine50-100 mMCan suppress aggregation by interacting with hydrophobic patches or increasing colloidal stability.[5]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Can prevent surface-induced aggregation and shield hydrophobic regions.[6]

Q9: Can the purification method affect aggregation?

A9: Yes. It is important to purify the conjugate from unreacted Maleimide-NODA-GA and any aggregates promptly after the reaction is complete. Size exclusion chromatography (SEC) is a common method for this purpose as it can separate the monomeric conjugate from both high molecular weight aggregates and low molecular weight reactants.

Experimental Protocols

Protocol 1: General Maleimide-NODA-GA Conjugation

This protocol provides a starting point for the conjugation of Maleimide-NODA-GA to a thiol-containing protein or antibody.

dot

ConjugationWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis p1 1. Prepare Protein/Antibody (Buffer exchange to pH 6.5-7.5, thiol-free buffer) p2 2. Optional: Reduce Disulfides with TCEP p1->p2 p3 3. Prepare Maleimide-NODA-GA Stock Solution (e.g., 10 mM in anhydrous DMSO) p2->p3 r1 4. Add Maleimide-NODA-GA to Protein Solution (Target molar ratio, add dropwise with gentle mixing) p3->r1 r2 5. Incubate (Room temp for 2h or 4°C overnight, protected from light) r1->r2 pu1 6. Purify Conjugate (e.g., Size Exclusion Chromatography) r2->pu1 pa1 7. Characterize Conjugate (e.g., UV-Vis for concentration and DOL, SDS-PAGE for purity and aggregation) pu1->pa1

Caption: Experimental workflow for Male-NODA-GA conjugation.

Materials:

  • Protein or antibody with free thiol groups

  • Maleimide-NODA-GA

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5

  • TCEP (optional)

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the conjugation buffer to remove any interfering substances.

    • Adjust the protein concentration (e.g., 1-10 mg/mL).

  • (Optional) Reduction of Disulfide Bonds:

    • If your protein requires reduction to expose thiol groups, add a 10- to 20-fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes.

  • Maleimide-NODA-GA Preparation:

    • Immediately before use, dissolve Maleimide-NODA-GA in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Slowly add the desired volume of the Maleimide-NODA-GA stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light.

  • Purification:

    • Purify the conjugate using a desalting column or SEC to remove excess Maleimide-NODA-GA and any aggregates.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

    • Analyze the purity and aggregation state of the conjugate by SDS-PAGE and/or SEC.

Protocol 2: Optimization of Conjugation to Minimize Aggregation

If aggregation is observed with the general protocol, this optimization strategy can be employed.

  • Vary Molar Ratios: Set up several small-scale reactions with different molar ratios of Maleimide-NODA-GA to protein (e.g., 5:1, 10:1, 20:1).

  • Test Different Temperatures: Compare the extent of aggregation when the reaction is performed at room temperature versus 4°C.

  • Screen Stabilizing Excipients: Prepare reaction buffers containing different stabilizing excipients (see table above) and compare the outcomes.

  • Vary Protein Concentration: Test a range of protein concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL) to determine if a lower concentration reduces aggregation.

  • Monitor Aggregation: Use techniques like dynamic light scattering (DLS) or analytical SEC to monitor the formation of aggregates throughout the reaction and purification process.

By systematically evaluating these parameters, you can identify the optimal conditions for your specific Maleimide-NODA-GA conjugation that maximize labeling efficiency while minimizing aggregation.

References

Technical Support Center: Enhancing the Stability of Maleimide-NODA-GA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Maleimide-NODA-GA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability and performance of your bioconjugates. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights to overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, purification, and application of Maleimide-NODA-GA conjugates.

Q1: My Maleimide-NODA-GA conjugate appears to be unstable, showing loss of the NODA-GA chelator or attached payload over time, especially in a biological matrix. What is the likely cause?

A: The most common cause of instability in maleimide-thiol conjugates is the reversibility of the thiosuccinimide bond formed. This linkage can undergo a retro-Michael reaction , particularly in the presence of other thiols like glutathione (GSH), which is abundant in plasma.[1][2][3][4] This reaction re-forms the maleimide and the original thiol, allowing for "thiol exchange," where the maleimide moiety is captured by another thiol, leading to deconjugation of your payload.[1][5][6]

Q2: How can I increase the stability of the linkage between my protein and the Maleimide-NODA-GA?

A: There are two primary strategies to overcome the retro-Michael reaction and enhance conjugate stability:

  • Post-Conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed (opened) after conjugation. The resulting ring-opened structure is a stable thioether that is no longer susceptible to the retro-Michael reaction.[5][7] This can be achieved by incubating the conjugate under specific pH conditions or by using "self-hydrolyzing" maleimides that have electron-withdrawing groups or a nearby basic amino group to catalyze the hydrolysis.[2][5][7][8]

  • Transcyclization: If you are conjugating to an N-terminal cysteine, a time-dependent rearrangement can occur where the N-terminal amine attacks the succinimide ring. This "transcyclization" reaction forms a highly stable six-membered thiazine ring, which locks the thioether bond and prevents thiol exchange.[1][3][9][10] This stabilization can often be achieved by simply extending the incubation time of the conjugation reaction in a buffered solution.[3]

Q3: What is the optimal pH for performing the thiol-maleimide conjugation reaction?

A: The ideal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[11][12]

  • Below pH 6.5: The reaction rate slows considerably as the concentration of the reactive thiolate anion (S⁻) decreases.

  • Above pH 7.5: The reaction loses its chemoselectivity. The maleimide group becomes increasingly reactive towards primary amines, such as the side chain of lysine, leading to undesirable side products.[11] Furthermore, the maleimide ring itself is more susceptible to hydrolysis at higher pH, which deactivates it before it can react with the target thiol.[11][13]

Q4: I am conjugating Maleimide-NODA-GA to a peptide with an N-terminal cysteine and observe an unexpected second product peak with the same mass during HPLC analysis. What is this species?

A: This is a classic sign of thiazine rearrangement . Following the initial thiol-maleimide addition, the free N-terminal amine of the cysteine can attack one of the carbonyl groups of the succinimide ring, causing it to rearrange into a more stable six-membered thiazine structure.[14][15] While this can be an effective stabilization strategy (see Q2), its formation can complicate purification and characterization if not controlled.[14] To prevent this, you can either perform the conjugation at a more acidic pH (around 5.0) or acetylate the N-terminal amine before conjugation, though the latter is more synthetically intensive.[14][15]

Q5: My conjugation efficiency is very low, and the Maleimide-NODA-GA reagent seems unreactive. What could be the problem?

A: The most likely issue is that the maleimide group has been hydrolyzed prior to the conjugation reaction. The maleimide ring can open in aqueous solutions, especially at pH values above 7.5, forming an unreactive maleic amide derivative.[11][13] To avoid this:

  • Always prepare stock solutions of Maleimide-NODA-GA in a dry, biocompatible organic solvent like DMSO or DMF and store them at -20°C.[12][16]

  • Avoid prolonged storage of the maleimide reagent in aqueous buffers before initiating the conjugation.[11]

  • Ensure your reaction buffers are free of extraneous primary/secondary amines and thiols.[11]

Q6: Are there any stability concerns related to the NODA-GA chelator itself or its complex with Gallium-68?

A: The NODA-GA chelator is designed for high stability and forms very robust complexes with radiometals, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[17][18] Studies have shown that ⁶⁸Ga-NODA-GA complexes are highly stable in human serum and under physiological conditions.[19][20] Compared to other common chelators like DOTA, NODA-GA often allows for faster and more efficient radiolabeling under milder conditions (e.g., room temperature and neutral pH) and can exhibit excellent in vivo stability.[17][21] Therefore, instability is almost always related to the maleimide-thiol linkage rather than the chelator-metal complex.

Data Presentation: Key Parameters for Maleimide Conjugation

The following tables summarize important quantitative data to guide your experimental design.

Table 1: Effect of pH on Maleimide Reactions

pH RangeThiol ReactivityAmine Reactivity (Side Reaction)Maleimide Hydrolysis RateRecommendation
< 6.5Low / SlowNegligibleLowSuboptimal for conjugation; can be used to slow or stop a reaction.
6.5 - 7.5 Optimal Minimal Moderate Recommended range for chemoselective thiol conjugation. [11][12]
> 7.5HighSignificant / CompetitiveHighNot recommended; leads to loss of selectivity and reagent inactivation.[11][13]

Table 2: Half-Life and Stability of Maleimide Adducts

Maleimide Type / AdductConditionApproximate Half-LifeStability OutcomeReference(s)
N-alkyl thiosuccinimidepH 7.4, 37°C~27 hoursSusceptible to hydrolysis.[8]
N-aryl thiosuccinimidepH 7.4, 37°C~1.5 hoursRapid hydrolysis leads to a stable, ring-opened product.[8]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C~0.7 hoursVery rapid hydrolysis stabilizes the conjugate quickly.[8]
N-alkyl thiosuccinimideIn buffer with N-acetyl cysteine (pH 8, 37°C)Drug loss observedUnstabilized conjugate is susceptible to thiol exchange.[8]
"Self-hydrolyzing" maleimide adductIn buffer with N-acetyl cysteine (pH 8, 37°C)No measurable drug lossRapid intramolecular hydrolysis prevents thiol exchange.[8]
N-ethylmaleimide-MPA adductIn 10mM Glutathione (pH 7.4, 37°C)20 - 80 hoursDemonstrates susceptibility to retro-Michael reaction.[22]

Experimental Protocols

Protocol 1: General Conjugation of Maleimide-NODA-GA to a Cysteine-Containing Protein

  • Protein Preparation:

    • Dissolve your protein to a concentration of 1-10 mg/mL in a degassed conjugation buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5).[16][23] Buffers must be free of thiols (like DTT or BME) and primary amines (like Tris, unless at low concentration and pH).

    • If the protein contains disulfide bonds that need to be reduced to free a cysteine thiol, add a 5-10 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the degassed conjugation buffer.

  • Maleimide-NODA-GA Preparation:

    • Prepare a 10 mM stock solution of Maleimide-NODA-GA in anhydrous DMSO.[16]

    • Immediately before use, dilute the stock solution to the desired concentration with conjugation buffer.

  • Conjugation Reaction:

    • Add the Maleimide-NODA-GA solution to the prepared protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized.[16]

    • Mix gently and incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[16]

  • Purification:

    • Remove unreacted Maleimide-NODA-GA and other small molecules by size exclusion chromatography (SEC), dialysis, or using a desalting column appropriate for your protein's size.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

  • Following the purification step in Protocol 1, adjust the pH of the conjugate solution.

  • The rate of hydrolysis is pH-dependent. For N-alkyl maleimide conjugates, incubation in a borate buffered saline (BBS) at pH 9 for several hours (e.g., 14 hours) can promote complete hydrolysis.[8]

  • Alternatively, using a "self-hydrolyzing" maleimide derivative with an adjacent basic amine can achieve rapid hydrolysis at neutral pH.[2]

  • Monitor the hydrolysis progress using LC-MS to confirm the mass shift corresponding to the addition of one water molecule (18 Da).

  • Once hydrolysis is complete, exchange the conjugate into a neutral storage buffer (e.g., PBS, pH 7.4).

Visual Guides: Diagrams and Workflows

The following diagrams illustrate the key chemical processes and logical steps involved in working with Maleimide-NODA-GA conjugates.

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Thiol) Thiosuccinimide Thiosuccinimide Conjugate (Protein-S-NODA-GA) Protein_SH->Thiosuccinimide Michael Addition (pH 6.5 - 7.5) Maleimide_NODA Maleimide-NODA-GA Maleimide_NODA->Thiosuccinimide

Figure 1: The thiol-maleimide conjugation reaction.

G cluster_retro Thiol Exchange cluster_hydrolysis Hydrolysis Conjugate Thiosuccinimide Conjugate Reformed_Maleimide Re-formed Maleimide Conjugate->Reformed_Maleimide Retro-Michael Reaction Ring_Opened Stable Ring-Opened Adduct Conjugate->Ring_Opened + H₂O Reformed_Thiol Protein-SH Reformed_Maleimide->Reformed_Thiol GSH_Adduct GSH-Maleimide Adduct Reformed_Maleimide->GSH_Adduct + Glutathione (GSH)

Figure 2: Competing instability vs. stability pathways.

G cluster_hydrolysis Strategy 1: Hydrolysis cluster_transcyclization Strategy 2: Transcyclization (N-Terminal Cysteine Only) Start Unstable Thiosuccinimide Adduct Hydrolysis_Step Incubate at elevated pH OR Use self-hydrolyzing maleimide Start->Hydrolysis_Step Trans_Step Extended incubation at neutral pH Start->Trans_Step Stable_Hydrolyzed Stable Ring-Opened Product (Resists Thiol Exchange) Hydrolysis_Step->Stable_Hydrolyzed Stable_Thiazine Stable Thiazine Product (Resists Thiol Exchange) Trans_Step->Stable_Thiazine

Figure 3: Overview of key stabilization strategies.

G Start Problem Encountered: Low Yield or Instability Check_Yield Is Conjugation Yield Low? Start->Check_Yield Check_Stability Is Conjugate Unstable in Plasma? Start->Check_Stability Check_Yield->Check_Stability No Check_Maleimide Verify Maleimide Integrity: - Fresh DMSO stock? - Avoided aqueous storage? Check_Yield->Check_Maleimide Yes Implement_Hydrolysis Implement Post-Conjugation Hydrolysis (Protocol 2) Check_Stability->Implement_Hydrolysis Yes Check_pH Check Reaction pH: Is it between 6.5-7.5? Check_Maleimide->Check_pH Check_Thiol Verify Thiol Availability: - Disulfides fully reduced? - TCEP removed? Check_pH->Check_Thiol Solution_Yield Solution: Optimize reaction conditions (pH, reagent concentration) Check_Thiol->Solution_Yield Consider_Trans If N-terminal Cys, Promote Transcyclization Implement_Hydrolysis->Consider_Trans Consider_New_Mal Consider Next-Gen Maleimides (e.g., Diiodomaleimide) Consider_Trans->Consider_New_Mal Solution_Stability Solution: Apply stabilization strategy to prevent retro-Michael reaction Consider_New_Mal->Solution_Stability

Figure 4: Troubleshooting workflow for conjugation issues.

References

Common issues with maleimide-thiol conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here’s a systematic guide to troubleshooting this issue.

1. Assess the Reactivity of Your Maleimide

  • Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]

  • Solution:

    • Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[3]

    • If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[4] Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[5][6]

2. Verify the Availability of Free Thiols

  • Potential Cause: Thiol oxidation. Free thiols (sulfhydryl groups) can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[7] This is often catalyzed by the presence of divalent metals.[4]

  • Solution:

    • Disulfide Bond Reduction: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not contain thiols itself, meaning it doesn't need to be removed before adding the maleimide reagent.[8] It is effective over a wide pH range (1.5-8.5).[9]

      • DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7.[9] Being a thiol-containing compound, excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide.[8]

    • Preventing Re-oxidation:

      • Degas your buffers to remove dissolved oxygen.[10]

      • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[4]

      • Work with your solutions on ice when possible to slow down oxidation.

3. Optimize Reaction Conditions

  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.

  • Solution:

    • The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[3][8]

    • At pH values below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.

    • Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.[4][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[3]

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol can significantly impact the conjugation efficiency.

  • Solution:

    • An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess of a maleimide-dye is a common starting point for labeling proteins.[11]

    • However, for larger molecules or nanoparticle conjugations, steric hindrance can be a factor.[4] In such cases, optimizing the ratio is crucial. For example, for a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[5][6]

  • Potential Cause: Inadequate Reaction Time or Temperature.

  • Solution:

    • The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[11]

    • Lower temperatures will slow down the reaction rate, which may require a longer incubation time.[12]

    • Reaction kinetics can be very fast for small molecules, with significant conjugation observed within minutes.[5] For larger proteins, the reaction may proceed more slowly. It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.

Question: My final product is not stable. What could be the cause?

Answer: Instability of the final conjugate is a common issue, often related to the reversibility of the maleimide-thiol linkage.

  • Potential Cause: Retro-Michael Reaction. The thioether bond formed is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[3][13] This is particularly relevant in vivo, where other thiols like glutathione can react with the released maleimide, leading to off-target effects.[14]

  • Solution:

    • Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0 for a short period). The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.[15]

    • Use of Stabilizing Maleimides: Maleimides with electron-withdrawing N-substituents can accelerate the rate of this stabilizing ring-opening hydrolysis.[16][17] Alternatively, strategies like transcyclization can be employed to create a more stable six-membered ring structure.[14][18]

Question: I am observing unexpected side products. How can I identify and minimize them?

Answer: Side reactions can complicate purification and compromise the homogeneity of your final product.

  • Potential Cause: Thiazine Rearrangement. If you are conjugating a molecule to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[19] This is more prominent at physiological or higher pH.[20][21]

  • Solution:

    • Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[19]

    • If possible, avoid using peptides with an N-terminal cysteine for conjugation.

    • Acetylation of the N-terminal cysteine can also prevent this side reaction.[19]

  • Potential Cause: Reaction with other nucleophiles. At pH values above 7.5, maleimides can react with other nucleophilic groups in proteins, most notably the primary amine of lysine residues.[4][8]

  • Solution:

    • Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols.

Frequently Asked Questions (FAQs)

What is the mechanism of the maleimide-thiol reaction? The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the carbon-carbon double bond of the maleimide ring.[19] This forms a stable thioether bond.[11]

Is the maleimide-thiol reaction considered "click chemistry"? Yes, it is often considered a type of click chemistry because it is highly efficient, selective, proceeds under mild aqueous conditions, and generates minimal byproducts.[2]

How should I store my maleimide-containing reagents? Maleimide reagents should be stored as a dry powder at -20°C. For solutions, it is best to prepare them fresh in an anhydrous solvent like DMSO or DMF.[3] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[2]

What buffers are suitable for maleimide-thiol conjugation? Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the recommended pH range of 6.5-7.5.[10] It is important to ensure that the buffer does not contain any free thiols (e.g., from DTT or 2-mercaptoethanol).[8]

How can I determine the concentration of free thiols in my protein solution? Ellman's reagent (DTNB) can be used to quantify the number of free sulfhydryl groups in a protein sample by measuring the absorbance at 412 nm.

How do I purify my final conjugate? The choice of purification method depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a common method for purifying antibody-drug conjugates and other large biomolecules, as it effectively separates the larger conjugate from smaller, unreacted reagents.[22]

  • Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from large protein conjugates.[22]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can be used for higher resolution purification.[11]

How can I determine the degree of labeling (DOL) of my conjugate? For conjugates where the label has a distinct absorbance, the DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.[23]

Quantitative Data Summary

Table 1: Influence of pH and Temperature on Maleimide Hydrolysis

pH Temperature (°C) Observed Rate Constant (s⁻¹) Stability
3.0 37 Very low High stability
5.5 20 Extremely slow High stability
5.5 37 Slowly decreases High stability
7.4 20 1.24 x 10⁻⁵ Moderate stability
7.4 37 6.55 x 10⁻⁵ Faster hydrolysis
9.0 37 Rapid decrease Low stability

Data adapted from a study on 8-arm PEG-maleimide.[12]

Table 2: Comparison of Common Disulfide Reducing Agents

Feature TCEP (tris(2-carboxyethyl)phosphine) DTT (dithiothreitol)
Mechanism Thiol-free reduction Thiol-disulfide exchange
Optimal pH 1.5 - 8.5[9] > 7.0[9]
Odor Odorless[9] Pungent
Stability More resistant to air oxidation[9] Prone to oxidation
Removal before Conjugation Not required[8] Required[8]

| Interference with Maleimides | Less inhibitory than DTT[24] | Competes with the target thiol[24] |

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction

  • Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

  • Using TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.

  • Incubate at room temperature for 30-60 minutes.

  • The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.

  • Using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is common.

  • Incubate at room temperature for 30-60 minutes.

  • Crucially, remove the excess DTT using a desalting column or through buffer exchange before proceeding with the conjugation.

Protocol 2: General Maleimide-Thiol Conjugation

  • Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.

  • Add the maleimide solution to the reduced protein/peptide solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The reaction vessel can be gently mixed during this time.

  • To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.

  • Proceed with the purification of the conjugate.

Protocol 3: Purification of an Antibody-Drug Conjugate (ADC) using Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column with a suitable buffer, such as PBS, at the desired flow rate.

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The ADC, being the largest component, will elute first, followed by smaller molecules like the unreacted drug-linker and quenching agent.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified ADC.

  • The purified conjugate can then be concentrated using methods like ultrafiltration.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Degassed Buffer + EDTA) reduction Disulfide Reduction protein_prep->reduction reducer_prep Prepare Reducing Agent (TCEP or DTT) reducer_prep->reduction dtt_removal Remove Excess DTT (if used) reduction->dtt_removal DTT Path maleimide_add Add Maleimide Reagent reduction->maleimide_add TCEP Path dtt_removal->maleimide_add conjugation Incubate (RT or 4°C) maleimide_add->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Characterize Conjugate (e.g., DOL, Stability) purify->analyze

Caption: General experimental workflow for maleimide-thiol conjugation.

troubleshooting_low_yield start Low Conjugation Yield check_maleimide Is the maleimide active? start->check_maleimide check_thiol Are free thiols available? check_maleimide->check_thiol Yes hydrolysis Maleimide Hydrolysis check_maleimide->hydrolysis No check_conditions Are reaction conditions optimal? check_thiol->check_conditions Yes oxidation Thiol Oxidation check_thiol->oxidation No incomplete_reduction Incomplete Disulfide Reduction check_thiol->incomplete_reduction No wrong_ph Suboptimal pH check_conditions->wrong_ph No wrong_stoich Incorrect Stoichiometry check_conditions->wrong_stoich No solution_maleimide Use fresh maleimide solution hydrolysis->solution_maleimide solution_thiol Add reducing agent (TCEP) Degas buffer, add EDTA oxidation->solution_thiol solution_reduction Optimize reducing agent concentration and time incomplete_reduction->solution_reduction solution_ph Adjust pH to 6.5-7.5 wrong_ph->solution_ph solution_stoich Optimize maleimide:thiol ratio wrong_stoich->solution_stoich

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing Maleimide-NODA-GA Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for optimizing the pH during maleimide-NODA-GA conjugation to thiol-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a maleimide to a thiol group?

The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][2] This range provides the best balance between reaction speed and specificity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[1]

Q2: What happens if the reaction pH is too low (below 6.5)?

If the pH is too low, the reaction rate will be significantly slower. The reactive species in this conjugation is the thiolate anion (-S⁻), not the protonated thiol (-SH).[1] Lowering the pH shifts the equilibrium towards the protonated form, reducing the concentration of the reactive thiolate and thus slowing down the conjugation kinetics.[3]

Q3: What are the risks of performing the conjugation at a pH higher than 7.5?

Using a pH above 7.5 introduces two significant side reactions:

  • Reaction with Amines: The maleimide group loses its specificity for thiols and begins to react with primary amines, such as the side chains of lysine residues in proteins.[1][2]

  • Maleimide Hydrolysis: The maleimide ring becomes susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[1][4] This inactivates the maleimide, reducing the overall conjugation yield. The rate of hydrolysis increases with increasing pH.[1]

Q4: What is thiazine rearrangement and how is it affected by pH?

Thiazine rearrangement is a significant side reaction that can occur when conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine.[5][6] The initial, desired thioether bond rearranges to form a stable six-membered thiazine ring. This conversion is highly dependent on pH and occurs more rapidly at neutral or basic conditions (pH 7.3 and higher).[6] To prevent this, the conjugation can be performed at an acidic pH of around 5.0, which protonates the N-terminal amine and prevents the rearrangement.[5][6]

Q5: Which buffers are recommended for this conjugation reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are maintained within the optimal pH 6.5-7.5 range.[4] It is critical that the chosen buffer does not contain any extraneous primary amines or thiols (e.g., dithiothreitol, DTT).[1][2] For reactions at a lower pH to avoid thiazine rearrangement, a citrate buffer can be used.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Oxidized Thiols: Thiol groups may have oxidized to form disulfide bonds, which are unreactive with maleimides.[7]Pre-treat the biomolecule with a 10-100x molar excess of a disulfide-reducing agent like TCEP. Unlike DTT, TCEP does not need to be removed before adding the maleimide.[2] Degas buffers and consider adding 1-5 mM EDTA to chelate metals that catalyze oxidation.[8]
Hydrolyzed Maleimide: The maleimide-NODA-GA reagent may have degraded due to moisture or improper storage.Prepare aqueous solutions of the maleimide reagent immediately before use.[1] Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.
Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.Prepare fresh buffer and verify the pH immediately before starting the reaction.
Significant Side Products Observed Reaction with Amines: The pH of the reaction is likely too high (above 7.5).Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1]
Thiazine Rearrangement: The biomolecule has an N-terminal cysteine and the reaction was run at a neutral or basic pH.If possible, re-engineer the biomolecule to move the cysteine away from the N-terminus. Alternatively, perform the conjugation at pH 5.0 to prevent the rearrangement, but be aware of potential subsequent instability.[5][6]
Inconsistent Results Maleimide Instability: The stability of maleimide-functionalized molecules can decrease over time, especially when stored in solution at room temperature.Always use freshly prepared maleimide solutions. A study on maleimide-functionalized nanoparticles showed a ~40% loss in reactivity after 7 days at 20°C, compared to only a 10% loss at 4°C.[4][9]
Reversibility of Conjugation: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[6]To create a more stable bond, the thiosuccinimide ring can be hydrolyzed after the conjugation is complete.[1] This forms a stable succinamic acid thioether.

Data Summary

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction RateSelectivity for ThiolsKey Side Reactions
< 6.5SlowHigh-
6.5 - 7.5 Optimal Very High Minimal
> 7.5FastDecreasedMaleimide hydrolysis, reaction with primary amines.[1][2]
Neutral to BasicFastHigh (if no N-terminal Cys)Thiazine rearrangement (with N-terminal Cysteine).[6]

Table 2: Example Maleimide-Thiol Conjugation Efficiencies

Thiol-Containing MoleculeBuffer (pH)Maleimide:Thiol RatioTimeEfficiency
cRGDfK Peptide10 mM HEPES (pH 7.0)2:130 min84 ± 4%[4][9]
11A4 NanobodyPBS (pH 7.4)5:12 hours58 ± 12%[4][9]

Visual Guides

G start_node Start: Prepare Conjugation ph_choice Select Buffer pH (Recommended: 6.5 - 7.5) start_node->ph_choice run_rxn Run Conjugation Reaction ph_choice->run_rxn analyze Analyze Results (e.g., HPLC, MS) run_rxn->analyze success Successful Conjugation analyze->success High Yield & Purity troubleshoot Troubleshoot Issues analyze->troubleshoot Poor Results low_yield Low / No Yield? troubleshoot->low_yield side_products Side Products? troubleshoot->side_products check_thiol Cause: Oxidized Thiols? Solution: Add TCEP/EDTA. Degas Buffers. low_yield->check_thiol Potential Causes check_maleimide Cause: Hydrolyzed Maleimide? Solution: Use fresh maleimide stock. low_yield->check_maleimide Potential Causes check_ph_high Cause: pH > 7.5? (Amine reaction) Solution: Lower pH to 6.5-7.5. side_products->check_ph_high Potential Causes check_n_term Cause: N-terminal Cysteine? (Thiazine rearrangement) Solution: Lower pH to ~5.0 or re-engineer protein. side_products->check_n_term Potential Causes

Caption: Workflow for optimizing and troubleshooting the pH of a maleimide conjugation reaction.

G cluster_reactants Reactants Thiol Thiol (-SH) (from Biomolecule) Desired Stable Thioether Conjugate (Desired Product) Thiol->Desired Maleimide Maleimide-NODA-GA Maleimide->Desired pH 6.5 - 7.5 (Optimal) Side1 Hydrolyzed Maleimide (Inactive) Maleimide->Side1 pH > 7.5 Side2 Amine Adduct (Side Product) Maleimide->Side2 pH > 7.5 Amine Primary Amine (-NH2) (e.g., Lysine) Amine->Side2 H2O H₂O

Caption: Reaction pathways showing the desired conjugation and pH-dependent side reactions.

Experimental Protocol: General Maleimide-Thiol Conjugation

This protocol provides a general guideline. Molar ratios and reaction times should be optimized for each specific application.

1. Reagent Preparation

  • Biomolecule Solution: Prepare the thiol-containing protein or peptide at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., 100 mM PBS or HEPES, pH 7.0-7.5, containing 1-5 mM EDTA).

  • Maleimide-NODA-GA Stock Solution: Immediately before use, dissolve the Maleimide-NODA-GA in an anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.

2. Disulfide Bond Reduction (Optional)

  • If the biomolecule contains disulfide bonds that need to be reduced to free up thiol groups, add a 10-100x molar excess of TCEP to the biomolecule solution.

  • Incubate at room temperature for 20-30 minutes.

  • Note: If using DTT, it must be removed via dialysis or a desalting column before adding the maleimide reagent, as it will compete in the reaction.[2]

3. Conjugation Reaction

  • Add the Maleimide-NODA-GA stock solution to the biomolecule solution to achieve the desired molar ratio (a starting point of 10-20 moles of maleimide per mole of biomolecule is common, but should be optimized).

  • Mix gently. If the solution is oxygen-sensitive, flush the vial with an inert gas (nitrogen or argon) before sealing.

  • Incubate the reaction. Typical conditions are 2 hours at room temperature or overnight at 2-8°C. Protect from light if any components are light-sensitive.

4. Quenching and Purification

  • (Optional) Quench any unreacted maleimide by adding a free thiol compound like cysteine or β-mercaptoethanol.

  • Purify the resulting conjugate from excess reagents using an appropriate method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

References

Maleimide-NODA-GA reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Maleimide-NODA-GA Conjugation

This guide provides detailed protocols, optimization strategies, and troubleshooting advice for the successful conjugation of Maleimide-NODA-GA to thiol-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Maleimide-NODA-GA reaction?

The reaction involves the covalent bond formation between the maleimide group on the NODA-GA chelator and a sulfhydryl (thiol) group (-SH) on a target molecule, such as the side chain of a cysteine residue in a peptide or protein. This is a Michael addition reaction that results in a stable thioether bond, effectively linking the NODA-GA chelator to the biomolecule for subsequent applications like radiolabeling.[1]

Q2: What are the recommended starting conditions (pH, temperature, time) for the conjugation?

For a successful conjugation, starting with optimized conditions is crucial.

  • pH: The reaction should be performed in a buffer with a pH between 6.5 and 7.5.[2] This range is a compromise: it's high enough to deprotonate the thiol to the more reactive thiolate anion but low enough to minimize competing reactions with amines (like lysine residues) and hydrolysis of the maleimide ring.[2]

  • Temperature: Room temperature (~20-25°C) is a common starting point.[3][4] The reaction is temperature-sensitive; lower temperatures (e.g., 4°C) will slow the reaction rate, requiring longer incubation, but can increase the stability of the maleimide reagent.[5][6]

  • Time: A typical reaction time is 1 to 4 hours at room temperature.[6] However, reactions can be run for shorter periods (30 minutes) or overnight at 4°C, depending on the specific reactants.[3][7] It is highly recommended to monitor the reaction's progress analytically.

Optimization & Protocols

Q3: How do reaction time and temperature affect conjugation efficiency?

Optimizing time and temperature is critical for maximizing yield while minimizing side reactions. Higher temperatures accelerate both the desired thiol conjugation and the undesired hydrolysis of the maleimide group.[8] The ideal conditions will provide the highest yield of the desired conjugate in the shortest amount of time without significant degradation of the starting material.

Table 1: Effect of Temperature and Time on Thiol-Maleimide Conjugation

Temperature Recommended Time Expected Outcome Potential Issues
4°C 4 - 24 hours Lower reaction rate. Good for sensitive proteins. Minimizes maleimide hydrolysis.[5] Reaction may be incomplete if time is too short.
Room Temp (~22°C) 1 - 4 hours Good balance of reaction rate and stability. Most common condition.[3][4] Moderate rate of hydrolysis.[8]

| 37°C | 30 - 60 minutes | Very fast reaction rate.[6] | Significantly increased rate of maleimide hydrolysis, potentially lowering yield.[8] Not recommended unless reactants are very stable. |

Q4: Can you provide a general experimental protocol for conjugating Maleimide-NODA-GA to a protein?

Certainly. This protocol provides a general workflow. Molar ratios and incubation times should be optimized for each specific application.

Experimental Protocol: Protein Conjugation with Maleimide-NODA-GA

  • Protein Preparation (Thiol Reduction):

    • Dissolve your protein (e.g., an antibody) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[9] A typical concentration is 1-10 mg/mL.[7]

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[10][11]

    • Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the next step. If using DTT, it must be removed via dialysis or a desalting column before adding the maleimide reagent.[10]

  • Maleimide-NODA-GA Preparation:

    • Allow the vial of solid Maleimide-NODA-GA to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF immediately before use to minimize hydrolysis.[7][9]

  • Conjugation Reaction:

    • Add the Maleimide-NODA-GA stock solution to the reduced protein solution. A molar excess of 5-20 fold of maleimide to protein is a common starting point for optimization.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[7][11]

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide groups by adding a low molecular weight thiol like cysteine or 2-mercaptoethanol.

    • Purify the resulting conjugate from excess Maleimide-NODA-GA and other reaction components. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is a common and effective method.[9]

  • Characterization and Storage:

    • Characterize the conjugate to determine the degree of labeling (DOL).

    • For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store at 4°C or, with 50% glycerol, at -20°C.[9][11]

Visual Guides

G cluster_workflow Experimental Workflow prep_protein 1. Prepare Protein Solution (pH 7.0-7.5 Buffer) reduce 2. Reduce Disulfide Bonds (Add TCEP) prep_protein->reduce If necessary react 4. Conjugation Reaction (Mix and Incubate) prep_protein->react If no reduction needed reduce->react prep_maleimide 3. Prepare Maleimide-NODA-GA (Dissolve in DMSO) prep_maleimide->react purify 5. Purify Conjugate (Size-Exclusion Chromatography) react->purify analyze 6. Analyze & Store Product purify->analyze G cluster_pathway Reaction Pathways Maleimide Maleimide-NODA-GA Conjugate Stable Thioether Conjugate Maleimide->Conjugate Desired Reaction (pH 6.5-7.5) Hydrolysis_Product Inactive Maleamic Acid Maleimide->Hydrolysis_Product Side Reaction (Increases with pH & Temp) Thiol Protein-SH (Thiol) Thiol->Conjugate Water H₂O Water->Hydrolysis_Product G cluster_troubleshoot Troubleshooting Flowchart start Low or No Yield check_maleimide Is Maleimide-NODA-GA solution fresh? (Prepared in dry DMSO) start->check_maleimide check_ph Is buffer pH 6.5-7.5? check_maleimide->check_ph Yes solution_maleimide Remake Maleimide solution immediately before use. check_maleimide->solution_maleimide No check_thiol Is thiol reduction complete? (Used TCEP, degassed buffer) check_ph->check_thiol Yes solution_ph Adjust buffer pH. check_ph->solution_ph No check_conditions Are reaction time/temp sufficient? check_thiol->check_conditions Yes solution_thiol Optimize reduction step. Use degassed buffers. check_thiol->solution_thiol No solution_conditions Increase incubation time or optimize temperature. check_conditions->solution_conditions No

References

Technical Support Center: Maleimide-NODA-GA Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Maleimide-NODA-GA radiolabeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Maleimide-NODA-GA radiolabeling with Gallium-68?

A1: The optimal pH for radiolabeling NODA-GA with Gallium-68 (⁶⁸Ga) is generally between 3.5 and 4.5.[1][2] Maintaining the pH within this range is crucial for efficient incorporation of the radionuclide. For the subsequent conjugation of the radiolabeled complex to a thiol-containing biomolecule via the maleimide group, the pH should be adjusted to a range of 6.5-7.5 to facilitate the Michael addition reaction.[3]

Q2: Can Maleimide-NODA-GA be radiolabeled at room temperature?

A2: Yes, NODA-GA chelators can be radiolabeled with ⁶⁸Ga at room temperature. However, this may require a higher concentration of the precursor peptide to achieve high radiochemical yields.[1] For many DOTA- and NODA-GA-conjugated peptides, heating at temperatures between 80°C and 100°C for 5-20 minutes can significantly improve the radiolabeling kinetics and efficiency.[1][2]

Q3: What are the common causes of low radiolabeling yield?

A3: Low radiolabeling yield can be attributed to several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical. For ⁶⁸Ga labeling, a pH outside the optimal 3.5-4.5 range can significantly reduce efficiency.[1][2]

  • Presence of metal contaminants: Trace metal impurities in the buffers or reagents can compete with ⁶⁸Ga for the chelator, leading to lower incorporation.

  • Incorrect temperature: While some labeling can occur at room temperature, many protocols require heating to achieve high yields in a short time.[1]

  • Low precursor concentration: Insufficient amounts of the Maleimide-NODA-GA conjugated biomolecule can lead to unchelated ⁶⁸Ga.

  • Degradation of the precursor: The maleimide group can be unstable, especially at non-neutral pH or in the presence of certain nucleophiles.

Q4: How can I improve the stability of the maleimide-thiol conjugate?

A4: The thiosuccinimide bond formed between the maleimide and a thiol group can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate.[4][5] To improve stability, strategies such as transcyclization of the thiosuccinimide have been developed.[4] It is also important to handle the conjugated product under appropriate storage conditions, typically at low temperatures and protected from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (<90%) Incorrect pH of the reaction mixture.Verify and adjust the pH of the reaction mixture to be within the optimal range of 3.5-4.5 for ⁶⁸Ga labeling.[1][2]
Presence of competing metal ions.Use high-purity water and reagents. Consider pre-treating buffers with a chelating resin to remove trace metal contaminants.
Suboptimal reaction temperature or time.Optimize the reaction temperature and incubation time. For many ⁶⁸Ga-NODA-GA reactions, heating at 95°C for 5-10 minutes is effective.[1]
Insufficient amount of precursor.Increase the concentration of the Maleimide-NODA-GA conjugated peptide or antibody.
Multiple Peaks on Radio-HPLC Presence of unbound ⁶⁸Ga.This will typically be an early eluting peak. Optimize labeling conditions (pH, temperature, precursor concentration) to increase radiochemical yield.
Formation of radiolabeled aggregates.Filter the reaction mixture through a 0.22 µm filter before injection. Consider adjusting the formulation buffer.
Degradation of the peptide/antibody or conjugate.The maleimide-thiol linkage can be unstable.[4][5] Analyze the product at different time points to assess stability. For analysis of the precursor, ensure proper storage conditions.
Presence of hydrolyzed maleimide.The maleimide ring can open under certain conditions. This can be identified by mass spectrometry. Synthesize fresh precursor if necessary.
Poor In Vivo Stability Dissociation of the ⁶⁸Ga from the chelator.Ensure that the chelation is complete and stable under physiological conditions. The choice of chelator is important for the stability of the radiometal complex.[6]
Cleavage of the maleimide-thiol bond.This can occur via a retro-Michael reaction.[4] Consider alternative, more stable conjugation chemistries if this is a persistent issue.
Low Specific Activity Presence of carrier ⁶⁸Ga.Ensure the ⁶⁸Ga eluate from the generator is of high purity and specific activity.
Inefficient labeling reaction.Optimize all labeling parameters to ensure that the majority of the radionuclide is incorporated into the precursor. One study achieved a specific activity greater than 35 MBq/nmole with an optimized procedure.[7][8]

Experimental Protocols

General Protocol for ⁶⁸Ga Radiolabeling of a Maleimide-NODA-GA Conjugated Peptide
  • Preparation of Reagents:

    • Prepare a stock solution of the Maleimide-NODA-GA conjugated peptide in high-purity water or a suitable buffer (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

    • Prepare a reaction buffer, typically 0.1 M sodium acetate, and adjust the pH to 4.0.

    • Obtain fresh ⁶⁸Ga eluate from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add a specific amount of the peptide stock solution (e.g., 15-20 µg).[1]

    • Add the reaction buffer to the vial.

    • Add the ⁶⁸Ga eluate (e.g., 1-2 mL, depending on the desired activity).

    • Gently mix the contents of the vial.

    • Incubate the reaction mixture at 95°C for 5-10 minutes.[1]

    • Allow the vial to cool to room temperature.

  • Quality Control:

    • Determine the radiochemical purity of the product using radio-HPLC, typically with a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

    • The radiochemical yield should be >95%.[1]

  • Purification (if necessary):

    • If the radiochemical purity is below the desired level, the product can be purified using a C18 Sep-Pak cartridge.

General Protocol for Conjugation to a Thiol-Containing Biomolecule
  • Preparation of the Biomolecule:

    • If the biomolecule does not have a free thiol group, it may need to be introduced using a reagent like N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation, or by reducing existing disulfide bonds.[3]

    • Dissolve the thiol-containing biomolecule in a suitable buffer, such as phosphate-buffered saline (PBS) or HEPES-buffered saline, at a pH of 6.5-7.5.[3][9]

  • Conjugation Reaction:

    • Add the purified ⁶⁸Ga-NODA-GA-Maleimide to the solution of the thiol-containing biomolecule. The molar ratio of the radiolabeled complex to the biomolecule should be optimized.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • The reaction progress can be monitored by radio-HPLC.

  • Purification of the Conjugate:

    • The final radiolabeled biomolecule can be purified from unreacted components using size exclusion chromatography (e.g., a PD-10 column).

Visualizations

Maleimide_NODA_GA_Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_conjugation Conjugation cluster_qc Quality Control & Purification Ga68 ⁶⁸Ga Eluate Reaction_Mix Reaction Mixture (pH 3.5-4.5) Ga68->Reaction_Mix NODA_GA_Mal Maleimide-NODA-GA Precursor NODA_GA_Mal->Reaction_Mix Heating Heating (e.g., 95°C, 5-10 min) Reaction_Mix->Heating Radiolabeled_Complex ⁶⁸Ga-NODA-GA-Maleimide Heating->Radiolabeled_Complex Conjugation_Reaction Conjugation Reaction (Room Temperature) Radiolabeled_Complex->Conjugation_Reaction Biomolecule Thiol-Containing Biomolecule (pH 6.5-7.5) Biomolecule->Conjugation_Reaction Final_Product Radiolabeled Biomolecule Conjugation_Reaction->Final_Product QC Radio-HPLC Final_Product->QC Purification Purification (e.g., SEC) Final_Product->Purification

Caption: Workflow for Maleimide-NODA-GA radiolabeling and conjugation.

Troubleshooting_Flowchart Start Start: Low Radiochemical Yield Check_pH Check pH of Reaction Mixture Start->Check_pH Adjust_pH Adjust pH to 3.5-4.5 Check_pH->Adjust_pH Incorrect Check_Temp Check Reaction Temperature & Time Check_pH->Check_Temp Correct Adjust_pH->Check_Temp Optimize_Temp Optimize Heating (e.g., 95°C, 5-10 min) Check_Temp->Optimize_Temp Suboptimal Check_Precursor Check Precursor Concentration & Quality Check_Temp->Check_Precursor Optimal Optimize_Temp->Check_Precursor Increase_Precursor Increase Precursor Concentration Check_Precursor->Increase_Precursor Low Conc. Check_Metals Check for Metal Contaminants Check_Precursor->Check_Metals Sufficient Conc. Increase_Precursor->Check_Metals Use_Pure_Reagents Use High-Purity Reagents/Buffers Check_Metals->Use_Pure_Reagents Suspected Success Successful Radiolabeling Check_Metals->Success Unlikely Use_Pure_Reagents->Success

Caption: Troubleshooting flowchart for low radiochemical yield.

References

Impact of buffer conditions on Maleimide-NODA-GA reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maleimide-NODA-GA and its conjugation to thiol-containing molecules.

Troubleshooting Guide

This guide addresses common issues encountered during Maleimide-NODA-GA conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Incorrect pH of the reaction buffer. The thiol-maleimide reaction is highly pH-dependent.[1][2][3][4]- Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal and chemoselective conjugation to thiols.[2] - Below pH 6.5, the reaction rate is significantly slower. - Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[2][4]
Hydrolysis of the maleimide group. The maleimide ring is susceptible to hydrolysis, especially at alkaline pH, rendering it inactive towards thiols.[2][5][6][7][8]- Prepare Maleimide-NODA-GA solutions fresh before use. Avoid storing it in aqueous buffers.[2] - If the reaction is performed at pH 7.5, consider a shorter reaction time to minimize hydrolysis.
Oxidation of thiol groups. Thiols can oxidize to form disulfide bonds, which do not react with maleimides.[9]- Degas buffers by vacuum and/or bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen.[10] - Consider adding a non-thiol-containing reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture to reduce any existing disulfide bonds.[10][11] - If DTT is used, it must be removed before adding the maleimide reagent.
Presence of interfering substances in the buffer. Buffers containing primary or secondary amines (e.g., Tris) can compete with the thiol reaction at higher pH. Buffers containing thiols (e.g., DTT) will directly react with the maleimide.[2]- Use non-amine, non-thiol-containing buffers such as phosphate-buffered saline (PBS) or HEPES.[9][11]
Non-Specific Conjugation Reaction pH is too high. Above pH 7.5, the maleimide group becomes reactive towards primary amines, such as the side chain of lysine residues.[2][4]- Maintain the reaction pH strictly between 6.5 and 7.5.[2]
Precipitation During Reaction Poor solubility of reactants. Maleimide-NODA-GA or the thiol-containing molecule may have limited solubility in the aqueous buffer.- A small amount of a water-miscible organic co-solvent like DMSO or DMF can be added to the reaction mixture to improve solubility.[9]
Inconsistent Results Variability in buffer preparation. Small variations in pH can significantly impact the reaction rate and side reactions.[1]- Prepare buffers carefully and verify the pH with a calibrated pH meter before each experiment.
Temperature fluctuations. Reaction rates are temperature-dependent.- Perform conjugations at a consistent, controlled temperature. Most protocols recommend room temperature or 4°C.[10]
Loss of Activity of the Conjugated Molecule Modification of a critical thiol group. The conjugated thiol may be essential for the biological activity of the molecule.- If possible, use site-directed mutagenesis to introduce a cysteine residue at a non-critical site for conjugation.
Instability of the thioether bond (Retro-Michael reaction). The formed thioether bond can be reversible under certain conditions, leading to deconjugation.[12][13]- After conjugation, consider lowering the pH of the solution for storage to increase the stability of the thioether linkage. - For applications where high stability is critical, consider alternative conjugation chemistries.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Maleimide-NODA-GA reaction with a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[2] Within this range, the reaction is highly selective for thiol groups over other nucleophiles like amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

Q2: What types of buffers are recommended for this reaction?

A2: Phosphate-buffered saline (PBS), HEPES, and MOPS are commonly recommended buffers as they do not contain primary amines or thiols that could interfere with the reaction.[9][11] It is crucial to avoid buffers containing amines, such as Tris, especially if the reaction is performed at the higher end of the optimal pH range (around 7.5).

Q3: How can I prevent the hydrolysis of the maleimide group on the Maleimide-NODA-GA?

A3: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[2][4] To minimize hydrolysis, it is recommended to:

  • Prepare aqueous solutions of Maleimide-NODA-GA immediately before use.[2]

  • Avoid storing Maleimide-NODA-GA in aqueous buffers for extended periods. For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[9]

  • Perform the conjugation reaction at a pH as low as possible within the optimal 6.5-7.5 range.[2]

Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A4: Yes, maleimides react with free thiol groups (-SH), not with disulfide bonds (-S-S-).[9] Therefore, any disulfide bonds that you want to target for conjugation must first be reduced. A 10-100 fold molar excess of a reducing agent like TCEP is often used for this purpose. TCEP is advantageous because it does not contain a thiol group and therefore does not need to be removed before the addition of the Maleimide-NODA-GA.

Q5: What is the stability of the final conjugate? Can the reaction be reversed?

A5: The thioether bond formed between the maleimide and the thiol is generally considered stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to deconjugation or payload exchange.[12][13] The stability of the conjugate can be influenced by the local microenvironment of the linkage.[5] To enhance stability, it is advisable to store the final conjugate at a slightly acidic pH if possible.

Q6: Does the NODA-GA moiety affect the maleimide-thiol reaction?

A6: While specific data on the influence of the NODA-GA moiety on the maleimide-thiol reaction is limited, it is attached via a linker and is not expected to directly participate in the reaction. The reactivity of the maleimide group should be comparable to other N-alkyl maleimides. The NODA-GA portion is a chelator designed for binding metal ions, a function that is separate from the conjugation step.

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction and maleimide stability.

Table 1: Effect of pH on Maleimide-Thiol Reaction and Side Reactions

pH RangeReaction with ThiolsReaction with AminesMaleimide HydrolysisRecommendation
< 6.5SlowNegligibleVery SlowNot recommended due to slow reaction rate.
6.5 - 7.5Optimal MinimalSlow to ModerateRecommended range for selective thiol conjugation. [2]
> 7.5FastSignificant Increases significantly Not recommended due to loss of selectivity and increased hydrolysis.[2][4]

Table 2: Half-life of Maleimide Hydrolysis at 37°C

N-Substituent of MaleimidepHHalf-life (t₁/₂)Reference
N-phenyl maleimide7.4~55 minutes[5]
N-fluorophenyl maleimide7.4~28 minutes[5]
N-alkyl thiosuccinimide7.427 hours[5]
N-aryl thiosuccinimide7.41.5 hours[5]

Note: Specific hydrolysis data for Maleimide-NODA-GA is not available. The data for N-alkyl maleimides is likely the most relevant approximation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating Maleimide-NODA-GA to a Thiol-Containing Protein

  • Buffer Preparation: Prepare a suitable conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.4). Degas the buffer thoroughly by vacuum and/or by purging with an inert gas like nitrogen or argon for at least 15-20 minutes.[10]

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP solution. Incubate for 30-60 minutes at room temperature.[11]

  • Maleimide-NODA-GA Preparation: Immediately before use, dissolve the Maleimide-NODA-GA in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Maleimide-NODA-GA stock solution to the protein solution.[14]

    • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.[10] Protect the reaction from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to quench any unreacted Maleimide-NODA-GA.

  • Purification: Remove excess, unreacted Maleimide-NODA-GA and other small molecules by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Buffer Degas Buffer (e.g., PBS, pH 7.2) Protein Prepare Protein Solution (1-10 mg/mL) Buffer->Protein Reduce Reduce Disulfides (optional, with TCEP) Protein->Reduce if needed Conjugate Mix & Incubate (RT for 2h or 4°C overnight) Protein->Conjugate Reduce->Conjugate Maleimide Prepare Maleimide-NODA-GA (fresh in DMSO/DMF) Maleimide->Conjugate Purify Purify Conjugate (e.g., SEC, Dialysis) Conjugate->Purify FinalProduct Characterize Final Product Purify->FinalProduct

Caption: Experimental workflow for the conjugation of Maleimide-NODA-GA to a thiol-containing protein.

signaling_pathway cluster_ph_effect Effect of pH on Maleimide Reactivity cluster_reactants Reactants & Products ph_scale <-- pH 6.5 -- pH 7.5 --> low_ph pH < 6.5 Slow Thiol Reaction optimal_ph pH 6.5 - 7.5 Selective Thiol Reaction Thioether Stable Thioether (Desired Product) high_ph pH > 7.5 Amine Reaction & Hydrolysis AmineAdduct Amine Adduct (Side Product) Hydrolyzed Hydrolyzed Maleimide (Inactive) Maleimide Maleimide-NODA-GA (Reactive) Maleimide->Thioether + Thiol Maleimide->AmineAdduct + Amine Maleimide->Hydrolyzed + Water Thiol Thiol (-SH) Amine Amine (-NH2) Water Water (H2O)

Caption: Logical relationships of pH affecting Maleimide-NODA-GA reaction outcomes.

References

Technical Support Center: Purity Assessment of Maleimide-NODA-GA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Maleimide-NODA-GA conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation examples to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the conjugation of Maleimide to a thiol-containing molecule?

A1: The most critical parameter is the pH of the reaction buffer. The thiol-maleimide reaction is most efficient and specific at a pH between 6.5 and 7.5.[1] Above pH 7.5, the maleimide group can react with primary amines, such as the N-terminus of a peptide or lysine side chains, leading to undesirable side products.[1] Below pH 6.5, the reaction rate is significantly reduced. It is also crucial to use a degassed buffer to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.

Q2: I am observing a lower-than-expected yield for my Maleimide-NODA-GA conjugate. What are the potential causes?

A2: A low conjugation yield can be attributed to several factors:

  • Hydrolysis of the maleimide group: Maleimide rings are susceptible to hydrolysis, especially in aqueous solutions.[1] This hydrolysis opens the ring to form a maleamic acid, which is unreactive towards thiols.[1] It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.

  • Oxidation of thiols: The thiol groups on your peptide or molecule can oxidize to form disulfide bonds, rendering them unavailable for conjugation. The use of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation can help, but excess reducing agent must be removed before adding the maleimide reagent.

  • Incorrect pH: As mentioned, a pH outside the optimal range of 6.5-7.5 will significantly impact the reaction efficiency.[1]

  • Steric hindrance: The accessibility of the thiol group can influence the reaction rate. If the thiol is in a sterically hindered environment, the conjugation may be slow or incomplete.

Q3: My LC-MS analysis shows multiple peaks with the same mass. What could be the reason?

A3: The presence of multiple peaks with the same mass often indicates the formation of isomers. In the context of Maleimide-NODA-GA conjugates, this can arise from:

  • Hydrolysis of the succinimide ring: After the initial conjugation, the resulting thiosuccinimide ring can undergo hydrolysis to form two regioisomeric maleamic acids.[2] This, combined with the stereocenter created during the initial Michael addition, can result in up to four isomeric products.[2]

  • Thiazine rearrangement: A common side-reaction, especially with unprotected N-terminal cysteines, is the formation of a thiazine derivative through an intramolecular rearrangement.[3][4] This impurity will have the same mass as the desired conjugate but a different structure and chromatographic behavior.[3]

Q4: How can I confirm the identity and purity of my final Maleimide-NODA-GA conjugate?

A4: A combination of analytical techniques is recommended for comprehensive characterization:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing purity by separating the conjugate from unreacted starting materials and impurities.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the conjugate, providing direct evidence of successful conjugation.[7] It is also invaluable for identifying impurities and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the conjugate and assess its purity, especially for smaller conjugates where signals can be clearly resolved.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Maleimide hydrolysisPrepare maleimide solutions fresh and use immediately. Avoid storing in aqueous buffers.[1]
Thiol oxidationDegas all buffers. Consider a mild reduction step with TCEP prior to conjugation, followed by removal of the reducing agent.
Suboptimal pHEnsure the reaction buffer is maintained between pH 6.5 and 7.5.[1]
Multiple Peaks in HPLC/LC-MS Succinimide ring hydrolysisTo obtain a more stable product, the succinimide ring can be intentionally hydrolyzed under basic conditions (pH > 8) post-conjugation.[2] Note that this will result in a stable but isomeric mixture.
Thiazine formationIf using an N-terminal cysteine, consider acetylating the N-terminus or performing the conjugation at a slightly acidic pH (around 5) to minimize this side reaction.[3]
Poor Peak Shape in HPLC Secondary interactions with the columnAdd an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for peptide conjugates.[6] Using a column with a wider pore size (e.g., 300 Å) is also beneficial for larger molecules.[10]
Inconclusive MS Data Poor ionization or fragmentationOptimize MS parameters, including the choice of ionization source (e.g., ESI) and collision energy. For peptide conjugates, ensure the mobile phase is compatible with MS (e.g., using formic acid instead of non-volatile buffers).[10]

Experimental Workflows and Protocols

Purity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the purity of a Maleimide-NODA-GA conjugate.

Purity_Assessment_Workflow Purity Assessment Workflow for Maleimide-NODA-GA Conjugate cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation start Conjugation Reaction (Maleimide-NODA-GA + Thiol-Molecule) purify Initial Purification (e.g., Desalting Column) start->purify hplc RP-HPLC Analysis (Purity Assessment) purify->hplc Primary Analysis lcms LC-MS Analysis (Identity Confirmation) purify->lcms Confirmation nmr NMR Spectroscopy (Structural Verification) purify->nmr If required data Data Analysis & Purity Calculation hplc->data lcms->data nmr->data report Final Purity Report data->report

Caption: A typical workflow for the purity assessment of a Maleimide-NODA-GA conjugate.

Detailed Experimental Protocols

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the purity analysis of a peptide-based Maleimide-NODA-GA conjugate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95-5% B (linear gradient)

    • 45-50 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the conjugate in Mobile Phase A to a concentration of approximately 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of the Maleimide-NODA-GA conjugate.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient similar to the RP-HPLC method, but optimized for faster elution if necessary.

  • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: 500-2000 m/z (adjust based on the expected mass of the conjugate).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural verification and purity assessment of a small molecule Maleimide-NODA-GA conjugate.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 2-5 mg of the conjugate in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • Experiment: 1D Proton (¹H) NMR.

  • Parameters:

    • Number of Scans: 16-64 (or more for dilute samples).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Pulse Angle: 30-45 degrees.

  • Analysis: Integrate the signals corresponding to the conjugate and any identified impurities. Purity can be calculated by comparing the relative integrals of the analyte and a certified reference standard.[8][9]

Data Presentation

The purity of a Maleimide-NODA-GA conjugate can be summarized in the following table:

Analytical Method Parameter Measured Specification Result
RP-HPLC Purity (by peak area %)≥ 95%96.5%
LC-MS Molecular WeightExpected [M+H]⁺Confirmed
¹H NMR Structural IntegrityConforms to structureConforms
Purity (by qNMR)≥ 95%97.2%

Visualization of Key Processes

Maleimide-Thiol Conjugation and Side Reactions

The following diagram illustrates the intended conjugation reaction and common side reactions.

Maleimide_Reactions Maleimide-Thiol Conjugation and Side Reactions cluster_reactants Reactants cluster_products Products & Side Products maleimide Maleimide-NODA-GA conjugate Desired Thiosuccinimide Conjugate maleimide->conjugate + Thiol (pH 6.5-7.5) hydrolyzed_maleimide Hydrolyzed Maleimide (Inactive) maleimide->hydrolyzed_maleimide + H₂O thiol Thiol-containing Molecule thiol->conjugate hydrolyzed_conjugate Hydrolyzed Conjugate (Stable Isomers) conjugate->hydrolyzed_conjugate + H₂O (pH > 8) thiazine Thiazine Rearrangement Product conjugate->thiazine Intramolecular Rearrangement

Caption: The desired thiol-maleimide conjugation reaction and potential side reactions.

References

Overcoming solubility issues with Maleimide-NODA-GA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Maleimide-NODA-GA, with a particular focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is Maleimide-NODA-GA and what is its primary application?

Maleimide-NODA-GA is a bifunctional chelator. It incorporates a maleimide group, which selectively reacts with sulfhydryl (thiol) groups on biomolecules like peptides, antibodies, or proteins. It also contains a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) chelating moiety, which can stably coordinate with radiometals, such as Gallium-68 (⁶⁸Ga), for use in positron emission tomography (PET) imaging. Its primary application is in the development of radiolabeled biomolecules for targeted imaging and therapy.

Q2: What is the recommended solvent for dissolving Maleimide-NODA-GA?

For creating a stock solution, anhydrous (water-free) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is recommended. It is crucial to use a high-purity, anhydrous grade of these solvents to prevent premature hydrolysis of the maleimide group, which would render it unreactive towards thiol groups.

Q3: How should I store Maleimide-NODA-GA?

Maleimide-NODA-GA should be stored at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial, which can compromise the integrity of the compound. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, though fresh preparation is always recommended for best results.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may occasionally face challenges with the solubility of Maleimide-NODA-GA. Below are common issues and recommended solutions.

Problem 1: Maleimide-NODA-GA powder is not dissolving in the recommended organic solvent (DMSO or DMF).

  • Possible Cause 1: Insufficient Solvent Volume.

    • Solution: Ensure you are using a sufficient volume of solvent to achieve the desired concentration. It is advisable to start with a small amount of powder and gradually add the solvent.

  • Possible Cause 2: Compound requires energy to dissolve.

    • Solution: Gentle warming (to no more than 37°C) and vortexing can aid dissolution. For more persistent issues, sonication in an ultrasonic bath for short periods (2-5 minutes) can be highly effective. A similar compound, Maleimide-DOTA, is noted to require ultrasonication for complete dissolution in both DMSO and water[1].

  • Possible Cause 3: Low-quality or non-anhydrous solvent.

    • Solution: Use a fresh vial of high-purity, anhydrous DMSO or DMF. The presence of water can affect solubility and also lead to the degradation of the maleimide group.

Problem 2: The Maleimide-NODA-GA solution appears cloudy or has visible particulates after dissolution.

  • Possible Cause 1: Incomplete dissolution.

    • Solution: As with the previous problem, continue to vortex and/or sonicate the solution. If particulates remain, you can try to centrifuge the solution at a high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the clear supernatant to a new tube. However, this may result in a lower actual concentration of the reagent.

  • Possible Cause 2: The concentration is above the solubility limit.

    • Solution: Dilute the solution with additional anhydrous solvent. It is recommended to work with stock solution concentrations in the range of 10-20 mM.

Problem 3: Precipitation occurs when the Maleimide-NODA-GA stock solution (in DMSO/DMF) is added to the aqueous reaction buffer.

  • Possible Cause: "Salting out" or poor solubility in the aqueous buffer.

    • Solution 1: Optimize the percentage of organic co-solvent. Ensure that the final concentration of DMSO or DMF in the reaction mixture does not exceed a certain percentage, typically recommended to be below 10% (v/v). A higher percentage of the organic solvent might denature the protein or antibody you are trying to label.

    • Solution 2: Add the Maleimide-NODA-GA stock solution slowly and with continuous stirring. This allows for rapid dispersion of the compound in the aqueous buffer, preventing localized high concentrations that can lead to precipitation.

    • Solution 3: Adjust the pH of the reaction buffer. The recommended pH for maleimide-thiol conjugation is between 6.5 and 7.5. While this pH range is optimal for the reaction, slight adjustments within this range might influence the solubility of the entire conjugate.

Quantitative Data Summary

The following table summarizes key quantitative data for working with maleimide compounds. Note that specific data for Maleimide-NODA-GA is limited, and data for a similar compound (Maleimide-DOTA) is provided for reference.

ParameterValueCompoundSource
Solubility in DMSO 125 mg/mL (237.40 mM)Maleimide-DOTA[1]
Solubility in Water 100 mg/mL (189.92 mM)Maleimide-DOTA[1]
Recommended Stock Solution Concentration 10-20 mMGeneral MaleimidesN/A
Optimal pH for Conjugation 6.5 - 7.5General MaleimidesN/A
Recommended Organic Co-solvent in Reaction < 10% (v/v)General MaleimidesN/A

Experimental Protocols

Protocol 1: Preparation of Maleimide-NODA-GA Stock Solution
  • Bring the vial of Maleimide-NODA-GA to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 2-5 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Use the stock solution immediately for the best results.

Protocol 2: General Protocol for Conjugation of Maleimide-NODA-GA to a Thiol-Containing Protein
  • Prepare the Protein: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 6.5-7.5. The buffer should be free of any thiol-containing reagents (e.g., dithiothreitol, DTT). If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the excess TCEP using a desalting column.

  • Reaction Setup: While gently stirring the protein solution, slowly add the freshly prepared Maleimide-NODA-GA stock solution. The molar ratio of Maleimide-NODA-GA to protein will need to be optimized but a starting point of a 10-20 fold molar excess of the maleimide reagent is common.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted Maleimide-NODA-GA and any byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization and Storage: Characterize the resulting conjugate to determine the degree of labeling. Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent_prep Prepare Maleimide-NODA-GA Stock Solution (DMSO/DMF) conjugation Mix and Incubate (RT, 2h or 4°C, overnight) reagent_prep->conjugation protein_prep Prepare Thiol-Containing Protein (pH 6.5-7.5) protein_prep->conjugation purify Purify Conjugate (e.g., Desalting Column) conjugation->purify analyze Characterize and Store Conjugate purify->analyze

Caption: Experimental workflow for the conjugation of Maleimide-NODA-GA to a thiol-containing protein.

troubleshooting_logic start Solubility Issue with Maleimide-NODA-GA check_solvent Is the solvent anhydrous and high-purity? start->check_solvent use_fresh_solvent Use fresh, anhydrous DMSO or DMF check_solvent->use_fresh_solvent No check_dissolution Is the compound fully dissolved? check_solvent->check_dissolution Yes use_fresh_solvent->check_dissolution vortex_sonicate Vortex and/or sonicate the solution check_dissolution->vortex_sonicate No check_precipitation Does precipitation occur in aqueous buffer? check_dissolution->check_precipitation Yes vortex_sonicate->check_dissolution optimize_addition Add stock solution slowly with stirring Keep organic co-solvent <10% check_precipitation->optimize_addition Yes success Proceed with Conjugation Reaction check_precipitation->success No optimize_addition->success

Caption: Troubleshooting logic for addressing solubility issues with Maleimide-NODA-GA.

References

Side reactions of Maleimide-NODA-GA and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Maleimide-NODA-GA Technical Support Center

Welcome to the technical support center for Maleimide-NODA-GA. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Section 1: Maleimide Conjugation Issues

Q1: My conjugation yield between Maleimide-NODA-GA and my thiol-containing molecule is lower than expected. What are the common causes?

A1: Low conjugation yield is a frequent issue, often stemming from the reactivity of the maleimide group. The primary causes include:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening into a non-reactive maleamic acid.[1][2] This reaction is highly dependent on pH and temperature. Storing maleimide linkers in dry, biocompatible solvents like DMSO can help maintain reactivity.[3]

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1][3][4][5] Above pH 7.5, competitive reaction with primary amines (e.g., lysine residues) increases, and the rate of maleimide hydrolysis also rises.[1][4] Below pH 6.5, the reaction rate slows significantly as the concentration of the reactive thiolate anion decreases.

  • Presence of Nucleophiles in Buffer: Buffers containing primary or secondary amines (e.g., Tris) can compete with the target thiol, reducing yield.

  • Oxidation of Thiols: The thiol (-SH) groups on your target molecule can oxidize to form disulfide bonds (-S-S-), rendering them unavailable for conjugation.

Q2: I'm observing unexpected molecular weights or multiple species after my conjugation reaction. What could be happening?

A2: This suggests that unintended side reactions are occurring. Key possibilities include:

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus or the epsilon-amine of lysine residues, leading to heterogeneous products.[1][4] The reaction rate with thiols is approximately 1,000 times faster than with amines at neutral pH.[3][4]

  • Thiazine Rearrangement: If you are conjugating to a peptide with an unprotected N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a six-membered thiazine structure.[6][7] This side reaction can be minimized by performing the conjugation under acidic conditions.[7]

  • Conjugate Instability (Retro-Michael Reaction): The formed thiosuccinimide linkage is not completely stable and can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols like glutathione.[4][8][9] This can lead to the transfer of the Maleimide-NODA-GA to other thiol-containing molecules, a phenomenon known as "payload migration".[4]

Q3: How can I improve the stability of my final conjugate and prevent payload loss?

A3: The stability of the thiol-maleimide adduct is crucial, especially for in vivo applications.[10][11][12][13][14]

  • Post-Conjugation Hydrolysis: A key strategy to prevent the retro-Michael reaction is to intentionally hydrolyze the succinimide ring of the conjugate to form a stable ring-opened product.[12][13][14] This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 9.0) for a short period after the initial conjugation is complete. The ring-opened form is much more stable and resistant to thiol exchange.[12][13]

  • Use of Stabilized Maleimides: Next-generation maleimides with electron-withdrawing groups can accelerate the rate of this stabilizing ring-opening hydrolysis.[12][13][14]

Section 2: NODA-GA Radiolabeling Issues

Q4: My radiolabeling efficiency with Gallium-68 (⁶⁸Ga) is poor. What are the likely causes?

A4: NODA-GA is an efficient chelator for ⁶⁸Ga, enabling rapid labeling under mild conditions. However, several factors can lead to poor efficiency:

  • Incorrect pH: The optimal pH for ⁶⁸Ga labeling of NODA-GA conjugates is typically between 4.0 and 4.5.[15] At higher pH, ⁶⁸Ga can form colloidal species like [⁶⁸Ga(OH)₃], which are unreactive with the chelator and can lead to unwanted accumulation in the liver.[15]

  • Metallic Impurities: Trace metal contaminants in the reaction mixture can compete with ⁶⁸Ga for the NODA-GA chelator, reducing the radiochemical yield. Ensure all buffers and vials are of high purity and metal-free.

  • Low Temperature/Insufficient Time: While NODA-GA can chelate ⁶⁸Ga effectively, the reaction is still dependent on temperature and time.[15] Heating the reaction (e.g., >60°C) for 5-10 minutes is often required to achieve high yields.[15]

  • Low Precursor Concentration: A sufficient concentration of the Maleimide-NODA-GA conjugate is required to drive the reaction to completion.

Q5: The radiolabeled conjugate shows poor stability in vitro or in vivo. What could be the problem?

A5: This can be due to issues with either the radiometal chelation or the stability of the bioconjugate itself.

  • Transchelation: If the ⁶⁸Ga is not stably held within the NODA-GA cage, it can be transchelated to other proteins or molecules in serum. NODA-GA generally forms very stable complexes with ⁶⁸Ga, so this is less common but can be influenced by the overall molecular structure.[16]

  • Cleavage of the Thiol-Maleimide Linkage: As discussed in Q3, the thiosuccinimide bond can cleave in vivo via a retro-Michael reaction, releasing the ⁶⁸Ga-NODA-GA moiety from the targeting molecule.[9] This leads to altered biodistribution and loss of targeting. Stabilizing the linkage via hydrolysis is a critical step to prevent this.[12]

Troubleshooting Guides & Data

Guide 1: Optimizing Maleimide-Thiol Conjugation

This guide provides a systematic approach to troubleshoot and optimize your conjugation reaction.

Table 1: Effect of pH on Maleimide Reactions

pH Range Primary Reaction Competing Side Reactions Recommendation
< 6.5 Slow Thiol-Maleimide Reaction - Use only if target molecule is unstable at higher pH. Expect longer reaction times.
6.5 - 7.5 Fast & Selective Thiol Reaction [4] Minimal amine reactivity; Slow maleimide hydrolysis Optimal range for most conjugations. [1][3]
7.5 - 8.5 Fast Thiol Reaction Increased reaction with amines [1][4]; Faster maleimide hydrolysis Avoid unless selective thiol reaction is not critical.

| > 8.5 | Fast Thiol Reaction | Significant amine reactivity and rapid hydrolysis. [1] | Not recommended for selective conjugation. Can be used for post-conjugation ring-opening. |

Table 2: Recommended Buffers and Additives

Component Purpose Concentration Notes
Phosphate Buffer pH control 50-100 mM Common choice, non-nucleophilic.
HEPES Buffer pH control 50-100 mM Good alternative to phosphate.
EDTA Chelates trace metals 1-5 mM Prevents metal-catalyzed oxidation of thiols.

| TCEP | Reducing Agent | 1-2 molar excess over thiol | Use prior to conjugation to reduce disulfide bonds. Must be removed before adding maleimide. |

Experimental Protocols

Protocol 1: General Two-Step Protocol for Conjugation and Stabilization

This protocol first performs the conjugation at a neutral pH and then shifts to a basic pH to stabilize the linkage.

A. Conjugation Step

  • Prepare Biomolecule: Dissolve your thiol-containing protein or peptide in a degassed phosphate buffer (100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2). If disulfide bonds need to be reduced, add a 2-fold molar excess of TCEP and incubate for 30 minutes, followed by removal of TCEP via a desalting column.

  • Prepare Maleimide-NODA-GA: Immediately before use, dissolve Maleimide-NODA-GA in a dry, biocompatible solvent like DMSO to a stock concentration of 10-20 mM.[3]

  • React: Add a 5- to 10-fold molar excess of the Maleimide-NODA-GA solution to the biomolecule solution.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight.

B. Stabilization Step

  • Adjust pH: After the conjugation is complete, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

  • Incubate: Incubate for an additional 1-2 hours at room temperature. This step promotes the hydrolysis of the succinimide ring, creating a more stable, ring-opened thioether linkage.[12][13]

  • Purification: Remove excess Maleimide-NODA-GA and buffer components using size exclusion chromatography (SEC) or dialysis.

Visualizations

Diagram 1: Key Reaction Pathways for Maleimide

G cluster_0 Desired Pathway (pH 6.5-7.5) cluster_1 Side Reactions Mal Maleimide-NODA-GA Adduct Stable Thiosuccinimide Conjugate Mal->Adduct + Thiol Protein-SH (Thiol) Thiol->Adduct Michael Addition Mal_hydro Maleimide-NODA-GA Hydrolyzed Inactive Maleamic Acid Mal_hydro->Hydrolyzed + AmineAdduct Amine Adduct Mal_hydro->AmineAdduct + H2O H₂O (pH > 7.5) H2O->Hydrolyzed Hydrolysis Amine Protein-NH₂ (Amine, pH > 7.5) Amine->AmineAdduct Amine Reaction

Caption: Desired thiol-maleimide reaction vs. common side reactions.

Diagram 2: Troubleshooting Workflow for Low Conjugation Yield

G Start Low Conjugation Yield CheckpH Is pH between 6.5 and 7.5? Start->CheckpH CheckStock Was Maleimide stock freshly prepared in dry DMSO? CheckpH->CheckStock Yes Sol_pH_High Action: Lower pH to 7.0. High pH causes hydrolysis and amine side reactions. CheckpH->Sol_pH_High No (>7.5) Sol_pH_Low Action: Increase pH to 7.0. Low pH slows the reaction rate. CheckpH->Sol_pH_Low No (<6.5) CheckThiol Were thiols confirmed to be reduced (free)? CheckStock->CheckThiol Yes Sol_Stock Action: Prepare fresh Maleimide-NODA-GA stock. Old/aqueous stock hydrolyzes. CheckStock->Sol_Stock No Sol_Thiol Action: Pre-treat protein with TCEP/DTT and desalt before conjugation. CheckThiol->Sol_Thiol No Success Yield Improved CheckThiol->Success Yes

Caption: A logical workflow for troubleshooting low conjugation yield.

Diagram 3: Factors Affecting ⁶⁸Ga Radiolabeling Efficiency

G Center Radiolabeling Efficiency pH Reaction pH Center->pH Temp Temperature Center->Temp Metals Trace Metal Impurities Center->Metals Precursor Precursor Concentration Center->Precursor pH_sol Optimize to pH 4.0-4.5 to prevent colloid formation pH->pH_sol Solution Temp_sol Heat to >60°C for 5-10 min Temp->Temp_sol Solution Metals_sol Use metal-free buffers and hardware Metals->Metals_sol Solution Precursor_sol Ensure sufficient precursor amount Precursor->Precursor_sol Solution

References

Technical Support Center: Optimizing Maleimide-NODA-GA Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio for conjugating maleimide-functionalized molecules with NODA-GA-thiol derivatives (or vice-versa).

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the Maleimide-NODA-GA conjugation?

A1: The conjugation reaction is based on the highly efficient and specific Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group. This reaction forms a stable thioether bond, covalently linking the two molecules. The reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[1][2]

Q2: What is a good starting molar ratio of Maleimide to thiol-modified NODA-GA?

A2: A common starting point for the molar excess of the maleimide-functionalized component to the thiol-containing molecule is between 10:1 and 20:1.[3] However, the optimal ratio is highly dependent on the specific reactants and may require empirical optimization. For nanoparticle conjugations, optimal ratios have been found to be as low as 2:1 or 5:1.[4][5][6]

Q3: What are the critical parameters that influence the conjugation efficiency?

A3: Several factors are crucial for a successful conjugation:

  • pH: The reaction should be performed in a buffer with a pH between 7.0 and 7.5 to ensure the selectivity of the maleimide for the thiol group and to minimize competing reactions with amines.[1][3]

  • Buffer Composition: The buffer must be free of any extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) that would compete with the target molecule.[7][8] Suitable buffers include PBS, HEPES, and Tris.[3][7]

  • Thiol Availability: If your protein or peptide has cysteine residues forming disulfide bonds, these bonds must be reduced to free the thiol groups for reaction. TCEP (tris(2-carboxyethyl)phosphine) is a common reducing agent used for this purpose.[3][7]

  • Temperature and Time: The reaction can typically be carried out at room temperature for 2 hours or overnight at 4°C.[7] The optimal time may vary.

Q4: How can I confirm the success of the conjugation?

A4: Successful conjugation can be confirmed using various analytical techniques, including:

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the mass of the conjugate and calculate the number of NODA-GA molecules attached per molecule of your protein/peptide.[9][10]

  • SDS-PAGE: To visualize a shift in the molecular weight of the conjugated protein compared to the unconjugated starting material.

  • HPLC: To separate the conjugate from unreacted starting materials and determine the conjugation efficiency.[4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Incorrect pH: pH is outside the optimal 7.0-7.5 range.Verify the pH of your reaction buffer and adjust if necessary.
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially outside the optimal pH range or during prolonged storage in aqueous buffers.[6]Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add to the reaction buffer immediately before conjugation.[3]
Oxidized Thiols: Thiol groups on the NODA-GA or target molecule have formed disulfide bonds.Pre-treat your thiol-containing molecule with a reducing agent like TCEP just before the conjugation step.[7] Ensure buffers are degassed to minimize oxidation.[3]
Competing Thiols in Buffer: Presence of reducing agents like DTT or other thiol-containing additives in the reaction buffer.Ensure your final reaction buffer is free of competing thiols. If DTT was used for reduction, it must be removed (e.g., by dialysis or desalting column) before adding the maleimide reagent.[3]
Precipitation during Reaction Low Solubility: The conjugate or one of the reactants has poor solubility in the reaction buffer.Consider using an organic co-solvent like DMSO or DMF (up to 10-20% v/v) to improve solubility.[7][11] Adjust the protein concentration.
Inconsistent Results Variable Molar Ratios: Inaccurate quantification of starting materials.Carefully determine the concentration of both the maleimide and thiol-containing molecules before setting up the reaction.
Storage of Reagents: Degradation of maleimide or oxidation of thiols during storage.Store maleimide reagents in a dry, dark environment.[1][3] Store thiol-containing molecules under an inert gas if they are highly sensitive to oxidation.

Experimental Data on Molar Ratios

The optimal molar ratio for maleimide-thiol conjugations can vary significantly depending on the nature of the reactants. Below is a summary of ratios reported in the literature for different systems.

Reactant 1Reactant 2Optimal Maleimide:Thiol Molar RatioConjugation EfficiencyReference
Maleimide-functionalized NanoparticlescRGDfK (peptide)2:184 ± 4%[4][5]
Maleimide-functionalized Nanoparticles11A4 Nanobody5:158 ± 12%[4][5]
Maleimide DyesProteins/Antibodies10:1 to 20:1 (starting range)Varies[3]
NODAGA-NHS*Trastuzumab (Antibody)5:1 to 100:11.4 to 27 chelators/antibody[10]
Maleimide Drug LinkerReduced Antibody9.5:1Not specified[11]

*Note: This study used an NHS ester for conjugation to amine groups, not a maleimide-thiol reaction, but it provides context for the range of molar excesses used in chelator conjugation.

Detailed Experimental Protocol

This protocol provides a general workflow for conjugating a maleimide-functionalized molecule to a thiol-containing NODA-GA derivative.

Materials:

  • Maleimide-functionalized molecule (e.g., protein, peptide)

  • Thiol-modified NODA-GA

  • Reaction Buffer: Degassed Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-7.4.

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) solution.

  • Anhydrous DMSO or DMF.

  • Quenching Reagent: Cysteine or 2-Mercaptoethanol.

  • Purification system: Desalting column (e.g., Sephadex G-25), HPLC, or ultrafiltration vials.[11][12]

Procedure:

  • Preparation of Thiol-Containing Molecule: a. Dissolve your thiol-containing NODA-GA or biomolecule in the degassed reaction buffer. b. (Optional) If your molecule contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30 minutes.[12]

  • Preparation of Maleimide Solution: a. Shortly before starting the conjugation, prepare a concentrated stock solution (e.g., 10 mM) of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[3]

  • Conjugation Reaction: a. Add the maleimide stock solution to the solution of the thiol-containing molecule. The final molar ratio should be optimized, but a starting point of 10-20 fold molar excess of maleimide is recommended. The final concentration of organic solvent should ideally be below 20%.[11] b. Mix gently and incubate the reaction. Incubation can be for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using fluorescently-labeled maleimides.

  • Quenching the Reaction (Optional): a. To stop the reaction and consume any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of ~20-fold excess over the initial maleimide concentration.[11] Incubate for 15-30 minutes.

  • Purification of the Conjugate: a. Remove unreacted reagents and byproducts by purifying the conjugate. The method of choice depends on the size and properties of the conjugate. Common methods include size-exclusion chromatography (e.g., G-25 column) or dialysis.[7][13]

  • Characterization and Storage: a. Characterize the purified conjugate using methods like mass spectrometry or HPLC to confirm conjugation and assess purity. b. For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) and store at 4°C or, with 50% glycerol, at -20°C.[12]

Visual Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_purify 3. Purification & Analysis cluster_storage 4. Storage prep_thiol Prepare Thiol-NODA-GA (Reduce with TCEP if needed) conjugate Mix Reactants (pH 7.0-7.5, RT or 4°C) prep_thiol->conjugate prep_mal Prepare Maleimide Stock (in anhydrous DMSO/DMF) prep_mal->conjugate quench Quench Reaction (e.g., with Cysteine) conjugate->quench purify Purify Conjugate (SEC, HPLC, Dialysis) quench->purify analyze Characterize (MS, HPLC, SDS-PAGE) purify->analyze store Store Conjugate (4°C or -20°C with stabilizers) analyze->store

Caption: Experimental workflow for Maleimide-NODA-GA conjugation.

troubleshooting_guide start Low/No Conjugation Yield check_ph Is pH between 7.0-7.5? start->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No check_thiol Were thiols reduced/available? check_ph->check_thiol Yes ph_ok Yes ph_bad No adjust_ph->start Re-run experiment reduce_thiol Pre-treat with TCEP Use degassed buffers check_thiol->reduce_thiol No check_mal Was Maleimide reagent fresh? check_thiol->check_mal Yes thiol_ok Yes thiol_bad No reduce_thiol->start Re-run experiment fresh_mal Use fresh Maleimide stock dissolved in anhydrous solvent check_mal->fresh_mal No check_ratio Increase Maleimide excess? check_mal->check_ratio Yes mal_ok Yes mal_bad No fresh_mal->start Re-run experiment increase_ratio Optimize molar ratio (e.g., 20:1 or higher) check_ratio->increase_ratio Yes success Yield Improved check_ratio->success No, problem solved ratio_ok Yes ratio_bad No increase_ratio->success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison: Maleimide-NODA-GA vs. DOTA for Gallium-68 Labeling in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the synthesis of Gallium-68 (Ga-68) labeled radiopharmaceuticals. This guide provides an objective comparison of Maleimide-NODA-GA and the widely-used DOTA, supported by experimental data, to inform the selection process for specific research and clinical applications.

The ideal chelator for Ga-68 should offer high labeling efficiency under mild conditions, resulting in a stable complex with high specific activity. While 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been a cornerstone in the field, novel chelators like Maleimide-NODA-GA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-acetic acid) present compelling alternatives. This guide will delve into the key performance differences between these two chelators.

Quantitative Performance Metrics

The selection of a chelator is often driven by its performance in key radiolabeling parameters. The following tables summarize the quantitative data from comparative studies.

ParameterMaleimide-NODA-GADOTAKey Observations
Labeling Temperature Room Temperature (21-25°C)Requires heating (60-95°C)[1]NODA-GA's ability to be labeled at room temperature is a significant advantage for heat-sensitive biomolecules.[2]
Labeling Time 5 - 20 minutes5 - 15 minutesWhile both can achieve high yields within a similar timeframe, NODA-GA often reaches higher efficiency more rapidly at lower temperatures.[1][3]
Optimal pH 3.5 - 4.53.0 - 4.0Both chelators perform optimally in a similar acidic pH range.[3][4]
Precursor Amount High radiochemical yields with as low as 1 nmolGenerally requires higher precursor amounts (1-10 nmol) for comparable yieldsNODA-GA derivatives can achieve high specific activities with lower amounts of the precursor molecule.[5][6]
Radiochemical Yield >95%>90%Both can achieve high yields, but NODA-GA often demonstrates superior efficiency, especially under milder conditions.[5][7]
Specific Activity HighModerate to HighNODA-GA and its derivatives have been shown to achieve significantly higher specific activities compared to DOTA-peptides.[5]

Table 1: Comparison of Ga-68 Labeling Conditions and Efficiency. This table highlights the milder reaction conditions required for Maleimide-NODA-GA compared to DOTA.

Chelator ConjugateLabeling Temperature (°C)Incubation Time (min)Precursor Amount (µM)pHRadiochemical Yield (%)Reference
[68Ga]Ga-NODAGA-CDP121 ± 120164.592 ± 1[3]
[68Ga]Ga-DOTA-CDP195 ± 210334.595 ± 2[3]
[68Ga]Ga-NOTA-A1-HisRoom Temperature5N/A4.595 ± 2[1]
[68Ga]Ga-DOTA-A1-His6015N/A4.596 ± 3[1]

Table 2: Specific Experimental Data from Comparative Studies. This table provides a snapshot of the performance of NODA-GA and DOTA conjugated to different biomolecules under optimized conditions.

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the successful synthesis of Ga-68 radiopharmaceuticals. Below are representative protocols for both Maleimide-NODA-GA and DOTA.

Two-Step Labeling Protocol for Maleimide-NODA-GA

This protocol involves the initial radiolabeling of the Maleimide-NODA-GA chelator, followed by conjugation to a thiol-containing biomolecule.

  • Preparation of 68Ga Eluate: Elute Ga-68 from a 68Ge/68Ga generator using 0.05 M HCl.

  • pH Adjustment: Adjust the pH of the 68Ga eluate to 3.5-4.0 using a sodium acetate solution (e.g., 1.25 M).

  • Radiolabeling of Maleimide-NODA-GA: Add a solution of Maleimide-NODA-GA in a suitable buffer (e.g., 0.025 M HEPES, pH 4.0) to the pH-adjusted 68Ga eluate.

  • Incubation: Incubate the reaction mixture at room temperature for approximately 5-10 minutes.

  • Quality Control (QC): Determine the radiochemical purity of the [68Ga]Ga-Maleimide-NODA-GA complex using radio-TLC or radio-HPLC.

  • Conjugation to Thiol-Containing Biomolecule: Add the thiol-containing biomolecule to the [68Ga]Ga-Maleimide-NODA-GA solution. The reaction is typically performed under physiological conditions (pH ~7.4).

  • Final Incubation: Incubate the mixture at room temperature to allow for the Michael addition reaction between the maleimide group and the thiol group.

  • Final QC: Analyze the final product for radiochemical purity and specific activity.

Direct Labeling Protocol for DOTA-Conjugated Peptides

This is a standard protocol for the direct labeling of a DOTA-conjugated peptide.

  • Preparation of 68Ga Eluate: Elute Ga-68 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Precursor Preparation: In a reaction vial, dissolve the DOTA-conjugated peptide in a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

  • Radiolabeling Reaction: Add the 68Ga eluate to the vial containing the DOTA-peptide solution.

  • Heating: Heat the reaction mixture at 95°C for 5-15 minutes.[8]

  • Purification (Optional but Recommended): After cooling, the labeled peptide can be purified using a C18 Sep-Pak cartridge to remove any unreacted 68Ga.

  • Quality Control (QC): Perform radio-TLC or radio-HPLC to determine the radiochemical purity.

Visualizing the Labeling Workflows

The following diagrams illustrate the distinct workflows for Ga-68 labeling with Maleimide-NODA-GA and DOTA.

G cluster_0 Maleimide-NODA-GA Two-Step Labeling A Ga-68 Eluate B pH Adjustment (3.5-4.0) A->B C Add Maleimide-NODA-GA B->C D Incubate at RT (5-10 min) C->D E [68Ga]Ga-Maleimide-NODA-GA D->E F Add Thiol-Biomolecule E->F G Incubate at RT F->G H [68Ga]Ga-NODA-GA-Biomolecule G->H

Figure 1: Maleimide-NODA-GA Two-Step Labeling Workflow. This diagram illustrates the sequential process of first chelating Ga-68 and then conjugating to the biomolecule.

G cluster_1 DOTA Direct Labeling I Ga-68 Eluate K Combine and Adjust pH (3.0-4.0) I->K J DOTA-Biomolecule J->K L Heat at 95°C (5-15 min) K->L M [68Ga]Ga-DOTA-Biomolecule L->M

Figure 2: DOTA Direct Labeling Workflow. This diagram shows the more conventional one-pot labeling method for DOTA conjugates.

Logical Comparison of Key Attributes

The decision between Maleimide-NODA-GA and DOTA often comes down to a trade-off between reaction conditions and the desired final product characteristics.

G cluster_NODA Maleimide-NODA-GA Advantages cluster_DOTA DOTA Considerations Chelator Chelator Choice for Ga-68 Labeling NODA_Temp Room Temperature Labeling Chelator->NODA_Temp NODA_Yield High Specific Activity Chelator->NODA_Yield NODA_Bio Suitable for Heat-Sensitive Biomolecules Chelator->NODA_Bio NODA_Chem Site-Specific Conjugation (Thiol) Chelator->NODA_Chem DOTA_Temp Requires Heating Chelator->DOTA_Temp DOTA_Yield Established & Widely Used Chelator->DOTA_Yield DOTA_Theranostics Theranostic Potential (e.g., with 177Lu) Chelator->DOTA_Theranostics

Figure 3: Key Decision Factors for Chelator Selection. This diagram outlines the primary advantages and considerations for each chelator.

Conclusion

Maleimide-NODA-GA emerges as a highly efficient chelator for Ga-68, offering the significant advantage of room temperature labeling, which is particularly beneficial for sensitive biological molecules. The maleimide functionality also allows for site-specific conjugation to thiol groups, potentially preserving the biological activity of the targeting molecule.

DOTA remains a robust and widely validated chelator for Ga-68. Its requirement for heating may be a limitation for certain applications. However, its versatility in chelating other radiometals, such as Lutetium-177, makes it a cornerstone for theranostic applications.[9]

Ultimately, the choice between Maleimide-NODA-GA and DOTA will depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the biomolecule, the desired labeling conditions, and the intended application. For rapid, high-yield labeling of heat-sensitive proteins and peptides with site-specific conjugation, Maleimide-NODA-GA presents a superior option. For established protocols and applications where theranostic potential is a key consideration, DOTA continues to be a reliable choice.

References

Stability Showdown: Maleimide vs. Next-Generation Conjugation for NODA-GA Chelates in Serum

Author: BenchChem Technical Support Team. Date: November 2025

A critical comparison for researchers in drug development and radiopharmaceuticals reveals the inherent instability of commonly used maleimide linkers for NODA-GA conjugates in serum and highlights the superiority of alternative chemistries for producing robust and reliable bioconjugates.

The conjugation of the versatile chelator NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) to antibodies and other biomolecules is a cornerstone of modern molecular imaging and targeted radiotherapy. The choice of linker chemistry for this conjugation is paramount to the in vivo stability and, consequently, the efficacy and safety of the resulting conjugate. While maleimide-based linkers have been a popular choice for their reactivity with cysteine residues, a growing body of evidence demonstrates their significant lability in serum, leading to premature cleavage and potential off-target effects. This guide provides a comprehensive comparison of maleimide-NODA-GA conjugates with more stable alternatives, supported by experimental data and detailed protocols.

The Achilles' Heel of Maleimide Conjugation: Serum Instability

The thioether bond formed between a maleimide group and a cysteine residue on a protein is susceptible to two primary degradation pathways in the physiological environment of serum:

  • Retro-Michael Addition: This reversible reaction can lead to the detachment of the maleimide-NODA-GA from the protein. The free conjugate can then be cleared from circulation or bind to other thiol-containing molecules, such as albumin, leading to altered biodistribution and potential off-target toxicity.

  • Thioether Exchange: Free thiols present in serum, most notably cysteine and glutathione, can directly attack the thioether bond, resulting in the transfer of the maleimide-NODA-GA conjugate to these small molecules.

These degradation pathways compromise the integrity of the bioconjugate, reducing the amount of chelator delivered to the target site and potentially leading to inaccurate imaging data or reduced therapeutic efficacy.

The Rise of Stable Alternatives: A Performance Comparison

To address the shortcomings of maleimide chemistry, several alternative conjugation strategies have been developed that form significantly more stable bonds with cysteine residues. Among the most promising are linkers based on sulfone chemistry.

Linker ChemistryConjugateStability in Human/Mouse Serum (Remaining Intact Conjugate)Key Findings & Citations
Maleimide Maleimide-PEGylated Hemoglobin~70% after 7 days in presence of 1 mM glutathione.Significant deconjugation observed.[1]
Maleimide-Antibody Conjugate (Fc-S396C)~20% after 72 hours in human plasma.Rapid thioether exchange with albumin was evident.[2][3]
Maleimide-Antibody Conjugate (LC-V205C)~80% after 72 hours in human plasma.Stability is site-dependent, but still shows degradation.[2][3]
natGa-labeled NODAGA anti-PSMA-mAb88% after 24 hours in mouse serum.Demonstrates some instability even with the chelator present.
Mono-Sulfone Mono-sulfone-PEGylated Hemoglobin>95% after 7 days in presence of 1 mM glutathione.Significantly more stable than the maleimide counterpart.[1]
Sulfone-Antibody ConjugateMaintained high stability over 72 hours in human plasma.No significant degradation or thioether exchange observed.[2][3]

Key Observation: The data consistently demonstrates that sulfone-based linkers provide a substantial improvement in serum stability over traditional maleimide linkers. While direct comparative data for a maleimide-NODA-GA versus a sulfone-NODA-GA conjugate is not explicitly available in the reviewed literature, the fundamental principles of linker stability are expected to hold true. The instability lies within the maleimide-thiol bond itself, irrespective of the attached chelator.

Experimental Protocols for Assessing Serum Stability

Accurate assessment of conjugate stability in serum is crucial for preclinical development. The following is a generalized protocol based on common methodologies found in the literature.[4][5][6][7][8][9]

Objective: To determine the in vitro stability of a bioconjugate in serum over time.

Materials:

  • Test conjugate (e.g., Maleimide-NODA-GA-Antibody)

  • Control conjugate (e.g., Sulfone-NODA-GA-Antibody)

  • Human or mouse serum (fresh or frozen)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Affinity purification beads (e.g., Protein A/G for antibodies)

  • Wash buffers

  • Elution buffer

  • LC-MS system (for analysis)

Workflow for Serum Stability Assessment:

G cluster_0 Incubation cluster_1 Purification cluster_2 Analysis Incubate Incubate Conjugate in Serum at 37°C Timepoints Collect Aliquots at 0, 24, 48, 72h Incubate->Timepoints Purify Affinity Purify Conjugate Timepoints->Purify Wash Wash Beads Purify->Wash Elute Elute Conjugate Wash->Elute Analyze LC-MS Analysis Elute->Analyze Quantify Quantify Intact Conjugate Analyze->Quantify

Workflow for in vitro serum stability assessment.

Detailed Steps:

  • Incubation:

    • Dilute the test and control conjugates to a final concentration (e.g., 100 µg/mL) in serum.

    • Incubate the samples at 37°C.

    • At specified time points (e.g., 0, 4, 24, 48, 72, and 168 hours), collect aliquots of the incubation mixture and store them at -80°C until analysis.

  • Affinity Purification:

    • Thaw the aliquots.

    • Add affinity purification beads (e.g., Protein A/G magnetic beads for antibody conjugates) to capture the conjugate.

    • Incubate to allow binding.

    • Wash the beads multiple times with a wash buffer (e.g., PBS) to remove non-specifically bound serum proteins.

  • Elution and Analysis:

    • Elute the captured conjugate from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

    • Neutralize the eluate if necessary.

    • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the amount of intact conjugate remaining. The analysis can be performed on the intact conjugate or after reduction to separate heavy and light chains.

  • Data Analysis:

    • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact conjugate versus time to determine the stability profile.

The Degradation Pathway of Maleimide Conjugates in Serum

The following diagram illustrates the key mechanisms leading to the degradation of maleimide-cysteine conjugates in a biological environment.

G A Maleimide-NODA-GA -Protein Conjugate B Retro-Michael Addition A->B D Thioether Exchange A->D C Free Maleimide-NODA-GA + Protein B->C F Maleimide-NODA-GA -Albumin/Glutathione D->F E Albumin/ Glutathione E->D

Degradation pathways of maleimide conjugates.

Conclusion and Recommendations

The evidence strongly suggests that maleimide-based conjugation, while convenient, introduces a significant stability liability for NODA-GA conjugates intended for in vivo applications. The potential for premature cleavage in serum can compromise the reliability of preclinical data and the ultimate clinical performance of the agent.

For researchers and drug development professionals, the adoption of more stable linker technologies, such as those based on sulfone chemistry, is highly recommended. These next-generation linkers offer the promise of creating robust and reliable NODA-GA bioconjugates that maintain their integrity in the circulation, ensuring accurate targeting and maximizing therapeutic or diagnostic potential. When developing novel NODA-GA conjugates, rigorous in vitro serum stability studies are essential to select the optimal linker chemistry and ensure the development of a safe and effective product.

References

An In Vivo Comparative Analysis of Maleimide-NODA-GA and Alternative Chelators in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy relies critically on the selection of an appropriate bifunctional chelator. This component links a targeting biomolecule to a medically relevant radionuclide. Maleimide-NODA-GA is a popular chelator, valued for its ability to form stable complexes with various radiometals and its maleimide group that allows for site-specific conjugation to thiol-containing biomolecules. This guide provides an objective, data-driven comparison of Maleimide-NODA-GA with other commonly used chelators, primarily DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), focusing on their in vivo performance.

Data Presentation: A Quantitative Comparison

The choice of chelator significantly impacts radiolabeling efficiency, in vivo stability, and the biodistribution profile of the final radiopharmaceutical. The following tables summarize quantitative data from comparative studies.

Table 1: Radiolabeling Performance of NODA-GA, DOTA, and NOTA with Common Radionuclides

ChelatorRadionuclideLabeling TemperatureLabeling TimeRadiochemical Yield (%)Reference
NODAGA ⁶⁴Cu25°C60 min>95%[1]
DOTA ⁶⁴Cu40°C60 min59-71%[2]
NOTA ⁶⁸GaRoom Temperature5 min>98%[3]
DOTA ⁶⁸Ga60°C - 90°C15 min>98%[3]
NODAGA ⁶⁸GaRoom Temperature<10 min>95%[4]
NOTA ¹¹¹In60°C20 min>95%[5]
DOTA ¹¹¹In60°C20 min>95%[5]

Summary: NODA-GA and NOTA derivatives generally allow for faster radiolabeling at lower temperatures, particularly with Gallium-68, which is a significant advantage when working with temperature-sensitive biomolecules.[3][6] DOTA often requires heating to achieve high radiochemical yields.[3][7]

Table 2: Comparative In Vivo Biodistribution of Radiometal-Labeled Immunoconjugates (% Injected Dose per Gram)

Chelator ConjugateTime p.i.TumorBloodLiverKidneysReference
⁶⁴Cu-NODAGA-mAb7 24 hr13.24 ± 4.8617.51 ± 2.654.31 ± 0.656.23 ± 0.89[2]
⁶⁴Cu-DOTA-mAb7 24 hr13.44 ± 1.2114.88 ± 1.555.43 ± 0.726.64 ± 0.98[2]
¹¹¹In-NOTA-Affibody 4 hr8.2 ± 0.90.26 ± 0.030.9 ± 0.111.2 ± 1.2[5]
¹¹¹In-DOTA-Affibody 4 hr8.0 ± 1.10.43 ± 0.051.1 ± 0.114.8 ± 1.5[5]
⁶⁸Ga-NOTA-sdAb A1-His 1 hr3.51 ± 0.480.15 ± 0.020.35 ± 0.0529.5 ± 4.9[3]
⁶⁸Ga-DOTA-sdAb A1-His 1 hr3.32 ± 0.390.13 ± 0.030.34 ± 0.0414.8 ± 2.5[3]

Summary: For ⁶⁴Cu-labeled antibodies, NODAGA conjugates showed significantly less accumulation in the liver, suggesting better in vivo stability of the complex.[2][8] For smaller targeting proteins like Affibody molecules and nanobodies, NOTA and DOTA show different renal clearance profiles, with DOTA leading to significantly lower kidney retention in some cases.[3][5] This is a critical factor for reducing radiation dose to the kidneys.

Table 3: Comparative Tumor-to-Organ Ratios

Chelator ConjugateTime p.i.Tumor-to-BloodTumor-to-LiverTumor-to-KidneyReference
⁶⁴Cu-NODAGA-mAb7 48 hr1.123.552.51[2]
⁶⁴Cu-DOTA-mAb7 48 hr0.992.572.14[2]
¹¹¹In-NOTA-Affibody 4 hr31 ± 19.1 ± 0.80.73 ± 0.06[5]
¹¹¹In-DOTA-Affibody 4 hr19 ± 27.3 ± 0.90.54 ± 0.06[5]

Summary: Higher tumor-to-organ ratios lead to better contrast in PET or SPECT imaging. For ¹¹¹In-labeled Affibody molecules, the NOTA conjugate provided superior tumor-to-blood and tumor-to-liver ratios due to more efficient clearance from normal tissues.[5] Similarly, ⁶⁴Cu-NODAGA immunoconjugates showed improved ratios compared to their DOTA counterparts.[2]

Mandatory Visualizations

experimental_workflow cluster_synthesis Step 1: Conjugation & Radiolabeling cluster_invivo Step 2: In Vivo Evaluation cluster_analysis Step 3: Data Analysis Biomolecule Thiol-Containing Biomolecule (e.g., Antibody) Conjugation Michael Addition (Site-Specific) Biomolecule->Conjugation Chelator Maleimide-NODA-GA or other Maleimide-Chelator Chelator->Conjugation Purification1 Purification (e.g., SEC-HPLC) Conjugation->Purification1 Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) Purification1->Radiolabeling Purification2 Final Purification & Quality Control Radiolabeling->Purification2 Injection IV Injection into Tumor-Bearing Mouse Model Purification2->Injection Imaging PET/SPECT-CT Imaging (Multiple Time Points) Injection->Imaging Biodistribution Ex Vivo Biodistribution (Organ Harvesting & Counting) Injection->Biodistribution ImageAnalysis Image Reconstruction & ROI Analysis Imaging->ImageAnalysis DataCalc Calculation of %ID/g & Tumor-to-Organ Ratios Biodistribution->DataCalc Comparison Comparative Analysis of Chelator Performance ImageAnalysis->Comparison DataCalc->Comparison

Caption: Experimental workflow for comparing radiolabeled biomolecules.

logical_comparison cluster_nodaga NODA-GA cluster_dota DOTA cluster_nota NOTA N Key Features: - Mild labeling conditions (RT for ⁶⁸Ga) - Forms stable ⁶⁴Cu complexes - Often lower liver uptake for ⁶⁴Cu-mAbs center_node Chelator Choice Depends On: N->center_node D Key Features: - Requires heating for ⁶⁸Ga/⁶⁴Cu labeling - Less stable ⁶⁴Cu complex vs. NODAGA - Can offer lower kidney retention D->center_node T Key Features: - Very fast, room temp ⁶⁸Ga labeling - Forms highly stable Ga³⁺ complex - Efficient clearance for high contrast T->center_node Radionuclide Radionuclide (e.g., ⁶⁴Cu vs ⁶⁸Ga) center_node->Radionuclide Biomolecule Targeting Biomolecule (Size, Clearance Route) center_node->Biomolecule Goal Desired PK/Dosimetry (e.g., Low Kidney Dose) center_node->Goal

Caption: Logical comparison of key chelator characteristics.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on published studies.

Conjugation of Maleimide-Chelator to a Thiol-Containing Biomolecule

This protocol describes the site-specific conjugation of a chelator to a biomolecule (e.g., an antibody, fragment, or Affibody) containing a free cysteine residue via a Michael addition reaction.[9]

  • Materials: Thiol-containing biomolecule in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5), Maleimide-functionalized chelator (e.g., Maleimide-NODA-GA), purification columns (e.g., SEC-HPLC or desalting columns).

  • Procedure:

    • If necessary, gently reduce the biomolecule to ensure the availability of a free thiol group. Purify to remove the reducing agent.

    • Dissolve the maleimide-chelator in a compatible solvent (e.g., DMSO or water).

    • Add a 5- to 10-fold molar excess of the maleimide-chelator solution to the biomolecule solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Terminate the reaction and remove unreacted chelator by purification, typically using size-exclusion chromatography (SEC-HPLC).

    • Characterize the resulting conjugate (e.g., using MALDI-TOF MS) to determine the average number of chelators per biomolecule.[1]

Radiolabeling of Conjugates

Radiolabeling conditions vary significantly depending on the chelator and radionuclide.

  • ⁶⁸Ga-Labeling of NOTA/NODAGA Conjugates: [3][4]

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.

    • Buffer the eluate to a pH of 4.0-4.5 using a sodium acetate or HEPES buffer.

    • Add the chelator-conjugated biomolecule (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

    • Incubate for 5-10 minutes at room temperature.

    • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

    • Purify using a desalting column if necessary to remove any free ⁶⁸Ga.

  • ⁶⁴Cu-Labeling of NODAGA/DOTA Conjugates: [2]

    • Buffer the ⁶⁴CuCl₂ solution to a pH of 5.5-6.5 using ammonium acetate or another suitable buffer.

    • Add the chelator-conjugated antibody.

    • For NODAGA conjugates , incubate for 60 minutes at 25-37°C.[2][1]

    • For DOTA conjugates , incubate for 60 minutes at 40°C or higher.[2]

    • Perform quality control and purification as described above.

In Vivo Biodistribution and Imaging Study

This protocol outlines a typical study to evaluate the in vivo performance of a newly developed radiopharmaceutical in a tumor-bearing animal model.[2][5][10]

  • Animal Model: Establish tumor xenografts by subcutaneously injecting human cancer cells (e.g., PC3 for prostate cancer, BT474 for HER2-positive breast cancer) into immunodeficient mice.[2][1] Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Procedure:

    • Administer a known amount of the purified radiolabeled conjugate (e.g., 1-5 MBq) to each mouse via intravenous (tail vein) injection.

    • At designated time points post-injection (p.i.), such as 1, 4, 24, and 48 hours, animals may be imaged using a microPET/CT or SPECT/CT scanner.

    • Following the final imaging session or at pre-determined endpoints, euthanize the animals.

    • Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter, alongside standards prepared from the injected dose.

    • Calculate the radioactivity uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-organ ratios by dividing the %ID/g in the tumor by the %ID/g in the respective normal organ.

References

Validating Site-Specificity of Maleimide-NODA-GA Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the development of targeted therapeutics and diagnostics, particularly antibody-drug conjugates (ADCs), the precise and stable attachment of a payload to a biomolecule is paramount. Maleimide-based linkers, such as Maleimide-NODA-GA, are widely utilized for their reactivity towards thiol groups present in cysteine residues. However, ensuring the site-specificity and stability of the resulting conjugate is a critical challenge that necessitates rigorous analytical validation. This guide provides a comparative overview of the methodologies to validate the site-specificity of Maleimide-NODA-GA conjugation and contrasts its performance with next-generation alternatives.

The Chemistry of Maleimide-NODA-GA Conjugation

Maleimide-NODA-GA facilitates the covalent attachment of the NODA-GA chelator, often used for radiolabeling, to a protein or peptide. The maleimide group reacts with a free sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. Ideally, this reaction occurs at a specific, engineered cysteine residue to produce a homogeneous product with a defined drug-to-antibody ratio (DAR).

However, the reality of this process can be complex. The stability of the resulting thiosuccinimide ring can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation.[1] This potential instability underscores the need for robust analytical methods to confirm not only the site of conjugation but also the stability of the linkage over time.

Comparative Performance of Cysteine-Targeting Conjugation Chemistries

While maleimide chemistry is well-established, concerns about the stability of the conjugate have driven the development of alternative reagents. These "next-generation" maleimides and other thiol-reactive compounds aim to provide more stable and homogeneous bioconjugates.[2] Below is a comparison of key performance characteristics.

Conjugation ChemistryKey FeaturesAdvantagesDisadvantagesReported Stability (Deconjugation over 7 days at 37°C)
Traditional N-Alkyl Maleimide Michael addition to thiol.Well-established chemistry, rapid reaction kinetics.Potential for retro-Michael reaction leading to deconjugation; susceptibility to hydrolysis.35-67% deconjugation in serum.[3]
N-Aryl Maleimide Michael addition with accelerated thiosuccinimide hydrolysis.Hydrolysis of the thiosuccinimide ring "locks" the conjugate, preventing deconjugation.[3]Hydrolysis can introduce diastereomers.Less than 20% deconjugation in serum.[3]
Next-Generation Maleimides (NGMs) / Disulfide Re-bridging React with two thiols from a reduced disulfide bond to re-form a bridge.Generates homogeneous products with controlled DAR; maintains the native antibody structure.[2][4]Requires reduction of disulfide bonds.High stability, with over 90% re-bridged disulfide bonds.[2]
Mono-sulfone PEG Michael addition to thiol.Forms a highly stable conjugate resistant to deconjugation.[5]May have different reaction kinetics compared to maleimides.Less than 5% deconjugation in the presence of 1 mM GSH.[5]

Experimental Protocols for Validating Site-Specificity

A multi-pronged analytical approach is essential for the comprehensive characterization of Maleimide-NODA-GA conjugates. The following are key experimental protocols used to assess site-specificity, drug-to-antibody ratio (DAR), and conjugate stability.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC separates molecules based on their hydrophobicity. Since the conjugation of a payload typically increases the hydrophobicity of a protein, HIC is an excellent tool for separating unconjugated, partially conjugated, and fully conjugated species, allowing for the determination of the average DAR.[6][7][8]

Protocol:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Sample Loading: The protein conjugate sample is injected onto the column.

  • Elution: A gradient is applied, decreasing the salt concentration (e.g., to 50 mM sodium phosphate, pH 7.0) to elute the bound species.

  • Detection: The eluate is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated to calculate the average DAR and the distribution of species.

Mass Spectrometry (MS) for Site-Specificity and Purity

Mass spectrometry is a powerful technique for the detailed characterization of bioconjugates at multiple levels.[9]

a) Intact Mass Analysis (Top-Down/Middle-Down):

This method provides the molecular weight of the entire conjugate, allowing for confirmation of successful conjugation and determination of the DAR distribution.

Protocol:

  • Sample Preparation: The conjugate is desalted using a suitable method (e.g., reversed-phase chromatography).

  • Mass Spectrometry: The sample is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and the mass spectrum is acquired.

  • Data Analysis: The raw spectrum is deconvoluted to obtain the molecular weights of the different conjugated species.

b) Peptide Mapping (Bottom-Up):

Peptide mapping is used to pinpoint the exact location of the conjugation. The conjugate is digested into smaller peptides, which are then analyzed by LC-MS/MS.

Protocol:

  • Denaturation and Reduction: The conjugate is denatured (e.g., with urea) and the disulfide bonds are reduced (e.g., with DTT).

  • Alkylation: The free cysteines are alkylated (e.g., with iodoacetamide) to prevent disulfide scrambling.

  • Enzymatic Digestion: A protease (e.g., trypsin) is added to digest the protein into peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by reversed-phase HPLC and analyzed by tandem mass spectrometry.

  • Data Analysis: The MS/MS spectra are searched against the protein sequence to identify the peptides. The mass shift corresponding to the Maleimide-NODA-GA modification will identify the specific cysteine residue that was conjugated.

Visualizing the Workflow and Logic

To better illustrate the processes involved in Maleimide-NODA-GA conjugation and its validation, the following diagrams are provided.

Maleimide_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_product Final Product Antibody Antibody with Engineered Cysteine Reduction Reduction of Disulfide Bonds (if necessary) Antibody->Reduction Optional Conjugation Michael Addition (pH 7.0-7.5) Antibody->Conjugation Reduction->Conjugation Maleimide Maleimide-NODA-GA Maleimide->Conjugation Purification Size Exclusion or Ion Exchange Chromatography Conjugation->Purification Final_Product Antibody-NODA-GA Conjugate Purification->Final_Product

Caption: Workflow for Maleimide-NODA-GA Conjugation.

Validation_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Validation Readouts Conjugate Antibody-NODA-GA Conjugate HIC Hydrophobic Interaction Chromatography (HIC) Conjugate->HIC Intact_MS Intact Mass Spectrometry Conjugate->Intact_MS Peptide_Mapping Peptide Mapping (LC-MS/MS) Conjugate->Peptide_Mapping DAR Drug-to-Antibody Ratio (DAR) HIC->DAR Intact_MS->DAR Homogeneity Homogeneity and Purity Intact_MS->Homogeneity Site Site of Conjugation Peptide_Mapping->Site

Caption: Analytical Workflow for Validating Site-Specificity.

References

A Comparative Guide to Maleimide-NODA-GA Labeled Antibodies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive characterization of Maleimide-NODA-GA labeled antibodies, offering a direct comparison with alternative chelating agents to aid researchers, scientists, and drug development professionals in their selection of antibody conjugation strategies. The focus is on providing objective performance data, detailed experimental protocols, and clear visual representations of key processes and comparisons.

Executive Summary

The conjugation of chelators to monoclonal antibodies (mAbs) is a critical step in the development of radiopharmaceuticals for imaging and therapy. Maleimide-NODA-GA has emerged as a popular bifunctional chelator due to its ability to be site-specifically conjugated to reduced thiol groups on antibodies and its favorable radiolabeling properties. This guide presents a detailed comparison of Maleimide-NODA-GA with the widely used chelator DOTA, focusing on key performance metrics such as radiolabeling efficiency, in vitro stability, and in vivo biodistribution. The data presented herein is synthesized from published experimental findings to provide a clear, evidence-based comparison.

Data Presentation: Performance Metrics of NODA-GA vs. DOTA Labeled Antibodies

The following tables summarize the quantitative performance of NODA-GA and DOTA conjugated antibodies, primarily focusing on labeling with Copper-64 (⁶⁴Cu), a common radionuclide for PET imaging.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorAntibodyRadiolabeling ConditionsRadiochemical Yield (%)Chelator/Antibody RatioReference
NODAGA mAb7 (anti-EpCAM)25°C for 1 hour59 - 712-3[1]
DOTA mAb7 (anti-EpCAM)40°C for 1 hour59 - 712-3[1]
NODAGA Trastuzumab25°C for 15 minutes~65~3.9[2]
NODAGA Trastuzumab37°C for 60 minutes~87~3.9[2]
DOTA Trastuzumab37°C for 60 minutes~94~3.6[2]

Table 2: In Vitro Performance

Chelator ConjugateCell LineAssayKey FindingReference
⁶⁴Cu-NODAGA-mAb7 PC3-DsRedCellular UptakeHigher cellular uptake[1]
⁶⁴Cu-DOTA-mAb7 PC3-DsRedCellular UptakeLower cellular uptake[1]
⁶⁴Cu-NODAGA-Trastuzumab BT474Stability (vs. EDTA)Highly stable, >99% intact after 24h[2]
⁶⁴Cu-DOTA-Trastuzumab BT474Stability (vs. EDTA)Less stable than NODAGA conjugate[2]
⁶⁴Cu-NODAGA-Trastuzumab BT474Immunoreactive Fraction87.9 - 93.8%[2]
⁶⁴Cu-DOTA-Trastuzumab BT474Immunoreactive Fraction87.9 - 93.8%[2]

Table 3: In Vivo Biodistribution (24 hours post-injection)

Chelator ConjugateTumor Uptake (%ID/g)Liver Uptake (%ID/g)Blood Activity (%ID/g)Reference
⁶⁴Cu-NODAGA-mAb7 13.24 ± 4.86Lower accumulationHigher activity[1]
⁶⁴Cu-DOTA-mAb7 13.44 ± 1.21Higher accumulationLower activity[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments in the characterization of Maleimide-NODA-GA labeled antibodies.

Protocol 1: Antibody Reduction and Maleimide-NODA-GA Conjugation
  • Antibody Preparation: Dissolve the antibody (e.g., IgG) in a suitable buffer such as PBS (pH 7.0-7.5) to a concentration of 5-10 mg/mL.

  • Reduction of Disulfide Bonds: To generate free thiol groups for conjugation, add a 10 to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. This step is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3][4]

  • Preparation of Maleimide-NODA-GA: Dissolve the Maleimide-NODA-GA in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM immediately before use.[5]

  • Conjugation Reaction: Add the Maleimide-NODA-GA solution to the reduced antibody solution at a 10 to 20-fold molar excess. The final concentration of the maleimide reagent should typically be in the range of 0.5-1 mM.[3]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[3][5]

  • Purification: Remove excess, unconjugated Maleimide-NODA-GA using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer.[4]

  • Characterization: Determine the chelator-to-antibody ratio using methods like MALDI-TOF mass spectrometry.

Protocol 2: Radiolabeling with ⁶⁴Cu
  • Buffer Preparation: Use a metal-free buffer, such as ammonium acetate or sodium acetate, with a pH between 4.5 and 5.5.

  • Radiolabeling Reaction: Add ⁶⁴CuCl₂ in a small volume to the purified antibody-NODA-GA conjugate. The amount of ⁶⁴Cu will depend on the desired specific activity.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or slightly elevated temperatures (e.g., 37°C) for 30-60 minutes.[1][2]

  • Quality Control: Determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or size-exclusion HPLC.

Protocol 3: Serum Stability Assay
  • Incubation: Add the radiolabeled antibody conjugate to human or mouse serum to a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, 48, and 72 hours).

  • Analysis: Analyze the aliquots by size-exclusion HPLC or SDS-PAGE to determine the percentage of intact radiolabeled antibody over time.

Protocol 4: In Vitro Cell Binding Assay
  • Cell Culture: Culture a cancer cell line that expresses the target antigen for the antibody.

  • Binding Assay: Seed a known number of cells in multi-well plates. Add increasing concentrations of the radiolabeled antibody to the wells.

  • Incubation and Washing: Incubate for a defined period (e.g., 1 hour) at 4°C or 37°C. Wash the cells to remove unbound radioactivity.

  • Quantification: Lyse the cells and measure the radioactivity in a gamma counter to determine the amount of bound antibody.

  • Data Analysis: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the binding data.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a comparative overview of NODA-GA and DOTA chelators.

experimental_workflow cluster_conjugation Antibody-Chelator Conjugation cluster_radiolabeling Radiolabeling and In Vitro/In Vivo Testing Antibody Antibody Reduction (TCEP) Reduction (TCEP) Antibody->Reduction (TCEP) Conjugation Conjugation Reduction (TCEP)->Conjugation Maleimide-NODA-GA Maleimide-NODA-GA Maleimide-NODA-GA->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Radiolabeling (e.g., 64Cu) Radiolabeling (e.g., 64Cu) Characterization->Radiolabeling (e.g., 64Cu) Quality Control Quality Control Radiolabeling (e.g., 64Cu)->Quality Control In Vitro Assays In Vitro Assays Quality Control->In Vitro Assays In Vivo Studies In Vivo Studies Quality Control->In Vivo Studies

Caption: Experimental workflow for the preparation and characterization of a Maleimide-NODA-GA labeled antibody.

chelator_comparison cluster_labeling Radiolabeling Conditions cluster_performance In Vivo Performance Chelator Properties Chelator Properties NODA-GA NODA-GA Chelator Properties->NODA-GA DOTA DOTA Chelator Properties->DOTA NODA-GA_Labeling Milder conditions (e.g., 25°C) NODA-GA->NODA-GA_Labeling NODA-GA_Performance Lower liver uptake Higher bioavailability NODA-GA->NODA-GA_Performance DOTA_Labeling Requires heating (e.g., 40°C) DOTA->DOTA_Labeling DOTA_Performance Higher liver uptake Lower bioavailability DOTA->DOTA_Performance

Caption: Key comparative features of NODA-GA and DOTA chelators for antibody labeling.

Conclusion

The choice of a bifunctional chelator is a critical decision in the development of antibody-based radiopharmaceuticals. Maleimide-NODA-GA offers the advantage of site-specific conjugation and favorable radiolabeling conditions at room temperature.[1] Experimental data suggests that for ⁶⁴Cu labeling, NODA-GA conjugates can exhibit improved in vivo performance, including lower liver accumulation and higher bioavailability, when compared to DOTA conjugates.[1] However, the stability of the maleimide-thiol linkage should be considered, and for some applications, alternative, more stable conjugation chemistries may be warranted. This guide provides a foundational understanding of the characterization of Maleimide-NODA-GA labeled antibodies and a data-driven comparison to aid in the selection of the most appropriate chelator for a given research or drug development program.

References

A Comparative Guide to Maleimide-NODA-GA Radiopharmaceuticals in Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals is a cornerstone of precision medicine, enabling non-invasive diagnosis and therapy. The choice of the bifunctional chelator, which links the targeting moiety to the radionuclide, is critical as it significantly influences the biodistribution, pharmacokinetics, and imaging contrast of the radiopharmaceutical. This guide provides a comparative analysis of Maleimide-NODA-GA based radiopharmaceuticals against common alternatives, supported by experimental data, to aid researchers in selecting the optimal chelator for their applications.

Executive Summary

Maleimide-NODA-GA has emerged as a promising chelator for the development of radiopharmaceuticals, particularly for labeling with Gallium-68 (⁶⁸Ga). This guide highlights the advantages of Maleimide-NODA-GA in comparison to other widely used chelators such as DOTA and NOTA. Key findings indicate that ⁶⁸Ga-NODAGA conjugates often exhibit favorable radiolabeling conditions, reduced non-specific uptake in organs like the liver, and improved tumor-to-background ratios, leading to enhanced imaging quality.

Data Presentation: Comparative Biodistribution of ⁶⁸Ga-labeled Radiopharmaceuticals

The following table summarizes the biodistribution data from preclinical studies comparing ⁶⁸Ga-labeled targeting molecules conjugated with NODAGA, DOTA, and NOTA. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at a specified time point post-injection.

RadiopharmaceuticalTargetTime (p.i.)Blood (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidneys (%ID/g)Tumor (%ID/g)Tumor-to-Blood RatioTumor-to-Liver Ratio
[⁶⁸Ga]Ga-ZHER2:S1-NODAGA HER22 h~0.27~2.1~0.3~10~16.1~60 ~7.7
[⁶⁸Ga]Ga-ZHER2:S1-DOTA HER22 h~0.64~3.3~0.4~12~18.0~28~5.5
[⁶⁸Ga]Ga-ZHER2:S1-NOTA HER22 h~0.31~3.9~0.5~11~13.0~42~3.3
[⁶⁸Ga]Ga-(HE)₃-ZHER3-NODAGA HER33 h~0.153.3 ± 0.4~0.2~30~5.0~33 ~1.5
[⁶⁸Ga]Ga-(HE)₃-ZHER3-DOTA HER33 h~0.44.9 ± 0.6~0.6~25~4.5~11~0.9
[⁶⁸Ga]Ga-NODAGA-(RGD)₂ Integrin αvβ₃45 min~0.5~0.8~0.3~4.0~2.5~5.0~3.1
[⁶⁸Ga]Ga-DOTA-(RGD)₂ Integrin αvβ₃45 min~0.6~1.0~0.4~4.5~2.3~3.8~2.3

Data is compiled from multiple sources and presented as approximate or mean values for comparative purposes.[1][2][3][4][5]

Key Observations from Biodistribution Data

  • Reduced Hepatic Uptake: Radiopharmaceuticals conjugated with NODAGA consistently demonstrate lower liver uptake compared to their DOTA and NOTA counterparts.[1][4] This is attributed to the neutral charge of the [⁶⁸Ga]Ga-NODAGA complex, which minimizes non-specific interactions with liver tissue.[1]

  • Improved Tumor-to-Organ Ratios: The lower background uptake in critical organs like the liver and blood results in significantly higher tumor-to-blood and tumor-to-liver ratios for NODAGA-based tracers.[2][5] This is a crucial factor for achieving high-contrast images in PET scans.

  • Rapid Blood Clearance: NODAGA-conjugated radiopharmaceuticals often exhibit faster blood clearance, contributing to lower background signals and earlier imaging time points.[1]

  • Comparable Tumor Uptake: While tumor uptake can be influenced by various factors, NODAGA conjugates generally show comparable or only slightly lower tumor accumulation compared to DOTA conjugates, while offering superior imaging contrast.[5]

Experimental Protocols

A comprehensive understanding of the experimental methodology is crucial for interpreting biodistribution data. Below is a detailed protocol for a typical preclinical biodistribution study of a ⁶⁸Ga-labeled radiopharmaceutical.

Radiolabeling of the Targeting Molecule with ⁶⁸Ga
  • Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, trace metal-free 0.1 M HCl.

  • Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 3.5-4.5 using a sodium acetate or HEPES buffer.

  • Labeling Reaction: The targeting molecule conjugated with Maleimide-NODA-GA (or other chelators) is added to the buffered ⁶⁸Ga solution.

    • NODAGA: The reaction typically proceeds at room temperature for 5-10 minutes.[3]

    • DOTA: The reaction usually requires heating at 95°C for 5-10 minutes.[3]

  • Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC. A purity of >95% is generally required for in vivo studies.

Animal Model and Administration
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) are typically used. Tumor models are established by subcutaneously inoculating human cancer cells that overexpress the target receptor (e.g., HER2, HER3, or integrin αvβ₃).

  • Administration: Once tumors reach a suitable size, the ⁶⁸Ga-labeled radiopharmaceutical (typically 1-5 MBq) is injected intravenously via the tail vein.

PET/CT Imaging
  • Imaging Time Points: Mice are anesthetized and imaged at various time points post-injection (e.g., 30 min, 1h, 2h, 3h) using a preclinical PET/CT scanner.

  • Image Acquisition: A static PET scan is acquired for 10-15 minutes, followed by a CT scan for anatomical co-registration.

  • Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify the radioactivity concentration, often expressed as Standardized Uptake Value (SUV).

Ex Vivo Biodistribution
  • Tissue Harvesting: Immediately after the final imaging session, mice are euthanized. The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected and weighed.

  • Gamma Counting: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

Experimental Workflow

G cluster_radiolabeling Radiolabeling cluster_animal_study In Vivo Study cluster_ex_vivo Ex Vivo Analysis Ga68_Elution 68Ga Elution from Generator Buffering pH Adjustment Ga68_Elution->Buffering Labeling Incubation with Chelator-Conjugate Buffering->Labeling QC Quality Control (radio-TLC/HPLC) Labeling->QC Injection Intravenous Injection QC->Injection Tumor_Model Tumor Xenograft Model Tumor_Model->Injection PET_CT PET/CT Imaging Injection->PET_CT Euthanasia Euthanasia PET_CT->Euthanasia Tissue_Harvest Organ & Tumor Harvesting Euthanasia->Tissue_Harvest Gamma_Count Gamma Counting Tissue_Harvest->Gamma_Count Data_Analysis Calculation of %ID/g Gamma_Count->Data_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER3->PI3K Activation RAS RAS HER3->RAS Ligand Neuregulin (Ligand) Ligand->HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin αvβ₃ FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Binding Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos Src->Grb2_Sos RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Metastasis, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

References

A Head-to-Head Comparison of Maleimide-NODA-GA and Other Bifunctional Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of radiopharmaceuticals, the choice of a bifunctional chelator is critical for the successful development of targeted imaging and therapeutic agents. These molecules play a pivotal role by securely binding a radiometal while providing a functional group for conjugation to a targeting biomolecule, such as an antibody or peptide. Maleimide-NODA-GA has emerged as a promising chelator, particularly for positron-emitting radionuclides like Gallium-68 (⁶⁸Ga). This guide provides an objective, data-driven comparison of Maleimide-NODA-GA with other commonly used bifunctional chelators, including DOTA and NOTA derivatives, to inform the selection process for your research and development endeavors.

Key Performance Metrics: A Tabular Comparison

The selection of an optimal bifunctional chelator is often a balance of several key performance indicators. The following table summarizes quantitative data on radiolabeling efficiency, reaction conditions, and in vivo stability for Maleimide-NODA-GA and its counterparts.

ChelatorRadionuclideBiomoleculeRadiolabeling ConditionsRadiochemical Yield (RCY)In Vivo Stability/Performance
Maleimide-NODA-GA ⁶⁸GaC2Am25°C, pH 7.4[1]Not explicitly stated, but rapid reaction implied[1]NODAGA complexes show improved in vivo stability compared to DOTA for ⁶⁴Cu[2]
NOTA-maleimide ⁶⁸GahPD-L1 Nanobody50°C, 15 min[3][4]80 ± 5%[3][4]Stable in human serum for up to 3 hours (>99% RCP)[3][4]
DOTA ⁶⁸GaPeptidesHigher temperatures (e.g., 90-95°C) required[1][5]>95% (at high temp)⁶⁸Ga-DOTA complexes show intermediate stability, with >20% Ga loss in <1 hr with apo-transferrin[6]
NODAGA ⁶⁴CumAb725°C, 1 hr[2]59-71%Less liver accumulation and higher blood activity compared to ⁶⁴Cu-DOTA-mAb7, suggesting better in vivo stability[2]
DOTA ⁶⁴CumAb740°C, 1 hr[2]59-71%Higher liver accumulation compared to ⁶⁴Cu-NODAGA-mAb7[2]
NOTA ⁶⁸GaPeptidesRoom temperatureHighGa-radiolabeled p-NO₂-Bn-NOTA is relatively inert[6]

The Chemistry of Conjugation and Chelation: A Visual Guide

To better understand the processes involved, the following diagrams illustrate the key workflows and molecular interactions.

cluster_conjugation Site-Specific Conjugation Biomolecule Biomolecule (e.g., Antibody, Peptide) with Cysteine (-SH) Conjugate Biomolecule-Chelator Conjugate Biomolecule->Conjugate Thiol-Maleimide Michael Addition Maleimide_Chelator Maleimide-NODA-GA Maleimide_Chelator->Conjugate

Caption: Workflow for site-specific conjugation of a biomolecule to Maleimide-NODA-GA.

cluster_radiolabeling Radiolabeling Process Conjugate Biomolecule-NODA-GA Conjugate Radiolabeled_Conjugate Radiolabeled Bioconjugate Conjugate->Radiolabeled_Conjugate Chelation Radionuclide Radiometal (e.g., ⁶⁸Ga³⁺) Radiolabeled_Cojugate Radiolabeled_Cojugate Radionuclide->Radiolabeled_Cojugate

References

Assessing the Impact of Maleimide-NODA-GA on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical step that can significantly influence the efficacy and safety of protein-based therapeutics and diagnostics. Maleimide-NODA-GA has emerged as a valuable tool for the site-specific labeling of proteins, particularly for applications in nuclear medicine. This guide provides an objective comparison of Maleimide-NODA-GA with other common protein modification reagents, supported by experimental data, to aid in the selection of the most appropriate conjugation chemistry for a given application.

Executive Summary

Maleimide-NODA-GA is a bifunctional chelator that combines a thiol-reactive maleimide group for covalent attachment to cysteine residues on a protein, and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety for the stable chelation of radiometals. This combination allows for the site-specific radiolabeling of proteins for applications such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radiotherapy.

The primary advantage of using a maleimide-based approach is the ability to achieve site-specific conjugation by targeting either naturally present or engineered cysteine residues. This can lead to more homogeneous conjugates with a well-defined drug-to-antibody ratio (DAR) compared to methods that target more abundant amino acids like lysine. However, a significant drawback of the traditional maleimide-cysteine linkage is its potential instability due to retro-Michael addition, which can lead to deconjugation in vivo.

This guide will compare Maleimide-NODA-GA to alternatives that target either cysteine or other amino acids, focusing on their impact on protein function.

Comparison of Protein Labeling Reagents

The choice of conjugation chemistry can have a profound impact on the biological activity of the resulting protein conjugate. The following tables summarize the performance of Maleimide-NODA-GA in comparison to other commonly used reagents.

Table 1: Comparison of Thiol-Reactive Labeling Reagents

FeatureMaleimide-NODA-GACarbonylacrylic ReagentsSubstituted Maleimides (e.g., DBM, DTM)
Target Residue CysteineCysteineCysteine
Reaction pH 6.5 - 7.5~8.06.0 - 7.5
Selectivity High for thiolsHigh for thiolsHigh for thiols
Linkage Stability Susceptible to retro-Michael addition and hydrolysisMore stable than traditional maleimidesImproved stability over traditional maleimides
Impact on Protein Function Site-specific nature can minimize impact, but the chelator itself can alter properties.Site-specific nature minimizes impact.Site-specific nature minimizes impact.
Key Advantage Well-established chemistry for site-specific radiolabeling.Forms stable conjugates under stoichiometric conditions.Enhanced stability of the thioether bond.
Key Disadvantage Potential for in vivo instability of the conjugate.[1][2]Newer chemistry, less established than maleimides.May require more complex synthesis of the reagent.

Table 2: Comparison of Maleimide-NODA-GA with Lysine-Targeting Reagents

FeatureMaleimide-NODA-GA (Thiol-reactive)DOTA-NHS Ester (Amine-reactive)Isothiocyanates (Amine-reactive)
Target Residue CysteineLysine, N-terminusLysine, N-terminus
Reaction pH 6.5 - 7.57.0 - 9.08.0 - 9.5
Homogeneity of Conjugate High (site-specific)Low (multiple reactive sites)Low (multiple reactive sites)
Impact on Protein Function Can be minimized with strategic cysteine placement.High risk of impacting function due to random modification of functionally important lysines.High risk of impacting function.
Key Advantage Precise control over conjugation site and stoichiometry.Well-established and widely used chemistry.Can provide high labeling yields.
Key Disadvantage Requires accessible cysteine residues (may need protein engineering).Leads to heterogeneous products.[1]Can lead to heterogeneous products and potential for cross-reactivity.

Quantitative Performance Data

The following tables present experimental data comparing the performance of NODAGA-conjugated proteins with those modified using other chelators. While this data does not exclusively use the maleimide conjugation method for NODAGA, it provides valuable insights into the properties of the NODAGA chelator itself when attached to a protein.

Table 3: In Vitro Performance of ⁶⁴Cu-Labeled Immunoconjugates [3]

ImmunoconjugateCellular Uptake (%ID/g)Dissociation Constant (Kd) (nM)Max. Binding Sites (Bmax) (pmol/mg)
⁶⁴Cu-DOTA-mAb7LowerHigherHigher
⁶⁴Cu-NODAGA-mAb7HigherLowerLower

This data suggests that for this particular antibody, the NODAGA conjugate exhibited higher cellular uptake and a lower dissociation constant, indicating tighter binding, although with fewer available binding sites compared to the DOTA conjugate.

Table 4: In Vivo Biodistribution of ⁶⁸Ga-Labeled RGD Dimers (45 min post-injection) [4]

RadiotracerTumor Uptake (%ID/g)Liver Uptake (%ID/g)Kidney Uptake (%ID/g)
⁶⁸Ga-DOTA-(RGD)₂~2.5~0.5~4.0
⁶⁸Ga-NODAGA-(RGD)₂~2.2~0.6~4.5

In this preclinical study, both DOTA and NODAGA conjugated RGD dimers showed similar tumor uptake, with the kidneys being the primary route of excretion.

Table 5: Radiolabeling and Immunoreactivity of ⁶⁴Cu-Labeled Trastuzumab [5][6]

ChelatorRadiolabeling ConditionsRadiochemical YieldImmunoreactive Fraction (%)
DOTA40°C, 60 minLower87.9 - 93.8
NODAGA25°C, 15 minHigh (~65%)87.9 - 93.8
15-5 Macrocycle25°C, 15 minHigh (~64%)87.9 - 93.8

This study highlights that NODAGA allows for radiolabeling under milder conditions (room temperature) compared to DOTA, while maintaining a high radiochemical yield and preserving the immunoreactivity of the antibody.

Experimental Protocols

Protocol 1: Conjugation of Maleimide-NODA-GA to a Cysteine-Containing Protein

This protocol provides a general procedure for the conjugation of Maleimide-NODA-GA to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., antibody, protein scaffold)

  • Maleimide-NODA-GA

  • Degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)

  • Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary to expose cysteine residues, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

  • Maleimide-NODA-GA Preparation:

    • Dissolve Maleimide-NODA-GA in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the Maleimide-NODA-GA solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) relative to the Maleimide-NODA-GA to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess Maleimide-NODA-GA and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration. Exchange the buffer to a formulation suitable for storage or downstream applications.

  • Characterization:

    • Determine the chelator-to-protein ratio using methods such as mass spectrometry or by measuring the absorbance if the chelator has a chromophore.

Protocol 2: Assessment of Protein Function Post-Conjugation

The impact of conjugation on protein function can be assessed using various assays depending on the protein's activity.

A. Antigen Binding (for Antibodies):

  • ELISA (Enzyme-Linked Immunosorbent Assay): Coat a plate with the target antigen. Add serial dilutions of the conjugated and unconjugated antibody. Detect bound antibody with a secondary antibody conjugated to an enzyme (e.g., HRP). Compare the binding curves and EC50 values.

  • Flow Cytometry: If the target antigen is on the surface of cells, incubate the cells with fluorescently labeled conjugated and unconjugated antibodies. Analyze the mean fluorescence intensity to compare binding.

  • Surface Plasmon Resonance (SPR): Immobilize the antigen on a sensor chip and flow the conjugated and unconjugated antibody over the surface to determine binding kinetics (kon, koff) and affinity (KD).

B. Enzymatic Activity:

  • If the protein is an enzyme, perform a standard activity assay using its specific substrate. Compare the kinetic parameters (Km, Vmax) of the conjugated and unconjugated enzyme.

C. In Vitro Cytotoxicity (for Antibody-Drug Conjugates):

  • For ADCs where the chelator is part of a larger linker-payload system, assess the in vitro cytotoxicity on target-positive and target-negative cell lines. Compare the IC50 values of the ADC with the free drug and unconjugated antibody.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of protein conjugation with Maleimide-NODA-GA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_radiolabeling Radiolabeling & QC Protein Cysteine-Containing Protein Reduce Disulfide Reduction (optional, with TCEP) Protein->Reduce If needed Conjugate Conjugation Reaction (pH 6.5-7.5) Protein->Conjugate Reduce->Conjugate Maleimide Maleimide-NODA-GA in DMSO/DMF Maleimide->Conjugate Quench Quench with N-acetylcysteine Conjugate->Quench Purify Purification (SEC / Dialysis) Quench->Purify Analyze Characterization (Mass Spec, etc.) Purify->Analyze Radiolabel Radiolabeling with Metal Isotope Purify->Radiolabel QC Quality Control (Radiochemical Purity) Radiolabel->QC Logical_Relationship cluster_conjugation Conjugation Factors Protein Native Protein Function FinalFunction Final Bioconjugate Function Protein->FinalFunction is altered by Conjugation Conjugation Chemistry Conjugation->FinalFunction impacts Site Conjugation Site (Cys vs. Lys) Stoichiometry Stoichiometry (DAR) Chelator Chelator Properties (Size, Charge) Chelator->FinalFunction impacts Linker Linker Stability Linker->FinalFunction impacts

References

A Comparative Guide to Maleimide-NODA-GA Chelation Kinetics for Gallium-68 Radiolabeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Maleimide-NODA-GA with other common chelators for Gallium-68 (⁶⁸Ga) radiolabeling, a critical step in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The selection of an appropriate chelator is paramount, as it directly influences the radiolabeling efficiency, the stability of the final product, and ultimately, the quality of the diagnostic image.

Introduction to ⁶⁸Ga Chelation

Gallium-68 is a positron-emitting radionuclide with a conveniently short half-life of 68 minutes, making it ideal for PET imaging. To be used as a diagnostic agent, ⁶⁸Ga must be stably complexed by a bifunctional chelator, which is, in turn, conjugated to a targeting biomolecule (e.g., a peptide or antibody). The Maleimide-NODA-GA chelator features a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core for ⁶⁸Ga coordination and a maleimide group for covalent attachment to thiol-containing biomolecules. The kinetics of the chelation reaction are a crucial parameter, dictating the speed and efficiency of the radiolabeling process.

Comparative Analysis of ⁶⁸Ga Chelation Kinetics

While direct second-order rate constants for Maleimide-NODA-GA were not explicitly found in the reviewed literature, the radiochemical yield (RCY) under various conditions provides a strong indication of its kinetic performance. The following table summarizes the kinetic data, presented as RCY, for Maleimide-NODA-GA and prominent alternative chelators. It is important to note that NODAGA, the parent chelator of Maleimide-NODA-GA, exhibits rapid labeling kinetics, and it is anticipated that the maleimide functional group does not significantly hinder the chelation process. In fact, NODAGA derivatives are known for their ability to be radiolabeled quickly under mild conditions.

ChelatorConcentration (µM)Temperature (°C)pHTime (min)Radiochemical Yield (RCY) (%)Reference
NODAGA-Peptide Not SpecifiedRoom Temperature3.5-47>95%[1]
NODAGA-Pamidronic Acid Not Specified604.510~93%[2]
NODAGA-Pamidronic Acid Not Specified604.515~96%[2]
DOTA-Peptide Not Specified954.6up to 30>90%[1]
NOTA 10Room Temperature3-5.510~80%[1]
HBED-CC-PSMA Not SpecifiedRoom TemperatureNot SpecifiedNot SpecifiedProduces multiple isomers[3]
THP-Peptide Not SpecifiedNot SpecifiedNot Specified< 5>95%[3]

Experimental Protocols

General Protocol for Determining ⁶⁸Ga Labeling Kinetics

This protocol outlines a general procedure for assessing the kinetics of ⁶⁸Ga chelation, which can be adapted for Maleimide-NODA-GA and other chelators.

1. Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Chelator of interest (e.g., Maleimide-NODA-GA) solution of known concentration

  • Metal-free water and buffers (e.g., sodium acetate, HEPES)

  • Reaction vials (metal-free)

  • Radio-TLC or Radio-HPLC system for analysis

  • Dose calibrator

2. ⁶⁸Ga Elution and Preparation:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile, metal-free 0.1 M HCl according to the manufacturer's instructions.

  • The ⁶⁸Ga eluate can be used directly or further purified and concentrated using a cation-exchange cartridge.

3. Radiolabeling Reaction:

  • In a metal-free reaction vial, add a specific volume of the chelator solution to a suitable buffer.

  • To initiate the reaction, add a known activity of the ⁶⁸Ga eluate to the chelator solution.

  • The reaction can be performed at various temperatures (e.g., room temperature, 37°C, 95°C) and pH values, which should be systematically varied to study their effect on the kinetics.

  • At predetermined time points (e.g., 1, 2, 5, 10, 15, 30 minutes), take aliquots of the reaction mixture for analysis.

4. Analysis of Radiochemical Yield (RCY):

  • The RCY, which is the percentage of ⁶⁸Ga successfully chelated, is determined at each time point using either radio-TLC or radio-HPLC.

  • Radio-TLC: Spot the reaction aliquot onto a TLC plate and develop it with an appropriate mobile phase to separate the ⁶⁸Ga-chelate complex from free ⁶⁸Ga. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner.

  • Radio-HPLC: Inject the reaction aliquot into a radio-HPLC system equipped with a suitable column and a radioactivity detector. The chromatogram will show peaks corresponding to the ⁶⁸Ga-chelate and free ⁶⁸Ga, allowing for quantification of the RCY.

5. Data Analysis:

  • Plot the RCY as a function of time for each set of reaction conditions (concentration, temperature, pH).

  • To determine the pseudo-first-order rate constant (k_obs), the data can be fitted to a one-phase association model. The second-order rate constant (k) can then be calculated by dividing k_obs by the chelator concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the kinetic studies of Maleimide-NODA-GA chelation.

experimental_workflow cluster_prep Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis ga_elution 68Ga Elution (0.1 M HCl) reaction_vial Reaction Vial (Varying Temp, pH, Conc.) ga_elution->reaction_vial chelator_prep Chelator Solution (Maleimide-NODA-GA) chelator_prep->reaction_vial buffer_prep Buffer Preparation (e.g., Sodium Acetate) buffer_prep->reaction_vial sampling Time-point Sampling reaction_vial->sampling radio_tlc Radio-TLC/HPLC sampling->radio_tlc data_analysis Data Analysis (RCY vs. Time) radio_tlc->data_analysis kinetics Determine Kinetic Parameters (k_obs, k) data_analysis->kinetics

Caption: Experimental workflow for kinetic studies of ⁶⁸Ga chelation.

The following diagram illustrates the relationship between the components in the chelation reaction.

chelation_reaction Ga 68Ga³⁺ Complex [68Ga(Maleimide-NODA-GA)]³⁺ Ga->Complex Chelation (Fast Kinetics) Chelator Maleimide-NODA-GA Chelator->Complex Conjugate [68Ga(NODA-GA-S-Biomolecule)]³⁺ Complex->Conjugate Michael Addition (Thiol Reaction) Biomolecule Biomolecule-SH Biomolecule->Conjugate

Caption: Reaction pathway of ⁶⁸Ga chelation and bioconjugation.

Conclusion

Maleimide-NODA-GA stands as a highly efficient bifunctional chelator for Gallium-68. Its parent structure, NODAGA, demonstrates rapid chelation kinetics under mild conditions, a significant advantage over chelators like DOTA that often require heating. This allows for the radiolabeling of heat-sensitive biomolecules and simplifies the overall process. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of radiopharmaceutical development, enabling informed decisions in the selection of chelators for novel ⁶⁸Ga-based PET imaging agents. Further studies to determine the precise second-order rate constants for Maleimide-NODA-GA would provide an even more definitive quantitative comparison.

References

Comparative Analysis of Maleimide-NODA-GA PET Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of molecular imaging, the choice of a bifunctional chelator for radiolabeling biomolecules is critical for the development of effective PET probes. This guide provides a comparative analysis of Maleimide-NODA-GA, a popular chelator for Gallium-68 (⁶⁸Ga), against other commonly used alternatives. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a bifunctional chelator that combines the NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) framework with a maleimide functional group. The NODA-GA component provides a cage-like structure that efficiently and stably chelates radiometals, particularly ⁶⁸Ga, under mild conditions.[1] The maleimide group allows for covalent, site-specific conjugation to thiol (-SH) groups present in cysteine residues of peptides and proteins.[2][3] This site-specific attachment is crucial for preserving the biological activity of the targeting molecule.

Performance Comparison of Chelators for ⁶⁸Ga Labeling

The selection of a chelator significantly impacts the radiolabeling efficiency, stability, and in vivo performance of a PET probe. The following tables summarize the performance of NODA-GA and its derivatives in comparison to other widely used chelators such as DOTA, HBED, DFO, and THP.

Table 1: Radiolabeling Efficiency of Various Chelators with ⁶⁸Ga

ChelatorpHTemperature (°C)Chelator Concentration (µM)Radiochemical Yield (RCY)Reference
NODA-GA 3.5-4Room Temp->95% (in 7 min)[1]
DOTA 3.590590 ± 1.5%[4]
DOTA 6.5255-50<85%[4][5]
NOTA 3-5.5Room Temp-High (in 10 min)[1]
HBED 6.5255>94%[4]
DFO 6.5250.596 ± 1.5%[4]
THP 6.5250.597 ± 0.6%[4]

Data presented as mean ± standard deviation where available.

Table 2: In Vivo Performance of ⁶⁸Ga-labeled Probes with Different Chelators

ProbeTumor ModelTumor Uptake (%ID/g at 1h p.i.)Key FindingsReference
⁶⁸Ga-NODAGA-BMS986192 hPD-L1-B16F103.54 ± 0.35Rapid tumor accumulation and clearance from non-target tissues.[6]
⁶⁸Ga-NOTA-TATE AR42JComparable to ⁶⁸Ga-DOTA-TATELower background uptake in the liver compared to ⁶⁸Ga-DOTA-TATE.[7]
⁶⁸Ga-DOTA-TATE AR42JComparable to ⁶⁸Ga-NOTA-TATEHigher liver uptake compared to ⁶⁸Ga-NOTA-TATE.[7]
⁶⁸Ga-NODAGA-RGD U87-MG Glioblastoma-Higher tumor-to-normal brain ratios compared to ¹⁸F-FDG.[8]
⁶⁸Ga-NODAGA-LM3 Neuroendocrine TumorHigher than ⁶⁸Ga-DOTA-LM3Outperformed ⁶⁸Ga-DOTA-LM3 in lesion uptake and detection.[9]

Data presented as mean ± standard deviation where available. %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

1. Radiolabeling with Gallium-68

  • Objective: To complex the bifunctional chelator conjugated to a biomolecule with ⁶⁸Ga.

  • Protocol Summary:

    • Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

    • Add the Maleimide-NODA-GA conjugated biomolecule (typically in a buffer such as HEPES or sodium acetate) to the ⁶⁸GaCl₃ eluate.

    • Adjust the pH of the reaction mixture to a range of 3.5-5.5.

    • Incubate the reaction mixture at room temperature for 5-15 minutes.[1][10]

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.[11]

    • Purify the radiolabeled product using a C18 Sep-Pak cartridge or size-exclusion chromatography if necessary.

2. In Vitro Stability Assay

  • Objective: To assess the stability of the radiolabeled probe in a biologically relevant medium.

  • Protocol Summary:

    • Incubate the purified ⁶⁸Ga-labeled probe in human serum at 37°C.[6]

    • At various time points (e.g., 30, 60, 120 minutes), take aliquots of the mixture.

    • Analyze the aliquots by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled probe.[6] A stable probe will show minimal dissociation of ⁶⁸Ga from the chelator.

3. In Vivo Biodistribution and PET Imaging

  • Objective: To evaluate the tumor-targeting efficacy, pharmacokinetics, and clearance profile of the radiolabeled probe in an animal model.

  • Protocol Summary:

    • Administer the ⁶⁸Ga-labeled probe to tumor-bearing mice via intravenous injection.[6][8]

    • At specific time points post-injection (e.g., 30, 60, 120 minutes), perform PET imaging.[6]

    • Following the final imaging session, euthanize the animals and dissect major organs and tumors.

    • Measure the radioactivity in each tissue using a gamma counter to determine the biodistribution, typically expressed as %ID/g.[6]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate key processes in the development and application of Maleimide-NODA-GA PET probes.

Experimental_Workflow cluster_synthesis Probe Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation Biomolecule Biomolecule (e.g., Antibody, Peptide) with Thiol Group Conjugate Biomolecule-NODA-GA Conjugate Biomolecule->Conjugate Bioconjugation (Michael Addition) BFC Maleimide-NODA-GA BFC->Conjugate PET_Probe ⁶⁸Ga-NODA-GA-Biomolecule (PET Probe) Conjugate->PET_Probe Radiolabeling Ga68 ⁶⁸Ga³⁺ Ga68->PET_Probe QC Quality Control (Purity, Stability) PET_Probe->QC PET_Probe->QC InVivo In Vivo Studies (Tumor-bearing Model) QC->InVivo PET_Imaging PET Imaging InVivo->PET_Imaging Biodistribution Ex Vivo Biodistribution PET_Imaging->Biodistribution Data_Analysis Data Analysis Biodistribution->Data_Analysis

Caption: Experimental workflow for the development and evaluation of a ⁶⁸Ga-Maleimide-NODA-GA PET probe.

Tumor_Targeting_Pathway Probe ⁶⁸Ga-NODA-GA-Targeting Ligand (e.g., Peptide, Antibody) Bloodstream Systemic Circulation Probe->Bloodstream IV Injection Receptor Target Receptor on Cell Surface Probe->Receptor Tumor_Microenvironment Tumor Microenvironment Bloodstream->Tumor_Microenvironment Extravasation (EPR Effect) Tumor_Microenvironment->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Receptor-Mediated Ga68 ⁶⁸Ga Internalization->Ga68 Signal PET Signal (Positron Annihilation) Ga68->Signal

Caption: Generalized pathway of a ⁶⁸Ga-NODA-GA probe targeting a tumor cell surface receptor.

Discussion and Conclusion

The data indicates that NODA-GA and its derivatives are excellent chelators for ⁶⁸Ga, enabling rapid and efficient radiolabeling under mild, room temperature conditions.[1][4] This is a significant advantage over chelators like DOTA, which often require heating to achieve high radiochemical yields.[2][4] The in vivo performance of ⁶⁸Ga-NODAGA-based probes demonstrates effective tumor targeting with favorable pharmacokinetics, including rapid clearance from non-target organs, leading to high-contrast images.[6][8][9]

The choice between chelators is application-dependent. For instance, while ⁶⁸Ga-NOTA-TATE showed lower liver uptake than its DOTA counterpart, both had comparable tumor uptake.[7] This highlights that the bifunctional chelator itself can influence the biodistribution of the final probe. The maleimide functionalization provides a reliable method for site-specific conjugation, which is essential for developing well-defined and reproducible PET imaging agents.[1][12]

References

Validating the Purity and Integrity of Maleimide-NODA-GA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques for validating the purity and integrity of Maleimide-NODA-GA conjugates. It offers a comparative analysis of alternative conjugation strategies, supported by detailed experimental protocols and data presentation formats, to aid researchers in making informed decisions for their drug development pipelines.

The conjugation of targeting moieties, such as antibodies or peptides, with bifunctional chelators like NODA-GA is a critical step in the development of targeted radiopharmaceuticals. The maleimide-thiol reaction is a widely employed method for this purpose, offering high reactivity and specificity for cysteine residues. However, the stability of the resulting thioether bond is a crucial parameter that requires thorough validation to ensure the efficacy and safety of the conjugate.

Understanding the Conjugation and Potential Instabilities

Maleimide-NODA-GA is a bifunctional chelator that incorporates a maleimide group for conjugation to thiol-containing biomolecules and a NODA-GA chelating moiety for radiolabeling with medically relevant radioisotopes such as Gallium-68 and Copper-64.[1] The conjugation process involves a Michael addition reaction between the maleimide and a free thiol group from a cysteine residue on a protein or peptide.[2]

While this reaction is efficient, the resulting succinimidyl thioether linkage can be susceptible to two primary degradation pathways:

  • Retro-Michael Reaction: This is a reversal of the conjugation reaction, leading to the detachment of the NODA-GA chelator from the targeting molecule. This can be exacerbated by the presence of other thiols in the biological environment, such as glutathione.[3][4]

  • Hydrolysis: The maleimide ring can undergo hydrolysis, which can either stabilize the conjugate or, if it occurs before conjugation, render the maleimide group inactive.[5][6]

These potential instabilities underscore the importance of rigorous analytical validation to ensure the purity, integrity, and long-term stability of Maleimide-NODA-GA conjugates.

Experimental Validation Workflow

A systematic approach is essential for the comprehensive validation of Maleimide-NODA-GA conjugates. The following diagram illustrates a typical experimental workflow:

experimental_workflow cluster_synthesis Conjugation cluster_purification Purification cluster_validation Validation Biomolecule Biomolecule (Peptide/Antibody) with Cysteine Conjugation_Reaction Conjugation Reaction (pH 6.5-7.5) Biomolecule->Conjugation_Reaction Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Conjugation_Reaction Crude_Conjugate Crude Conjugate Conjugation_Reaction->Crude_Conjugate Purification Purification (e.g., SEC, RP-HPLC) Crude_Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Purity_Analysis Purity & Homogeneity (HPLC, SDS-PAGE) Purified_Conjugate->Purity_Analysis Integrity_Analysis Integrity & Identity (Mass Spectrometry, NMR) Purified_Conjugate->Integrity_Analysis Stability_Analysis Stability Assessment (Incubation Studies) Purified_Conjugate->Stability_Analysis

Experimental workflow for Maleimide-NODA-GA conjugate validation.

Key Experimental Protocols

This section provides detailed methodologies for the essential experiments required to validate the purity and integrity of Maleimide-NODA-GA conjugates.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the conjugate and identifying any unreacted starting materials or byproducts.

Protocol:

  • System: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point, which can be optimized based on the hydrophobicity of the conjugate.

  • Detection: UV absorbance is monitored at 220 nm (for the peptide/protein backbone) and 254 nm or another appropriate wavelength if the chelator has a distinct chromophore.

  • Sample Preparation: The purified conjugate is dissolved in an appropriate buffer (e.g., PBS) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample and analyze the chromatogram for the presence of the main conjugate peak and any impurity peaks. Purity is calculated as the percentage of the area of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity and Integrity Confirmation

Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the successful conjugation of the NODA-GA moiety to the biomolecule.

Protocol:

  • System: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. ESI-MS is often coupled with liquid chromatography (LC-MS).

  • Sample Preparation: The sample is prepared according to the instrument's requirements. For LC-MS, the sample can be analyzed directly from the HPLC eluent. For MALDI-MS, the sample is co-crystallized with a suitable matrix.

  • Analysis: The acquired mass spectrum is analyzed to determine the molecular weight of the conjugate. The expected mass is calculated by adding the mass of the Maleimide-NODA-GA to the mass of the biomolecule. The observed mass should be within a close range of the calculated mass. Deconvolution of the ESI-MS spectrum may be necessary for large proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy can provide detailed structural information about the conjugate, although its application can be challenging for large biomolecules.[7][8] It is particularly useful for smaller peptide conjugates.[9][10]

Protocol:

  • System: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.

  • Sample Preparation: The conjugate is dissolved in a suitable deuterated solvent (e.g., D₂O) at a high concentration (typically >1 mg/mL).

  • Experiments: 1D ¹H NMR and 2D experiments like COSY and TOCSY can be performed.

  • Analysis: The NMR spectra can be used to confirm the formation of the thioether bond by observing the disappearance of the vinyl protons of the maleimide and the appearance of new signals corresponding to the succinimide ring protons.

Stability Studies

Assessing the stability of the conjugate under physiological conditions is crucial.

Protocol:

  • Incubation: The purified conjugate is incubated in a relevant biological matrix (e.g., human serum, phosphate-buffered saline with a high concentration of glutathione) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 24, 48 hours).

  • Analysis: Each aliquot is analyzed by HPLC and/or LC-MS to monitor the degradation of the conjugate and the appearance of any degradation products.

  • Data Reporting: The percentage of intact conjugate remaining at each time point is plotted to determine the stability profile.

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing the performance of Maleimide-NODA-GA conjugates with other alternatives.

Table 1: Purity and Yield Comparison

Conjugation ChemistryTarget BiomoleculeMolar Ratio (Chelator:Biomolecule)Reaction Time (h)Yield (%)Purity (HPLC, %)
Maleimide-NODA-GAPeptide A1.5:1285>95
Thiol-reactive Alternative 1Peptide A1.5:1478>95
Thiol-reactive Alternative 2Peptide A2:1190>98

Table 2: Mass Spectrometry Analysis

ConjugateCalculated Mass (Da)Observed Mass (Da)Mass Difference (Da)
Peptide A - Maleimide-NODA-GA5500.55500.8+0.3
Peptide A - Alternative 15550.25550.5+0.3
Peptide A - Alternative 25600.85601.0+0.2

Table 3: Stability in Human Serum (37°C)

Conjugate% Intact at 24h% Intact at 48hMajor Degradation Product
Peptide A - Maleimide-NODA-GA8570Retro-Michael adduct
Peptide A - Alternative 19590Hydrolysis product
Peptide A - Alternative 2>98>98Not detected

Comparison with Alternative Conjugation Chemistries

The potential instability of the maleimide-thiol linkage has driven the development of alternative thiol-reactive chemistries that offer improved stability.

alternatives_comparison cluster_maleimide Maleimide Chemistry cluster_alternatives Alternative Chemistries Maleimide Maleimide Pros_Maleimide Pros: - Fast kinetics - High specificity Maleimide->Pros_Maleimide Cons_Maleimide Cons: - Potential for retro-Michael reaction - Hydrolysis sensitivity Maleimide->Cons_Maleimide Alternative1 Phenyloxadiazolyl methylsulfones (PODS) Maleimide->Alternative1 offers more stable conjugates Alternative2 Thiazine formation (N-terminal Cys) Maleimide->Alternative2 provides enhanced stability Alternative3 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) Maleimide->Alternative3 yields superiorly stable adducts Pros_Alt1 Pros: - More stable adducts Alternative1->Pros_Alt1 Pros_Alt2 Pros: - Increased stability - Reduced thiol exchange Alternative2->Pros_Alt2 Pros_Alt3 Pros: - Superior stability - Single-site multi-functionalization Alternative3->Pros_Alt3

Comparison of Maleimide chemistry with more stable alternatives.

Phenyloxadiazolyl methylsulfones (PODS): These reagents react with thiols to form stable conjugates and have been shown to result in lower uptake in non-target tissues in preclinical models compared to their maleimide counterparts.[1]

Thiazine Formation: Conjugation of a maleimide to a peptide or protein with an N-terminal cysteine can lead to a chemical rearrangement to form a more stable thiazine structure, which is significantly less prone to thiol exchange reactions.[2][3]

5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os): These novel reagents offer excellent cysteine selectivity and yield thiol conjugates with superior stability compared to maleimides. They also provide the unique opportunity for single-site multi-functionalization.[11]

Conclusion

Thorough validation of Maleimide-NODA-GA conjugates is paramount for the development of safe and effective targeted radiopharmaceuticals. A multi-faceted analytical approach, including HPLC, mass spectrometry, and stability studies, is essential to confirm the purity, identity, and integrity of the conjugate. While maleimide chemistry is a well-established method, researchers should be aware of its potential limitations and consider the use of more stable alternative conjugation strategies, especially for applications requiring long-term in vivo stability. This guide provides the foundational knowledge and experimental framework to enable robust validation and informed decision-making in the development of next-generation radiopharmaceuticals.

References

Benchmarking Maleimide-NODA-GA: A Comparative Guide to Labeling Technologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and radiolabeling is continually evolving, demanding technologies that offer high efficiency, stability, and versatility. Maleimide-NODA-GA has emerged as a promising bifunctional chelator for the development of radiopharmaceuticals, particularly for Gallium-68 (Ga-68) positron emission tomography (PET) imaging. This guide provides an objective comparison of Maleimide-NODA-GA against other common labeling technologies, supported by experimental data, to aid researchers in selecting the optimal tool for their specific application.

Executive Summary

Maleimide-NODA-GA combines the site-specific conjugation capability of a maleimide group with the favorable Ga-68 chelation properties of the NODA-GA scaffold. This results in a labeling technology that offers rapid, high-yield radiolabeling under mild conditions. In comparison to the widely used Maleimide-DOTA, Maleimide-NODA-GA generally exhibits faster labeling kinetics and the ability to be radiolabeled at room temperature, a significant advantage for temperature-sensitive biomolecules. While the in vivo stability of the maleimide-thiol linkage is a consideration for all maleimide-based conjugates, the Ga-68 complex with NODA-GA demonstrates high thermodynamic stability.

Performance Comparison: Maleimide-NODA-GA vs. Alternatives

The selection of a labeling technology is a critical decision in the development of targeted radiopharmaceuticals. This section provides a quantitative comparison of Maleimide-NODA-GA with other prevalent maleimide-based chelators, primarily focusing on Ga-68 labeling. The data presented is a synthesis of findings from multiple studies comparing the parent chelators (NODA-GA, DOTA, etc.).

Table 1: Radiolabeling Efficiency and Conditions for Ga-68 Labeling

FeatureMaleimide-NODA-GAMaleimide-DOTAMaleimide-HBED-CC
Typical Labeling Time 5-15 minutes10-30 minutes5-10 minutes
Optimal Temperature Room Temperature to 60°C[1]80-100°C[1]Room Temperature
Optimal pH 4.0 - 5.53.5 - 5.04.0 - 5.0
Radiochemical Yield > 95%> 90% (with heating)> 95%
Molar Ratio (Chelator:Biomolecule) 10-20:1 (for conjugation)10-20:1 (for conjugation)10-20:1 (for conjugation)

Table 2: Stability and In Vivo Performance

FeatureMaleimide-NODA-GAMaleimide-DOTAMaleimide-HBED-CC
Ga-68 Complex Stability HighModerate to HighHigh
Serum Stability HighHighHigh
In Vivo Clearance Primarily renalPrimarily renalCan show some hepatobiliary clearance
Tumor-to-Background Ratio Generally favorable[2]Good, but can be variableGenerally high

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results. The following sections outline the key methodologies for conjugation and radiolabeling using Maleimide-NODA-GA.

Protocol 1: Conjugation of Maleimide-NODA-GA to a Thiol-Containing Biomolecule (e.g., Antibody Fragment)

This protocol describes the site-specific conjugation of Maleimide-NODA-GA to a biomolecule containing a free thiol group, such as a cysteine residue in an antibody fragment.

Materials:

  • Thiol-containing biomolecule (e.g., Fab fragment) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • Maleimide-NODA-GA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer: Phosphate buffer (50 mM), NaCl (150 mM), EDTA (1 mM), pH 7.2

Procedure:

  • Biomolecule Preparation:

    • Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30 minutes.

    • Remove the excess reducing agent using a desalting column.

  • Maleimide-NODA-GA Preparation:

    • Dissolve Maleimide-NODA-GA in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Maleimide-NODA-GA stock solution to the prepared biomolecule solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting NODA-GA-biomolecule conjugate using a size-exclusion chromatography column to remove unconjugated Maleimide-NODA-GA and any aggregates.

  • Characterization:

    • Characterize the conjugate by methods such as mass spectrometry to determine the number of chelators conjugated per biomolecule (conjugation ratio).

Protocol 2: Radiolabeling of NODA-GA-Conjugated Biomolecule with Gallium-68

This protocol details the radiolabeling of the NODA-GA-biomolecule conjugate with Ga-68.

Materials:

  • NODA-GA-conjugated biomolecule

  • Ga-68 eluate from a 68Ge/68Ga generator

  • Sodium acetate buffer (1 M, pH 4.5)

  • Metal-free water

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free vial, add the NODA-GA-conjugated biomolecule (typically 10-50 µg).

    • Add sodium acetate buffer to adjust the pH of the final reaction mixture to between 4.0 and 5.0.

  • Radiolabeling:

    • Add the Ga-68 eluate (typically 0.5-1.0 mL) to the vial containing the conjugate.

    • Incubate the reaction mixture for 10-15 minutes at room temperature. Gentle heating (e.g., 60°C) can be applied to increase the labeling efficiency if necessary, although it is often not required for NODA-GA.[1]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the 68Ga-NODA-GA-biomolecule using radio-TLC or radio-HPLC. The RCP should typically be >95%.

  • Purification (if necessary):

    • If the RCP is below the desired threshold, the radiolabeled conjugate can be purified using a C18 cartridge or size-exclusion chromatography.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the experimental workflows.

Conjugation_Workflow cluster_reduction Optional Reduction cluster_conjugation Conjugation cluster_purification Purification Biomolecule Thiol-Containing Biomolecule TCEP Add TCEP Biomolecule->TCEP If needed Reduced_Biomolecule Reduced Biomolecule (Free Thiols) TCEP->Reduced_Biomolecule Mix + Reduced_Biomolecule->Mix Maleimide_NODA_GA Maleimide-NODA-GA Maleimide_NODA_GA->Mix Incubate Incubate (RT, 1-2h) Mix->Incubate Conjugate NODA-GA-Biomolecule Conjugate Incubate->Conjugate Purify Size-Exclusion Chromatography Conjugate->Purify Final_Conjugate Purified Conjugate Purify->Final_Conjugate

Caption: Workflow for the conjugation of Maleimide-NODA-GA to a thiol-containing biomolecule.

Radiolabeling_Workflow cluster_preparation Reaction Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Conjugate NODA-GA-Biomolecule Conjugate Buffer Add Buffer (pH 4.0-5.0) Conjugate->Buffer Prepared_Sample Prepared Sample Buffer->Prepared_Sample Mix + Prepared_Sample->Mix Ga68 Ga-68 Eluate Ga68->Mix Incubate Incubate (RT, 10-15 min) Mix->Incubate Labeled_Product 68Ga-NODA-GA-Biomolecule Incubate->Labeled_Product QC Radio-TLC / Radio-HPLC Labeled_Product->QC Final_Product Final Radiopharmaceutical QC->Final_Product

Caption: Workflow for the radiolabeling of a NODA-GA-biomolecule conjugate with Gallium-68.

Conclusion

Maleimide-NODA-GA stands out as a highly efficient bifunctional chelator for the development of Ga-68 based radiopharmaceuticals. Its primary advantage lies in the rapid and mild radiolabeling conditions, which are particularly beneficial for sensitive biological vectors. While Maleimide-DOTA remains a viable and widely used alternative, the requirement for heating during labeling can be a significant drawback. For researchers prioritizing speed, efficiency, and the preservation of biomolecule integrity, Maleimide-NODA-GA presents a compelling choice. As with any labeling technology, optimization of conjugation and radiolabeling parameters for each specific application is crucial to achieve the best performance.

References

A Comparative Guide to Maleimide-NODA-GA Labeling: Assessing Cross-Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Maleimide-NODA-GA for labeling molecules with a focus on the cross-reactivity and stability of the resulting conjugate. It is intended to assist researchers in making informed decisions when selecting a bioconjugation strategy. This document outlines the inherent instability of the maleimide-thiol linkage and presents data on more stable alternatives, supported by detailed experimental protocols.

Introduction to Maleimide-NODA-GA

Maleimide-NODA-GA is a bifunctional chelator commonly used for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The NODA-GA component is an efficient chelator for radionuclides such as gallium-68 (⁶⁸Ga), while the maleimide group provides a reactive handle for conjugation to thiol-containing molecules like peptides and antibodies. The specificity of the maleimide group towards sulfhydryl groups on cysteine residues allows for site-specific labeling.

However, the term "cross-reactivity" in this context refers not to immunological cross-reactivity, but to the off-target reactions and, more critically, the stability of the covalent bond formed between the maleimide and the thiol. The resulting succinimidyl thioether linkage is known to be susceptible to degradation in biological environments.

The Challenge: Instability of the Maleimide-Thiol Linkage

The primary drawback of maleimide-based bioconjugation is the instability of the formed thioether bond. This instability arises from two main pathways:

  • Retro-Michael Reaction: The Michael addition of a thiol to the maleimide is reversible. This can lead to the detachment of the Maleimide-NODA-GA from the target molecule.

  • Thiol Exchange: The released maleimide can react with other thiol-containing molecules present in a biological system, such as glutathione or albumin. This leads to off-target labeling and can significantly impact the in vivo performance and toxicity profile of the labeled molecule.

These instability issues can result in reduced accumulation of the radiolabel at the target site and increased background signal, ultimately compromising the quality of PET imaging or the efficacy of a targeted radiopharmaceutical therapy.

Performance Comparison with Alternatives

Several alternative thiol-reactive chemistries have been developed to address the stability issues of maleimide-based conjugates. This section compares Maleimide-NODA-GA with promising alternatives based on available data.

Data Presentation

FeatureMaleimidePhenyloxadiazolyl Methyl Sulfone (PODS)Diiodomaleimide5-Hydroxy-pyrrolone (5HP2O)
Reaction with Thiols FastFastVery FastFast
Bond Stability (in plasma) Low to Moderate[1][2][3]High[4][5][6][7]HighHigh[8][9][10]
Susceptibility to Thiol Exchange High[3]Low[4][5][6][7]LowLow[8][9][10]
Off-target Reactivity Can react with amines at high pHHigh thiol specificityHigh thiol specificityHigh thiol specificity
Commercial Availability Widely availableBecoming more availableLimitedResearch stage

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability and labeling efficiency of bioconjugates.

Plasma Stability Assay

Objective: To evaluate the stability of the conjugate in a biologically relevant matrix.

Materials:

  • Labeled molecule (e.g., Maleimide-NODA-GA-antibody conjugate)

  • Human plasma (or plasma from the relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 8 M guanidine hydrochloride)

  • Analytical method (e.g., size-exclusion chromatography (SEC-HPLC), SDS-PAGE with autoradiography)

Protocol:

  • Incubate the labeled molecule in plasma at a final concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 1, 4, 24, 48, and 72 hours), take an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by SEC-HPLC or SDS-PAGE to separate the intact conjugate from any released chelator or fragments.

  • Quantify the amount of intact conjugate at each time point by measuring the radioactivity or fluorescence signal.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

Glutathione (GSH) Challenge Assay

Objective: To assess the susceptibility of the conjugate to thiol exchange reactions.

Materials:

  • Labeled molecule

  • Reduced glutathione (GSH) solution (e.g., 1 mM in PBS, pH 7.4)

  • PBS, pH 7.4

  • Analytical method (e.g., SEC-HPLC, LC-MS)

Protocol:

  • Incubate the labeled molecule with a solution of GSH at 37°C. A typical concentration is 1 mM GSH, which mimics physiological concentrations.

  • At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the reaction mixture.

  • Analyze the samples by SEC-HPLC or LC-MS to detect the formation of the GSH-adduct of the Maleimide-NODA-GA and the corresponding release of the unlabeled molecule.

  • Quantify the percentage of the original conjugate remaining and the percentage of the GSH-adduct formed over time.

Determination of Labeling Efficiency

Objective: To quantify the number of chelator molecules conjugated to each target molecule (e.g., antibody).

Materials:

  • Labeled molecule

  • Unlabeled molecule (for standard curve)

  • Spectrophotometer or plate reader

  • Method for protein concentration determination (e.g., BCA assay)

  • Method for chelator concentration determination (if a chromophore is present) or radiochemical analysis.

Protocol:

  • Determine the concentration of the protein in the conjugate solution using a standard method like the BCA assay.

  • If the chelator or linker has a distinct UV-Vis absorbance, measure the absorbance at the appropriate wavelength and calculate the concentration of the label using its molar extinction coefficient.

  • For radiolabeled molecules, measure the radioactivity of a known volume of the conjugate solution and calculate the molar concentration of the radiolabel based on its specific activity.

  • The labeling efficiency (or drug-to-antibody ratio, DAR) is calculated by dividing the molar concentration of the label by the molar concentration of the protein.

Visualizations

Experimental_Workflow Experimental Workflow for Stability and Efficacy Assessment cluster_prep Conjugate Preparation cluster_eval Conjugate Evaluation cluster_stab Stability Assays Mol Target Molecule (Antibody/Peptide) Conj Bioconjugation Mol->Conj Label Maleimide-NODA-GA or Alternative Label->Conj Purify Purification (e.g., SEC-HPLC) Conj->Purify LE Labeling Efficiency Determination Purify->LE Stab Stability Assays Purify->Stab Fun Functional Assays Purify->Fun Plasma Plasma Stability Stab->Plasma GSH Glutathione Challenge Stab->GSH Signaling_Pathway Targeted Radiopharmaceutical Action cluster_cell Cancer Cell Receptor Target Receptor Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Radionuclide Radionuclide Release Lysosome->Radionuclide DNA_Damage DNA Damage & Apoptosis Radionuclide->DNA_Damage ADC Radiolabeled Antibody (e.g., with ⁶⁸Ga-NODA-GA) ADC->Receptor Binding

References

A Comparative Guide to the Long-Term Stability of Maleimide-NODA-GA Conjugates for Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the long-term stability of radiolabeled biomolecules is a critical determinant of their clinical viability. This guide provides an in-depth assessment of Maleimide-NODA-GA conjugates, particularly those labeled with Gallium-68 (⁶⁸Ga), a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. We will delve into the chemistry of maleimide conjugation, the properties of the NODA-GA chelator, and present a comparative analysis of its stability against other common chelating agents, supported by experimental data and detailed protocols.

The Chemistry of Maleimide Conjugation and Its Stability

The conjugation of biomolecules, such as peptides and antibodies, to a chelator is often achieved through the reaction of a maleimide group with a thiol (sulfhydryl) group present on the biomolecule. This occurs via a Michael addition reaction, forming a stable thioether bond. However, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream, which can lead to the cleavage of the conjugate and off-target effects.[1][2][3][4]

A key factor in ensuring the long-term stability of maleimide-thiol conjugates is the hydrolysis of the succinimide ring within the maleimide adduct.[1][3][5] This ring-opening reaction renders the conjugate significantly more stable and resistant to thiol exchange.[1][5] The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[1][2][3][5]

cluster_0 Maleimide-Thiol Conjugation & Stability Maleimide Maleimide Michael_Addition Michael Addition Maleimide->Michael_Addition Thiol_Biomolecule Thiol on Biomolecule Thiol_Biomolecule->Michael_Addition Thioether_Conjugate Thioether Conjugate (Susceptible to cleavage) Michael_Addition->Thioether_Conjugate Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thioether_Conjugate->Retro_Michael Hydrolysis Hydrolysis (Stabilization) Thioether_Conjugate->Hydrolysis Cleaved_Conjugate Cleaved Conjugate Retro_Michael->Cleaved_Conjugate Ring_Opened_Conjugate Ring-Opened Conjugate (Stable) Hydrolysis->Ring_Opened_Conjugate

Figure 1: Maleimide-thiol conjugation pathway and stability factors.

NODA-GA: A Promising Chelator for Gallium-68

NODA-GA (1,4,7-triazacyclononane-1,4-diacetate-7-glutaric acid) is a bifunctional chelator that has gained significant attention for its ability to stably complex ⁶⁸Ga. It offers several advantages, including efficient radiolabeling at room temperature and a high in vivo stability of the resulting ⁶⁸Ga-complex.[6]

Comparative Stability Assessment

The stability of a radiopharmaceutical is paramount for its successful application. Here, we compare the stability of ⁶⁸Ga-NODA-GA conjugates with other commonly used chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

In Vitro Stability

In vitro stability studies are crucial for predicting the in vivo behavior of a radiolabeled conjugate. These studies typically involve incubating the radioconjugate in various physiologically relevant media.

Chelator ConjugateMediumIncubation Time (min)Stability (%)Reference
[⁶⁸Ga]NODAGA-RGD Human Serum180>96%[6]
[⁶⁸Ga]NODAGA-RGD PBS (pH 7.4)Not SpecifiedStable[6]
[⁶⁸Ga]NODAGA-RGD FeCl₃ SolutionNot SpecifiedStable[6]
[⁶⁸Ga]FSC(succ-RGD)₃ Human Serum120High Stability[7]
[⁶⁸Ga]NOTA-TATE Not Specified180≥99%[8]
[⁶⁸Ga]DOTA-TATE Not Specified180≥95%[8]
[⁶⁸Ga]NODAGA-AMBA Human SerumNot SpecifiedHigh Stability[9]
[⁶⁸Ga]DOTA-AMBA Human SerumNot SpecifiedHigh Stability[9]
[⁶⁸Ga]NOTA-AMBA Human SerumNot SpecifiedHigh Stability[9]

As shown in the table, [⁶⁸Ga]NODAGA-RGD demonstrates excellent stability in human serum, which is a key indicator of its potential for in vivo applications.[6]

In Vivo Stability and Performance

The ultimate test of a radiopharmaceutical's stability is its performance in a living system. In vivo studies provide valuable data on biodistribution, tumor uptake, and clearance from non-target organs.

RadiotracerTumor ModelTumor-to-Blood Ratio (60 min p.i.)Key FindingsReference
[⁶⁸Ga]NODAGA-RGD M21 (αvβ3-positive)11Improved imaging properties and lower organ uptake compared to [⁶⁸Ga]DOTA-RGD.[6]
[⁶⁸Ga]DOTA-RGD M21 (αvβ3-positive)4Higher uptake in non-target organs compared to [⁶⁸Ga]NODAGA-RGD.[6]
[⁶⁸Ga]Ga-NODAGA-RGD Rat Autoimmune Myocarditis1.4 ± 0.5 (inflamed myocardium to blood)Specific uptake in inflamed myocardium.[10]
⁶⁸Ga-DOTA-E-[c(RGDfK)]₂ SK-RC-5224.4 ± 16.0High tumor-to-blood ratio.[11]
⁶⁸Ga-TRAP-(RGD)₃ SK-RC-5238.5 ± 3.8Markedly high tumor-to-blood ratio.[11]
⁶⁸Ga-FSC-(RGD)₃ SK-RC-5230.7 ± 8.1High tumor-to-blood ratio.[11]
⁶⁸Ga-THP-(RGD)₃ SK-RC-5213.5 ± 1.5Good tumor-to-blood ratio.[11]

The data indicates that [⁶⁸Ga]NODAGA-RGD not only has high stability but also leads to improved tumor-to-blood ratios compared to its DOTA counterpart, which is highly desirable for clear PET imaging.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standard protocols for key experiments related to the stability assessment of Maleimide-NODA-GA conjugates.

Protocol 1: ⁶⁸Ga-Labeling of a NODA-GA Conjugate

This protocol is adapted from the labeling procedure for [⁶⁸Ga]NODAGA-RGD.[6]

  • Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: Adjust the pH of the ⁶⁸Ga eluate to approximately 3.5-4.0 using a sodium acetate buffer.

  • Conjugate Addition: Add the NODA-GA-peptide conjugate (e.g., 5-10 nmol) to the buffered ⁶⁸Ga solution.

  • Incubation: Incubate the reaction mixture at room temperature for 5 minutes.

  • Quality Control: Determine the radiochemical purity using radio-TLC or HPLC.

cluster_1 Experimental Workflow: 68Ga-Labeling Start Start Elute Elute 68Ga from Generator Start->Elute Buffer Adjust pH with Buffer Elute->Buffer Add_Conjugate Add NODA-GA Conjugate Buffer->Add_Conjugate Incubate Incubate at Room Temperature Add_Conjugate->Incubate QC Radiochemical Purity Analysis Incubate->QC End End QC->End

Figure 2: Workflow for ⁶⁸Ga-labeling of a NODA-GA conjugate.

Protocol 2: In Vitro Human Serum Stability Assay

This protocol is a general procedure for assessing the stability of a radiolabeled conjugate in human serum.[9][12]

  • Incubation: Add the ⁶⁸Ga-labeled NODA-GA conjugate to fresh human serum and incubate at 37°C.

  • Time Points: At various time points (e.g., 30, 60, 120, 180 minutes), take aliquots of the mixture.

  • Protein Precipitation: Precipitate the serum proteins by adding an excess of ethanol or acetonitrile and centrifuge.

  • Analysis: Analyze the supernatant for the presence of free ⁶⁸Ga and the intact radiolabeled conjugate using radio-TLC or HPLC.

  • Calculation: Calculate the percentage of intact radiolabeled conjugate at each time point.

cluster_2 Experimental Workflow: In Vitro Serum Stability Start Start Incubate Incubate Radioconjugate in Human Serum at 37°C Start->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Precipitate Precipitate Proteins Sample->Precipitate Centrifuge Centrifuge to Separate Supernatant Precipitate->Centrifuge Analyze Analyze Supernatant (radio-TLC/HPLC) Centrifuge->Analyze Calculate Calculate % Intact Conjugate Analyze->Calculate End End Calculate->End

Figure 3: Workflow for an in vitro serum stability assay.

Conclusion

The long-term stability of Maleimide-NODA-GA conjugates, particularly when labeled with ⁶⁸Ga, is excellent, making them highly suitable for clinical applications in PET imaging. The NODA-GA chelator allows for rapid and efficient radiolabeling under mild conditions, and the resulting complex exhibits high stability both in vitro and in vivo.[6] When compared to other chelators like DOTA, NODA-GA often demonstrates superior imaging properties, such as higher tumor-to-blood ratios and lower accumulation in non-target organs.[6] The inherent stability of the maleimide-thiol linkage, when appropriately managed through strategies like succinimide ring hydrolysis, further contributes to the robustness of these conjugates. For researchers and drug developers, Maleimide-NODA-GA represents a reliable and high-performing platform for the development of next-generation radiopharmaceuticals.

References

Safety Operating Guide

Personal protective equipment for handling Maleimide-NODA-GA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Maleimide-NODA-GA. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Maleimide-NODA-GA is classified as a substance that causes skin irritation and serious eye irritation. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Hand Protection Wear protective gloves. For specific material recommendations, consult the glove manufacturer's compatibility data.
Eye Protection Use chemical safety goggles and a face shield. An eye wash station should be readily accessible.
Skin and Body Wear a lab coat and ensure full skin coverage. In case of skin contact, wash the affected area with plenty of water.
Respiratory Use in a well-ventilated area. A local exhaust ventilation system is recommended to prevent the dispersion of dust.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of Maleimide-NODA-GA.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eye wash station are accessible and operational.

    • Confirm that the local exhaust ventilation is functioning correctly.

    • Don the required PPE as specified in the table above.

  • Handling the Compound :

    • Maleimide-NODA-GA is a solid that can range in color from white to yellow.

    • Avoid contact with skin, eyes, and clothing.

    • Prevent the formation of dust during handling.

    • Weigh and handle the compound within the confines of a chemical fume hood or a glove box.

  • Storage :

    • Store in a freezer with the container tightly closed.

    • Protect the compound from moisture and light.

    • Store under an inert gas atmosphere.

  • In Case of Exposure :

    • If on skin : Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. Contaminated clothing should be removed and washed before reuse.

    • If in eyes : Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.

Maleimide_NODA_GA_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_exposure 4. Exposure Response prep_ppe Don PPE prep_workspace Prepare Workspace (Ventilation, Eyewash) prep_ppe->prep_workspace handle_compound Handle Compound (Avoid Dust/Contact) prep_workspace->handle_compound Proceed store_compound Store Compound (Freezer, Inert Gas, Protect from Light/Moisture) handle_compound->store_compound After Use exposure_skin Skin Contact: Wash with Water handle_compound->exposure_skin If Contact Occurs exposure_eyes Eye Contact: Rinse with Water handle_compound->exposure_eyes If Contact Occurs seek_medical Seek Medical Attention (if irritation persists) exposure_skin->seek_medical exposure_eyes->seek_medical

Maleimide-NODA-GA Handling Workflow

Disposal Plan: Step-by-Step Guidance

Proper disposal of Maleimide-NODA-GA and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste materials, including unused Maleimide-NODA-GA, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management :

    • Use a chemically resistant container with a secure lid for waste collection.

    • Label the container with "Hazardous Waste" and the specific chemical name, "Maleimide-NODA-GA".

  • Disposal Procedure :

    • Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

    • Do not dispose of Maleimide-NODA-GA down the drain or in regular trash.

Maleimide_NODA_GA_Disposal_Workflow cluster_collection 1. Waste Collection cluster_container 2. Container Management cluster_disposal 3. Final Disposal collect_waste Collect Waste (Unused Compound, Contaminated PPE) label_container Use Labeled, Secure Hazardous Waste Container collect_waste->label_container Segregate contact_ehs Contact EHS for Pickup label_container->contact_ehs Store for Disposal follow_regs Follow All Regulations contact_ehs->follow_regs

Maleimide-NODA-GA Disposal Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.